6-iodo-5-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYMFNSLBOCSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694614 | |
| Record name | 6-Iodo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-11-6 | |
| Record name | 6-Iodo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectral Analysis of 6-iodo-5-methyl-1H-indazole for Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectral data for the novel compound 6-iodo-5-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and purity assessment using modern spectroscopic techniques. As experimental data for this specific molecule is not yet widely available, this guide leverages established principles and data from analogous structures to predict, interpret, and validate its spectral features. This approach mirrors the real-world challenges of characterizing new chemical entities, providing a robust methodology for confident structural assignment.
Introduction: The Significance of the Indazole Scaffold and the Need for Rigorous Characterization
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of iodine and methyl substituents at specific positions on the indazole ring, as in 6-iodo-5-methyl-1H-indazole, creates a unique chemical entity with the potential for novel pharmacological activity. Accurate and comprehensive spectral analysis is paramount for unequivocally confirming the identity, purity, and stability of such compounds, which are critical parameters in the drug discovery and development pipeline. This guide will delve into the core spectroscopic techniques required for this characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the indazole ring will be used.
Caption: Molecular structure and numbering of 6-iodo-5-methyl-1H-indazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-iodo-5-methyl-1H-indazole.
A. Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized 6-iodo-5-methyl-1H-indazole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles due to its ability to solubilize a wide range of compounds and to observe the exchangeable N-H proton.[1][2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Calibrate the instrument using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (optional but recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
B. Predicted ¹H NMR Spectral Data
Based on the analysis of related indazole derivatives, the following ¹H NMR spectrum is predicted for 6-iodo-5-methyl-1H-indazole in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| N-H | ~13.0 | broad singlet | - | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[2] |
| H-3 | ~8.1 | singlet | - | The H-3 proton is a characteristic singlet in the downfield region of the spectrum. |
| H-4 | ~7.8 | singlet | - | The position of H-4 is influenced by the adjacent methyl group and the overall electron distribution in the ring. |
| H-7 | ~7.9 | singlet | - | The H-7 proton is adjacent to the fused benzene ring and is expected to be a singlet. |
| C5-CH₃ | ~2.4 | singlet | - | The methyl protons will appear as a singlet in the typical aliphatic region. |
C. Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-3 | ~135 | The C-3 carbon is typically found in this region for indazole systems. |
| C-3a | ~122 | A quaternary carbon within the fused ring system. |
| C-4 | ~120 | Aromatic carbon. |
| C-5 | ~130 | The methyl-substituted carbon will be downfield compared to unsubstituted carbons. |
| C-6 | ~90 | The carbon bearing the iodine atom is expected to be significantly upfield due to the heavy atom effect. |
| C-7 | ~125 | Aromatic carbon. |
| C-7a | ~140 | A quaternary carbon adjacent to the nitrogen atom. |
| C5-CH₃ | ~20 | The methyl carbon will appear in the aliphatic region. |
D. Interpretation of NMR Spectra: A Deeper Dive
-
Chemical Shifts: The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group will influence the chemical shifts of the aromatic protons and carbons. The predicted values are based on additive effects observed in similar substituted aromatic systems.
-
Coupling Constants: The absence of significant proton-proton coupling for the aromatic protons (predicted as singlets) is a key feature to confirm the substitution pattern. In a COSY spectrum, no cross-peaks would be expected between H-3, H-4, and H-7.
-
HSQC Analysis: An HSQC experiment would be invaluable to definitively link each proton to its corresponding carbon, for example, confirming the correlation between the signal at ~2.4 ppm and the carbon at ~20 ppm.
Caption: A streamlined workflow for the NMR analysis of 6-iodo-5-methyl-1H-indazole.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. This technique is crucial for confirming that the desired product has been synthesized.
A. Experimental Protocol for MS Data Acquisition
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Ionization Method:
-
Electrospray ionization (ESI) is a soft ionization technique well-suited for indazole derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[2]
3. Mass Analyzer:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement.[3]
4. Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule will be searched for.
B. Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Justification |
| Molecular Formula | C₈H₇IN₂ | |
| Monoisotopic Mass | 257.9654 g/mol | Calculated from the exact masses of the most abundant isotopes. |
| Expected [M+H]⁺ ion (High Resolution) | 258.9727 m/z | This is the value that would be observed in a high-resolution mass spectrum. |
| Expected Fragmentation | Loss of iodine (I•) | Fragmentation may lead to a peak at m/z 131, corresponding to the [M-I]⁺ fragment. |
C. Interpreting the Mass Spectrum
-
Molecular Ion Peak: The most critical piece of information is the presence of the protonated molecular ion at the predicted m/z. The high resolution of the measurement allows for the confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
-
Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), the presence of ¹³C will result in a small M+1 peak with an intensity of approximately 8.8% relative to the molecular ion peak.
-
Fragmentation: In tandem MS (MS/MS) experiments, the fragmentation pattern can provide further structural information. The cleavage of the C-I bond is a likely fragmentation pathway.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-iodo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-iodo-5-methyl-1H-indazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount for unambiguous identification and further development. This document will delve into the predicted spectral features, the underlying principles governing these characteristics, a detailed experimental protocol for data acquisition, and the application of advanced 2D NMR techniques for complete structural elucidation.
The Structural Imperative: Why NMR for 6-iodo-5-methyl-1H-indazole?
The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds.[1][2] The precise substitution pattern on the bicyclic ring system is critical to its biological activity. In the case of 6-iodo-5-methyl-1H-indazole, the presence of three distinct substituents on the benzene ring and the tautomeric nature of the pyrazole ring necessitate a robust analytical technique for unequivocal structure confirmation. NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, stands as the gold standard for this purpose.
The strategic placement of the electron-donating methyl group and the electron-withdrawing, heavy iodine atom creates a unique electronic landscape across the molecule. This, in turn, gives rise to a characteristic set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, which, when correctly interpreted, provide a detailed molecular fingerprint.
Predicted ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of 6-iodo-5-methyl-1H-indazole is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the indazole ring. The analysis is best performed in a deuterated polar aprotic solvent, such as DMSO-d₆, to ensure solubility and to observe the exchangeable N-H proton.[3][4]
Predicted Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.1 | s | - | The proton at position 3 is a singlet due to the absence of adjacent protons. Its downfield shift is characteristic of protons attached to the electron-deficient pyrazole ring of the indazole system. |
| H-4 | ~7.8 | s | - | The proton at position 4 is expected to be a singlet. The ortho-relationship to the electron-donating methyl group at C-5 would typically cause an upfield shift. However, the para-relationship to the electron-withdrawing iodine at C-6 and the overall aromatic system will result in a downfield shift. |
| H-7 | ~7.9 | s | - | The proton at position 7 is also predicted to be a singlet. It is ortho to the electron-withdrawing iodine atom, which will cause a significant downfield shift. |
| N1-H | >13.0 | br s | - | The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆, a hydrogen-bond-accepting solvent.[3][4] |
| 5-CH₃ | ~2.4 | s | - | The methyl protons will appear as a singlet in the typical range for an aromatic methyl group. |
Causality Behind the Predicted Shifts:
-
Indazole Ring Protons: The protons on the indazole ring system are generally deshielded due to the aromatic ring current.[5]
-
Substituent Effects: The electronic nature of the substituents plays a crucial role. The methyl group at C-5 is electron-donating through hyperconjugation, which would tend to shield the ortho (H-4) and para protons. Conversely, the iodine atom at C-6 is electron-withdrawing via its inductive effect, leading to deshielding of the ortho (H-7) and para protons. The interplay of these effects results in the predicted chemical shifts.
-
Solvent Effects: The use of DMSO-d₆ is known to influence the chemical shifts of N-H protons significantly due to hydrogen bonding.[3][4]
Predicted ¹³C NMR Spectrum: The Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The predicted chemical shifts are influenced by hybridization, substitution, and aromaticity.
Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |
| C-3 | ~135 | The C-3 carbon, part of the pyrazole ring, is typically found in this region for indazole derivatives. |
| C-3a | ~122 | This is a quaternary carbon at the fusion of the two rings. |
| C-4 | ~128 | The chemical shift of C-4 is influenced by the adjacent methyl group and the overall aromatic system. |
| C-5 | ~132 | The C-5 carbon is directly attached to the methyl group, leading to a downfield shift. |
| C-6 | ~95 | The most upfield of the aromatic carbons, C-6 is directly bonded to the heavy iodine atom, which induces a significant upfield shift due to the "heavy atom effect".[6][7] |
| C-7 | ~120 | The C-7 carbon is ortho to the iodine atom. |
| C-7a | ~140 | This quaternary carbon is adjacent to the nitrogen atom of the pyrazole ring. |
| 5-CH₃ | ~20 | The methyl carbon will appear in the typical aliphatic region. |
Key Insights from the ¹³C Spectrum:
-
The Heavy Atom Effect: The most striking feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the carbon atom directly bonded to iodine (C-6). This is a well-documented phenomenon and serves as a key diagnostic marker for the position of the iodine substituent.[6][7]
-
Quaternary Carbons: The identification of the quaternary carbons (C-3a, C-5, and C-7a) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of signals in a ¹H-¹³C HSQC experiment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
To obtain high-quality ¹H and ¹³C NMR spectra of 6-iodo-5-methyl-1H-indazole, the following experimental protocol is recommended:
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
A 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-iodo-5-methyl-1H-indazole into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 2 seconds.
¹³C NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
While 1D NMR provides significant structural information, 2D NMR techniques are indispensable for confirming connectivity and providing definitive assignments.[8]
Heteronuclear Single Quantum Coherence (HSQC):
-
This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link the proton signals of H-3, H-4, H-7, and the methyl protons to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC):
-
HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.[9] This is crucial for establishing the connectivity across the entire molecule. Key expected correlations are illustrated in the diagram below.
Nuclear Overhauser Effect Spectroscopy (NOESY):
-
NOESY identifies protons that are close in space, providing through-space correlations.[10][11] This can be particularly useful to confirm the relative positions of the substituents. For instance, a NOE correlation between the methyl protons (5-CH₃) and H-4 would confirm their proximity.
Visualization of Key NMR Correlations
The following diagram, generated using Graphviz, illustrates the structure of 6-iodo-5-methyl-1H-indazole and highlights some of the key expected HMBC correlations that would be used to confirm the structure.
Caption: Key HMBC correlations for 6-iodo-5-methyl-1H-indazole.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, provides an irrefutable method for the structural elucidation of 6-iodo-5-methyl-1H-indazole. The predicted spectral data, based on established principles and comparative analysis, serve as a robust template for researchers working with this and related indazole derivatives. The detailed experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural assignment. This guide, therefore, equips scientists in the pharmaceutical and chemical industries with the necessary knowledge to confidently characterize this important heterocyclic compound.
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An In-Depth Technical Guide to the Mass Spectrometry of 6-iodo-5-methyl-1H-indazole
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-iodo-5-methyl-1H-indazole, a molecule of significant interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal factors behind experimental choices, ensuring a robust and validated approach to structural elucidation and characterization.
Introduction: The Analytical Imperative
6-iodo-5-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core, a methyl group, and an iodine atom. This specific substitution pattern makes it a valuable building block in medicinal chemistry. Accurate characterization of this molecule is paramount, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. It offers unparalleled sensitivity and specificity for determining molecular weight, confirming elemental composition, and elucidating molecular structure through controlled fragmentation. This guide details the strategic application of modern mass spectrometry techniques to unambiguously characterize 6-iodo-5-methyl-1H-indazole.
Chapter 1: Foundational Molecular Properties for Mass Spectrometry
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's fundamental properties. For 6-iodo-5-methyl-1H-indazole, these properties dictate the expected observations in the mass spectrum.
Chemical Structure and Molecular Formula
The structure consists of a bicyclic indazole ring system with a methyl group at position 5 and an iodine atom at position 6. This arrangement directly influences its chemical reactivity and fragmentation behavior.
-
Chemical Formula: C₈H₇IN₂
Exact Mass and Isotopic Distribution
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its exact mass with high precision.[1][2][3] The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.[4][5][6]
| Property | Value | Rationale & Implication |
| Molecular Formula | C₈H₇IN₂ | Defines the elemental composition. |
| Nominal Mass | 258 Da | Calculated using integer masses of the most abundant isotopes. Useful for low-resolution MS. |
| Monoisotopic Mass | 257.9654 Da | The exact mass of the molecule calculated using the most abundant isotopes of each element. This is the target mass for HRMS analysis. |
| Key Isotope | ¹²⁷I | Iodine has only one stable, naturally occurring isotope, simplifying the molecular ion cluster.[4][5] This means there will not be a characteristic M+2 peak as seen with chlorine or bromine.[7][8] |
Chapter 2: Strategic Selection of Ionization Techniques
The choice of ionization source is critical as it governs the type and quality of data obtained. The goal is to efficiently generate gas-phase ions of the analyte with minimal unintended degradation. For 6-iodo-5-methyl-1H-indazole, several techniques are viable, each with distinct advantages.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly effective for polar molecules and those that can be readily protonated or deprotonated in solution.[9][10][11] Given the presence of two nitrogen atoms in the indazole ring, 6-iodo-5-methyl-1H-indazole is a prime candidate for positive-ion ESI, where it will likely be observed as the protonated molecule, [M+H]⁺.
-
Causality: The nitrogen atoms in the indazole ring are basic and can readily accept a proton from the acidic mobile phase, making ESI a highly efficient ionization method for this class of compounds.[12]
-
Expert Insight: ESI is the preferred method when coupling liquid chromatography to the mass spectrometer (LC-MS), as it provides a gentle ionization process that typically preserves the molecular ion, which is crucial for subsequent fragmentation studies.[9]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique suitable for compounds with moderate polarity and good thermal stability.[13][14][15] It operates by creating reagent ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.
-
Causality: If the compound exhibits limited solubility in typical ESI solvents or is less polar, APCI can be a more robust option.[14][16]
-
Expert Insight: APCI is generally less susceptible to matrix effects than ESI and can be a valuable alternative for analyzing complex mixtures.
Electron Ionization (EI)
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[17][18][19] This method is typically used with gas chromatography (GC-MS).
-
Causality: The high energy (typically 70 eV) used in EI imparts significant internal energy to the molecule, causing it to fragment in a reproducible manner.[20] This fragmentation pattern serves as a molecular fingerprint.
-
Expert Insight: While EI provides rich structural information, the molecular ion may be weak or absent for some compounds.[21] Therefore, it is often used in conjunction with a soft ionization technique to confirm the molecular weight.
Chapter 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
Confirming the elemental composition is a critical step in structural elucidation. HRMS provides the necessary mass accuracy to distinguish the target compound from other potential isobaric interferences.[22][23]
Experimental Protocol for HRMS Analysis
-
Sample Preparation: Dissolve a small amount of 6-iodo-5-methyl-1H-indazole in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI) to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Ionization: Use positive-ion ESI.
-
Data Acquisition: Acquire the mass spectrum in full-scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical exact mass.
Expected Results and Interpretation
| Ion | Theoretical Exact Mass (m/z) | Expected Mass Accuracy |
| [C₈H₇IN₂ + H]⁺ | 258.9732 | < 5 ppm |
A measured mass within 5 parts-per-million (ppm) of the theoretical mass provides high confidence in the assigned elemental composition of C₈H₈IN₂⁺.
Chapter 4: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[24][25][26] This process provides connectivity information within the molecule.
The MS/MS Workflow
The general workflow for MS/MS involves isolating the precursor ion (in this case, the protonated molecule at m/z 258.9732), subjecting it to collision-induced dissociation (CID), and then mass-analyzing the resulting fragment ions.[26]
Caption: General workflow for a tandem mass spectrometry (MS/MS) experiment.
Predicted Fragmentation Pathways
The fragmentation of the 6-iodo-5-methyl-1H-indazole molecular ion is expected to proceed through several key pathways, driven by the stability of the indazole ring and the nature of the substituents.
-
Loss of Iodine: A prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•).[27]
-
Loss of Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (CH₃•).
-
Ring Cleavage: The indazole ring itself can undergo fragmentation, although this typically requires higher collision energies.
Caption: Predicted major fragmentation pathways for protonated 6-iodo-5-methyl-1H-indazole.
Chapter 5: Data Interpretation and Troubleshooting
Interpreting the Full Scan Spectrum
In the full scan MS spectrum acquired using a soft ionization technique like ESI, the most abundant ion should be the protonated molecule [M+H]⁺ at m/z 258.9732. The absence of an M+2 peak confirms the presence of a monoisotopic halogen like iodine.[6]
Interpreting the MS/MS Spectrum
The MS/MS spectrum will provide structural confirmation. Key fragments to look for include:
-
A peak at m/z 132.07, corresponding to the loss of an iodine radical.
-
A peak at m/z 126.90, corresponding to the iodine cation itself.[27]
-
A less intense peak at m/z 243.95, corresponding to the loss of a methyl radical.
Common Pitfalls and Self-Validation
-
In-source Fragmentation: If the source conditions are too harsh, fragmentation can occur before MS1 isolation. This can be identified by the presence of fragment ions in the full scan spectrum. To mitigate this, reduce the source voltage or temperature.
-
Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). These can be confirmed by their characteristic mass differences from the [M+H]⁺ ion (+22 Da for sodium, +38 Da for potassium). Using high-purity solvents and glassware can minimize these adducts.
-
Protocol Validation: A robust protocol should always include a blank injection to ensure the system is clean and a standard injection to confirm instrument performance and calibration.
Conclusion
The mass spectrometric analysis of 6-iodo-5-methyl-1H-indazole is a multi-faceted process that requires careful consideration of the molecule's properties to select the appropriate analytical strategy. By combining high-resolution mass spectrometry for elemental composition confirmation with tandem mass spectrometry for structural elucidation, researchers can achieve an unambiguous characterization of this important molecule. This guide provides the foundational knowledge and practical insights necessary to develop and execute a scientifically sound, self-validating analytical workflow.
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An In-depth Technical Guide to 6-Iodo-5-methyl-1H-indazole (CAS Number: 1082040-11-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 6-Iodo-5-methyl-1H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. With the CAS number 1082040-11-6, this compound has garnered significant attention as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably the FDA-approved drug Axitinib. This document delineates its physicochemical properties, provides detailed synthetic protocols, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the broader context of its application in drug discovery, focusing on the structure-activity relationships of the indazole scaffold and its role in the development of targeted cancer therapies.
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[2] The scaffold's ability to act as a bioisostere for other key motifs, such as indoles and adenines, has made it a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology research.
6-Iodo-5-methyl-1H-indazole emerges as a strategically functionalized derivative, primed for further chemical elaboration. The presence of the iodo group at the 6-position provides a reactive handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of diverse substituents to explore and optimize biological activity. The methyl group at the 5-position can influence the compound's lipophilicity and steric interactions with target proteins. Its most prominent role to date is as a key intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[3]
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of 6-Iodo-5-methyl-1H-indazole is essential for its effective use in synthesis and for predicting its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1082040-11-6 | N/A |
| Molecular Formula | C8H7IN2 | [4] |
| Molecular Weight | 258.06 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 207.0 to 211.0 °C | [6][7] |
| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [6][7] |
| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [6][7] |
| Solubility | Sparingly soluble in water. Slightly soluble in DMSO and Methanol. | [5][6][7] |
| pKa (Predicted) | 12.96 ± 0.40 | [6] |
Structural Elucidation
The structural integrity of 6-Iodo-5-methyl-1H-indazole is paramount for its successful application. A combination of spectroscopic techniques is employed for its unambiguous identification and characterization.
While a publicly available, fully assigned NMR spectrum for 6-Iodo-5-methyl-1H-indazole is not readily found in the literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of similar indazole derivatives.[8] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 6-Iodo-5-methyl-1H-indazole. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C8H7IN2. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include N-H stretching for the indazole ring and C-H stretching for the aromatic and methyl groups.
Synthesis and Purification
The synthesis of 6-Iodo-5-methyl-1H-indazole is a critical step in the production of Axitinib and other related kinase inhibitors. Several synthetic routes have been reported, primarily in the patent literature.
Synthetic Workflow Diagram
Caption: Synthetic routes to 6-Iodo-5-methyl-1H-indazole.
Detailed Synthetic Protocol (Example from Patent Literature)
The following protocol is an example of a common synthetic approach.[9]
Step-by-step Methodology:
-
Reaction Setup: To a solution of 6-bromo-1H-indazole in a suitable solvent such as 1,4-dioxane, add potassium iodide.
-
Catalyst Addition: Add a catalytic amount of cuprous iodide (CuI) and a ligand such as N,N'-dimethylethylenediamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove insoluble salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure 6-Iodo-5-methyl-1H-indazole.
Causality behind Experimental Choices:
-
Solvent: 1,4-Dioxane is often chosen for its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve both the organic substrate and the inorganic reagents.
-
Catalyst System: The use of a copper(I) catalyst in combination with a diamine ligand facilitates the halogen exchange reaction (Finkelstein reaction) between the aryl bromide and potassium iodide. The ligand helps to stabilize the copper catalyst and increase its reactivity.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and identity of 6-Iodo-5-methyl-1H-indazole, particularly when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 6-Iodo-5-methyl-1H-indazole and for monitoring reaction progress.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where the indazole chromophore absorbs strongly (e.g., around 254 nm).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
Self-Validating System: A robust HPLC method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines. This ensures that the method is reliable for its intended purpose.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of 6-Iodo-5-methyl-1H-indazole.
Role in Drug Discovery and Development
The primary application of 6-Iodo-5-methyl-1H-indazole is as a key building block in the synthesis of kinase inhibitors.
Synthesis of Axitinib
In the synthesis of Axitinib, the iodo group of 6-Iodo-5-methyl-1H-indazole serves as a crucial handle for a Suzuki coupling reaction. This reaction introduces the substituted pyrazole moiety, which is essential for the drug's potent inhibitory activity against VEGFRs.[10]
Signaling Pathway Targeted by Axitinib:
Caption: Simplified diagram of the VEGF signaling pathway and the inhibitory action of Axitinib.
Broader Potential in Kinase Inhibitor Discovery
The versatility of the 6-Iodo-5-methyl-1H-indazole scaffold extends beyond Axitinib. The iodo group allows for the introduction of a wide array of substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships for other kinase targets.[2] This makes it a valuable tool for medicinal chemists in the design and synthesis of novel kinase inhibitors for a range of therapeutic indications.
Conclusion
6-Iodo-5-methyl-1H-indazole (CAS 1082040-11-6) is a compound of significant interest to the pharmaceutical and drug discovery sectors. Its well-defined physicochemical properties, established synthetic routes, and crucial role as a synthetic intermediate for potent kinase inhibitors like Axitinib underscore its importance. This technical guide provides a comprehensive overview of its characterization, synthesis, and application, serving as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The continued exploration of the indazole scaffold, facilitated by versatile building blocks like 6-Iodo-5-methyl-1H-indazole, holds great promise for the discovery of new and effective targeted therapies.
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A Senior Application Scientist's In-depth Guide to the Solubility of 6-iodo-5-methyl-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of a Novel API's Solubility
Therefore, this document takes a field-proven, practical approach. It is designed not as a simple data sheet, but as a comprehensive technical guide that empowers the researcher to:
-
Understand the theoretical underpinnings that govern the solubility of this specific molecular scaffold.
-
Employ robust experimental methodologies to determine its solubility with precision.
-
Leverage predictive models to estimate solubility when experimental data is unavailable.
-
Contextualize expected solubility behavior by examining structurally related compounds.
This guide is structured to provide a self-validating system of inquiry, grounding theoretical knowledge in actionable experimental protocols and predictive insights.
The Molecular Profile of 6-iodo-5-methyl-1H-indazole: A Structural Rationale for Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key features of 6-iodo-5-methyl-1H-indazole and their implications for its interaction with organic solvents.
-
The Indazole Core: This bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, is the foundational scaffold. The presence of two nitrogen atoms in the pyrazole ring introduces polarity and the capacity for hydrogen bonding. Indazole is an amphoteric molecule, capable of being protonated or deprotonated[1]. This characteristic is crucial for its solubility in protic versus aprotic solvents.
-
The Iodo Group (C6): The iodine atom at the 6th position is a large, polarizable halogen. Its presence significantly increases the molecular weight and van der Waals forces. While iodine is an electron-withdrawing group, its impact on the overall polarity of the molecule is complex.
-
The Methyl Group (C5): The methyl group at the 5th position is a small, nonpolar, electron-donating group. It can slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.
-
The N-H Group (1H): The proton on one of the nitrogen atoms of the pyrazole ring is a key feature. This N-H group can act as a hydrogen bond donor, which is a critical interaction for solubility in protic solvents like alcohols.
Inference: The structure of 6-iodo-5-methyl-1H-indazole suggests a molecule with moderate polarity. It possesses both hydrogen bond donor (N-H) and acceptor (the lone pair on the second nitrogen) capabilities. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent, particularly its polarity and hydrogen bonding capacity.
Theoretical Framework: Predicting Solubility in Organic Solvents
In the absence of experimental data, we can turn to theoretical models to predict the solubility of 6-iodo-5-methyl-1H-indazole. The "like dissolves like" principle is a foundational concept, but for a nuanced understanding, we must consider several solvent properties.
Solvent Polarity and Dielectric Constant
The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and can act as both hydrogen bond donors and acceptors. Due to the N-H group in 6-iodo-5-methyl-1H-indazole, we can anticipate favorable interactions and thus, likely some degree of solubility in these solvents. For the related compound, 6-iodo-1H-indazole, it is noted to be slightly soluble in methanol[2].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a high dielectric constant but lack a hydrogen bond donating capability. Dimethyl sulfoxide (DMSO) is a particularly good solvent for many polar organic molecules. The unmethylated analogue, 6-iodo-1H-indazole, is reported to have slight solubility in DMSO[2]. We can hypothesize a similar or slightly improved solubility for the methylated target molecule due to the added methyl group's potential for favorable van der Waals interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and primarily interact through weaker van der Waals forces. Given the polar nature of the indazole ring and the iodo group, the solubility of 6-iodo-5-methyl-1H-indazole in these solvents is expected to be low.
The General Solubility Equation (GSE)
A more quantitative prediction can be made using the General Solubility Equation (GSE), developed by Yalkowsky and others. The GSE relates the aqueous solubility of a compound to its octanol-water partition coefficient (logP) and its melting point (MP)[3]. While originally for aqueous solubility, the principles can be extended to understand solubility in organic solvents.
LogS = 0.8 - logP - 0.01(MP - 25)
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A higher logP suggests greater solubility in nonpolar solvents and lower solubility in water. For 6-iodo-5-methyl-1H-indazole, the presence of the iodo and methyl groups would suggest a higher logP compared to unsubstituted indazole.
-
Melting Point (MP): The melting point is an indicator of the strength of the crystal lattice energy. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, thus leading to lower solubility. The melting point of the related 6-iodo-1H-indazole is reported to be between 207-211°C[2].
While we lack the specific logP and melting point for 6-iodo-5-methyl-1H-indazole, this equation highlights the key physicochemical parameters that a researcher would need to determine to predict its solubility.
Experimental Determination of Solubility: A Practical Protocol
The most reliable way to determine the solubility of 6-iodo-5-methyl-1H-indazole is through experimentation. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility[4].
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines a robust procedure for determining the equilibrium solubility of 6-iodo-5-methyl-1H-indazole in a given organic solvent.
Objective: To determine the saturation concentration of 6-iodo-5-methyl-1H-indazole in a specific organic solvent at a controlled temperature.
Materials:
-
6-iodo-5-methyl-1H-indazole (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, ethyl acetate)
-
Calibrated analytical balance
-
Vials with screw caps
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-iodo-5-methyl-1H-indazole to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). The temperature should be controlled and monitored throughout the experiment[4].
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau[5].
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Carefully take a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 6-iodo-5-methyl-1H-indazole. A stability-indicating analytical method is crucial to ensure the compound has not degraded during the experiment[5].
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
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A Comprehensive Technical Guide to the Biological Activity of Substituted 1H-Indazole Derivatives
Introduction: The 1H-Indazole Scaffold - A Privileged Core in Modern Drug Discovery
The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This versatility has led to the development of numerous indazole-containing compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Several indazole-based drugs have successfully reached the market, such as the anticancer kinase inhibitor Pazopanib and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, validating the therapeutic potential of this molecular core.[1]
This guide provides an in-depth exploration of the major biological activities of substituted 1H-indazole derivatives. It is designed for researchers and drug development professionals, offering not only a summary of activities but also a deeper look into the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols used for their evaluation. We will delve into the causality behind experimental design, emphasizing the principles of self-validating assays to ensure scientific integrity.
Anticancer Activity: Targeting the Engines of Malignancy
The application of 1H-indazole derivatives in oncology is one of the most extensively researched areas.[5] These compounds have been shown to disrupt cancer cell proliferation, survival, and metastasis through various mechanisms, most notably via the inhibition of protein kinases and the induction of apoptosis.[6]
Key Mechanistic Insights
A. Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. The 1H-indazole scaffold is an effective "hinge-binding" fragment, capable of occupying the ATP-binding pocket of numerous kinases, thereby blocking their downstream signaling.[6] Marketed drugs like Pazopanib and Axitinib are multi-kinase inhibitors that target receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis.[3][6] Other derivatives show high potency against targets like Fibroblast Growth Factor Receptors (FGFRs) and Anaplastic Lymphoma Kinase (ALK).[1][3]
B. Induction of Apoptosis via the p53/MDM2 Pathway: Beyond kinase inhibition, some indazole derivatives can directly trigger programmed cell death (apoptosis). One studied mechanism involves the inhibition of the p53/MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, indazole compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[7]
Structure-Activity Relationship (SAR) Highlights: Anticancer Agents
The substitution pattern on the 1H-indazole ring is critical for anticancer potency. The nature and position of substituents dictate target specificity and overall efficacy.
| Compound Class/Example | Key Substitutions | Target(s) | Reported Activity (IC₅₀) | Reference |
| Pazopanib | N1-methyl, C3-sulfonamide derivative | Multi-kinase | VEGFR-2: 30 nM | [1] |
| Entrectinib | C3-amide linked to a piperazine moiety | ALK | 12 nM | [1] |
| Niraparib | N1-piperidine, C3-phenyl derivative | PARP1/PARP2 | PARP-1: 3.8 nM | [3] |
| Compound 6o (Wang et al.) | 1H-indazole-3-amine with piperazine & acetamide | K562 cells | 5.15 µM | [7] |
| Compound 9f (Discovery Study) | N-(4-fluorobenzyl) at C6-amine | HCT116 cells | 14.3 µM | [8] |
Core Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a foundational, high-throughput method for assessing a compound's ability to reduce cell viability, which is often correlated with cytotoxicity or anti-proliferative effects.
Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability and basis in cellular function. It measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of the test 1H-indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Control Setup (Self-Validation):
-
Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO in medium). This establishes the baseline for 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil or Doxorubicin). This validates that the assay system can detect a cytotoxic effect.
-
Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance from the culture medium.
-
-
Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Anti-inflammatory Activity: Quelling Pathological Inflammation
Chronic inflammation is a hallmark of numerous diseases. The 1H-indazole scaffold is present in established anti-inflammatory drugs like Benzydamine, and novel derivatives continue to be explored for their potential to modulate inflammatory pathways.[1]
Mechanistic Insights
Substituted 1H-indazoles can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. Targets include 5-lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes, and the Toll-like receptor 4 (TLR4) complex, which plays a critical role in the innate immune response to pathogens and tissue damage.[2]
Core Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and highly reproducible animal model used to evaluate the acute anti-inflammatory activity of novel compounds.
Causality & Rationale: Carrageenan, a polysaccharide, is used as a phlogistic agent (an irritant that causes inflammation). When injected into a rodent's paw, it induces a biphasic inflammatory response characterized by fluid accumulation (edema), redness, and pain. This model effectively mimics the cardinal signs of acute inflammation. A test compound's ability to reduce the swelling (edema) compared to a control group is a direct measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Sprague Dawley rats or Swiss albino mice. Allow them to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group).
-
Toxic/Negative Control Group: Receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Etoricoxib or Indomethacin at 10 mg/kg).[9]
-
Test Groups: Receive the 1H-indazole derivative at various doses (e.g., 10, 20, 30 mg/kg), administered orally or intraperitoneally.[9]
-
-
Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Immediately after the baseline measurement, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the same paw.
-
Data Acquisition: Measure the paw volume again at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Statistically analyze the results (e.g., using ANOVA) to determine significance. A significant reduction in paw volume indicates anti-inflammatory activity.
-
Antimicrobial Activity: Combating Microbial Threats
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. 1H-indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][10]
Mechanistic Insights
The antimicrobial action of some indazoles involves the inhibition of essential microbial enzymes. For instance, certain derivatives have been shown to inhibit lanosterol-14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a critical component of fungal cell membranes.[2]
Structure-Activity Relationship (SAR) Highlights: Antimicrobial Agents
| Compound Class/Example | Key Substitutions | Target Organism(s) | Reported Activity | Reference |
| N-phenylbenzo[g]indazole (73) | Halogen-substituted | S. aureus, A. niger | Dual antibacterial/antifungal | [2] |
| 3-methyl-1H-indazole (66) | Methyl at C3 | B. subtilis, E. coli | Zone of Inhibition: 22mm, 46mm | [2] |
| N-methyl-3-aryl indazoles | Varied aryl groups at C3, methyl at N1 | E. coli, C. albicans | Some compounds showed excellent activity | [10] |
Core Experimental Protocol: In Vitro Agar Well Diffusion Method
This is a widely used preliminary method to screen for the antimicrobial activity of new compounds.
Causality & Rationale: This technique is based on the principle that a test compound will diffuse from a point source (a well cut into the agar) through a solid medium that has been uniformly seeded with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion properties in the agar.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) adjusted to a 0.5 McFarland turbidity standard. Spread the inoculum evenly over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to cut uniform wells (e.g., 6 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test 1H-indazole derivative (dissolved in a solvent like DMSO) at a specific concentration into the wells.
-
Control Setup (Self-Validation):
-
Negative Control: A well containing only the solvent (DMSO). This ensures the solvent itself does not have antimicrobial activity.
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates the susceptibility of the test organism and the assay conditions.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Acquisition & Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Activity in Neurological Disorders: New Hope for Neurodegeneration
1H-indazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD).[11][12]
Mechanistic Insights in Parkinson's Disease
Research has focused on indazole derivatives that can inhibit kinases implicated in neuronal death pathways. Key targets include Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2).[11][12] Overactivity of these kinases is linked to the hyperphosphorylation of tau protein and the loss of dopaminergic neurons, which are pathological hallmarks of PD.[13][14] Certain N-alkyl-substituted indazoles also show potent inhibitory activity against Monoamine oxidases (MAO-B), an enzyme that degrades dopamine, making them promising candidates for PD therapy.[1]
Core Experimental Protocol: In Vitro Neuroprotection Assay
This assay assesses a compound's ability to protect neuronal cells from a specific toxin used to model Parkinson's Disease in a dish.
Causality & Rationale: The human neuroblastoma cell line SH-SY5Y is used because it can be differentiated to exhibit neuron-like characteristics. The neurotoxin MPP+ is the active metabolite of MPTP, a chemical known to induce Parkinsonism in humans by selectively destroying dopaminergic neurons. Therefore, treating SH-SY5Y cells with MPP+ provides a relevant in vitro model of PD-related cell death. A compound that increases cell viability in the presence of MPP+ is considered neuroprotective.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture and maintain SH-SY5Y cells. Seed them in a 96-well plate and differentiate them into a neuronal phenotype if required by the specific protocol (e.g., using retinoic acid).
-
Pre-treatment: Treat the cells with various concentrations of the test 1H-indazole derivative for a defined period (e.g., 2 hours).
-
Toxin Induction: Add MPP+ to the wells (to all groups except the vehicle control) to induce neurotoxicity.
-
Control Setup (Self-Validation):
-
Vehicle Control: Cells treated with neither the test compound nor MPP+ (represents 100% viability).
-
Toxin Control: Cells treated with MPP+ only (represents maximal toxicity).
-
Positive Control (Optional): A known neuroprotective agent.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay described previously.
-
Analysis: Calculate the percentage of cell viability for the compound-treated groups relative to the toxin control. A statistically significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Perspectives
The 1H-indazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas. The success of marketed drugs provides a strong foundation for continued exploration. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and improve safety profiles.
-
Novel Mechanisms: Exploring new biological targets and mechanisms of action beyond the well-trodden paths of kinase and enzyme inhibition.
-
Overcoming Resistance: Developing indazole-based compounds that can overcome drug resistance mechanisms in cancer and infectious diseases.
-
Advanced Drug Delivery: Utilizing novel formulations and drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising indazole leads.
By integrating rational drug design with robust, well-validated biological evaluation protocols, the full therapeutic potential of substituted 1H-indazole derivatives can be realized, paving the way for the next generation of innovative medicines.
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Unlocking the Therapeutic Potential of 6-Iodo-5-Methyl-1H-Indazole: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies. This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a novel derivative, 6-iodo-5-methyl-1H-indazole. By leveraging established knowledge of structurally related, clinically successful indazole-based drugs, we infer a high probability of activity against key oncogenic pathways. This document outlines a logical, multi-tiered strategy for empirical validation, beginning with broad-spectrum screening and culminating in specific, cell-based functional assays. Detailed, field-proven protocols are provided for each experimental stage, equipping research and development teams with the necessary tools to elucidate the mechanism of action and accelerate the clinical translation of this promising compound.
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The 1H-indazole ring system is recognized as a "privileged scaffold" in drug discovery, a distinction earned due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. Several FDA-approved oncology drugs feature this core structure, demonstrating its clinical significance. For instance, Axitinib and Pazopanib are potent multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of angiogenesis.[1][2][3][4] Niraparib, another indazole derivative, functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor, proving effective in cancers with deficiencies in DNA damage repair pathways.[5][6][7][8] Furthermore, Entrectinib targets TRK, ROS1, and ALK fusion proteins, highlighting the adaptability of the indazole core to interact with diverse kinase active sites.[9][10][11][12]
Given this precedent, it is logical to hypothesize that 6-iodo-5-methyl-1H-indazole possesses therapeutic potential through the modulation of similar target classes. The substituents at the 5 and 6 positions—a methyl and an iodine group, respectively—will influence the compound's steric and electronic properties, potentially conferring a unique selectivity profile. This guide presents a systematic approach to deconstruct the therapeutic potential of this specific molecule.
Prioritized Potential Therapeutic Targets
Based on the established pharmacology of analogous indazole-based compounds, the following target families are proposed as primary candidates for investigation.
Receptor Tyrosine Kinases (RTKs)
The indazole core is a common feature in ATP-competitive kinase inhibitors. The primary RTK targets to investigate include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): These are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
-
Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, -4): Aberrant FGFR signaling can drive cell proliferation, survival, and migration in various cancers.[13][14][15]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): These receptors are involved in tumor growth, angiogenesis, and metastasis.[16]
Non-Receptor Tyrosine Kinases
While RTKs are primary targets, the potential for activity against non-receptor tyrosine kinases, such as those in the SRC family, should also be considered.
Poly (ADP-ribose) Polymerases (PARP-1, -2)
PARP enzymes are central to the repair of single-strand DNA breaks.[17][18] Inhibition of PARP in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death.[5][19][20][21][22][23] The indazole scaffold is present in the potent PARP inhibitor, Niraparib.[5][24][6][7][8]
Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is an immunosuppressive enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[25][26][27][28] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the immune system. Inhibition of IDO1 is an attractive immuno-oncology strategy.
A Phased Approach to Target Validation
A hierarchical screening and validation workflow is proposed to systematically investigate the therapeutic potential of 6-iodo-5-methyl-1H-indazole.
Figure 2: Simplified representations of the VEGFR2 and PARP signaling pathways, common targets for indazole-based inhibitors.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial characterization of 6-iodo-5-methyl-1H-indazole. By systematically evaluating its activity against historically relevant target classes for the indazole scaffold, researchers can efficiently identify and validate its primary mechanism(s) of action. The detailed protocols herein are designed to be self-validating, ensuring that positive hits from initial screens are rigorously confirmed through cellular and functional assays. Successful validation of a therapeutic target through this workflow will provide a strong rationale for advancing 6-iodo-5-methyl-1H-indazole into more complex preclinical models and, ultimately, toward clinical development.
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Introduction: The Significance of the Indazole Scaffold
An In-Depth Technical Guide to the Theoretical and Spectroscopic Investigation of 6-iodo-5-methyl-1H-indazole
This guide provides a comprehensive framework for the theoretical and spectroscopic characterization of 6-iodo-5-methyl-1H-indazole. It is intended for researchers, scientists, and drug development professionals who are interested in the detailed analysis of novel heterocyclic compounds. By integrating computational chemistry with established spectroscopic techniques, this document outlines a robust methodology for elucidating the structural, electronic, and reactive properties of this promising molecular scaffold.
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate the biological activity and pharmacokinetic profile of the parent scaffold. The title compound, 6-iodo-5-methyl-1H-indazole, incorporates an iodine atom, a common bioisostere for other functional groups and a handle for further synthetic transformations, and a methyl group, which can influence lipophilicity and metabolic stability.
This guide presents a detailed protocol for a comprehensive theoretical study of 6-iodo-5-methyl-1H-indazole using Density Functional Theory (DFT), complemented by a guide to its spectroscopic characterization. The causality behind the choice of computational methods and the self-validating nature of combining theoretical predictions with experimental data are emphasized throughout.
Synthesis and Spectroscopic Characterization
While a specific synthetic route for 6-iodo-5-methyl-1H-indazole is not extensively reported, a plausible pathway can be extrapolated from known syntheses of related indazoles.[3][4] A potential route could involve the iodination of 5-methyl-1H-indazole. The subsequent characterization of the synthesized compound is crucial for validating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified 6-iodo-5-methyl-1H-indazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
-
Data Analysis: Analyze the chemical shifts, integration, multiplicity, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
Expected Spectroscopic Data:
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 6-iodo-5-methyl-1H-indazole. These predictions are based on the analysis of similar substituted indazoles and serve as a guide for experimental verification.[7][8]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| NH | ~13.0 |
| H3 | ~8.0 |
| H4 | ~7.8 |
| H7 | ~7.5 |
| CH₃ | ~2.4 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[6]
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.[6]
-
Data Analysis: Determine the accurate mass of the protonated molecule ([M+H]⁺) and compare it with the theoretical mass to confirm the elemental formula (C₈H₇IN₂).
Theoretical Studies: A Computational Deep Dive
DFT calculations provide invaluable insights into the geometric, electronic, and reactive properties of molecules, offering a powerful complement to experimental data.[9][10][11][12]
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical investigation of a novel compound like 6-iodo-5-methyl-1H-indazole.
Caption: Workflow for DFT-based theoretical studies.
Detailed Computational Protocol
-
Software: All calculations are to be performed using the Gaussian 09 or a later version of the software suite.[10][11]
-
Method Selection: The B3LYP functional with the 6-311++G(d,p) basis set is a reliable choice for this class of molecules, as it has been shown to provide a good balance between accuracy and computational cost in similar systems.[7][13] For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, should be employed.
-
Geometry Optimization: The initial structure of 6-iodo-5-methyl-1H-indazole is drawn and subjected to a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and simulated IR spectra.
-
NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts of the optimized structure. The calculated absolute shieldings are then converted to chemical shifts relative to TMS, which is also calculated at the same level of theory.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Predicted Theoretical Data
The following tables summarize the expected outcomes of the DFT calculations.
Table 1: Key Geometric Parameters (Predicted)
| Parameter | Value |
| C5-C6 Bond Length | ~1.40 Å |
| C6-I Bond Length | ~2.10 Å |
| C4-C5-C6 Angle | ~120° |
| C5-C6-C7 Angle | ~118° |
Table 2: Electronic Properties (Predicted)
| Property | Value |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
The MEP map would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character, and a positive potential (blue) around the N-H proton.
The following diagram illustrates the predicted HOMO and LUMO distributions.
Caption: Predicted Frontier Molecular Orbitals.
Applications in Drug Development
The indazole scaffold is a privileged structure in drug discovery.[2] Compounds containing this moiety have been developed as protein kinase inhibitors for cancer therapy.[14] The theoretical insights gained from the study of 6-iodo-5-methyl-1H-indazole can guide its application in several ways:
-
Structure-Activity Relationship (SAR) Studies: The calculated electronic properties, such as the MEP and FMOs, can help rationalize the binding of this scaffold to biological targets and guide the design of more potent analogs.
-
Lead Optimization: The iodine atom at the 6-position serves as a versatile synthetic handle for introducing other functional groups through cross-coupling reactions, allowing for the exploration of a wide chemical space.
-
Pharmacokinetic Profiling: The calculated properties can be used in quantitative structure-property relationship (QSPR) models to predict ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This technical guide has outlined a comprehensive, integrated approach for the theoretical and spectroscopic investigation of 6-iodo-5-methyl-1H-indazole. By combining the predictive power of DFT calculations with the empirical validation from NMR and MS, researchers can gain a deep understanding of the structural and electronic features of this molecule. This knowledge is critical for its potential application as a building block in the development of novel therapeutic agents. The methodologies described herein provide a robust and scientifically rigorous framework for the characterization of new chemical entities in the field of medicinal chemistry.
References
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
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An In-depth Technical Guide to the Synthesis and Strategic Applications of 6-Iodo-5-Methyl-1H-Indazole in Contemporary Drug Discovery
This guide provides a comprehensive technical overview of 6-iodo-5-methyl-1H-indazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will explore its historical context within the broader family of indazole-based pharmaceuticals, delineate its synthesis, and discuss its strategic importance as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Indazole derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[2] The thermodynamic stability of the 1H-tautomer makes it the predominant form in most biological and chemical contexts.[2]
The strategic introduction of substituents onto the indazole core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation, in particular the introduction of an iodine atom, provides a chemical handle for further functionalization, most notably through cross-coupling reactions. This has made iodoindazoles highly valuable building blocks in the synthesis of complex bioactive molecules.[3]
The Strategic Significance of 6-Iodo-5-Methyl-1H-Indazole
While information specifically detailing the discovery and history of 6-iodo-5-methyl-1H-indazole is not extensively documented in publicly available literature, its importance can be inferred from the well-established roles of its constituent parts: the 6-iodoindazole core and the 5-methyl substituent.
The 6-iodo-1H-indazole moiety is a crucial intermediate in the synthesis of several targeted cancer therapies.[3][4] For instance, it is a key building block for Axitinib, a potent and selective tyrosine kinase inhibitor used in the treatment of advanced kidney cancer.[4][5] The iodine atom at the 6-position serves as a reactive site for the introduction of various side chains that are critical for binding to the target kinase.
The addition of a methyl group at the 5-position can significantly impact the molecule's properties. This substitution can influence its lipophilicity, metabolic stability, and binding affinity to the target protein. In many drug discovery programs, methyl groups are strategically introduced to explore and optimize these parameters.
Therefore, 6-iodo-5-methyl-1H-indazole represents a rationally designed intermediate, likely developed to fine-tune the properties of a final drug candidate. Its discovery is intrinsically linked to the ongoing efforts to synthesize novel kinase inhibitors and other targeted therapeutics.
Synthesis of 6-Iodo-5-Methyl-1H-Indazole: A Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-iodo-5-methyl-1H-indazole can be designed based on established methodologies for the synthesis of substituted indazoles. The following proposed multi-step synthesis illustrates a logical approach, starting from commercially available materials.
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Methodological & Application
Application Note: Regioselective C3-Iodination of 5-methyl-1H-indazole for Pharmaceutical Scaffolding
Abstract
This application note provides a comprehensive guide to the regioselective iodination of 5-methyl-1H-indazole, a critical transformation in the synthesis of pharmaceutical intermediates. Indazole scaffolds are prevalent in numerous clinically significant molecules, and their functionalization is a cornerstone of modern drug discovery.[1] 3-Iodoindazoles, in particular, serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. We present two robust, field-proven protocols for the C3-iodination of 5-methyl-1H-indazole, utilizing either molecular iodine (I₂) with a strong base or the milder electrophilic agent N-Iodosuccinimide (NIS). The causality behind experimental choices, reaction mechanisms, and troubleshooting strategies are discussed in detail to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of 3-Iodoindazoles
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology. The ability to selectively functionalize the indazole ring is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. Halogenation, especially iodination, at the C3 position provides a synthetic handle of immense strategic value. The resulting 3-iodoindazole is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, and vinyl groups.[2]
This guide focuses on the regioselective iodination of 5-methyl-1H-indazole. The C3 position of the indazole ring is the most nucleophilic carbon and is thus preferentially targeted by electrophiles. This inherent reactivity is further enhanced under basic conditions, which deprotonate the N1 position to form a highly reactive indazolide anion, dramatically accelerating the rate of electrophilic substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The C3-iodination of 1H-indazoles proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Deprotonation: In the presence of a base such as potassium hydroxide (KOH), the acidic N-H proton of the indazole ring is removed, forming a resonance-stabilized indazolide anion. This anion significantly increases the electron density of the heterocyclic ring system.
-
Electrophilic Attack: The electron-rich C3 position of the indazolide anion acts as a nucleophile, attacking the electrophilic iodine source (I₂ or the polarized iodine in NIS). This step forms a new C-I bond and generates a transient intermediate.
-
Rearomatization: The aromaticity of the indazole ring is restored, yielding the final 3-iodo-5-methyl-1H-indazole product.
The diagram below illustrates this mechanistic pathway.
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Application Notes & Protocols: 6-Iodo-5-methyl-1H-indazole as a Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, is a common feature in a multitude of clinically significant therapeutic agents.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The true power of this scaffold, however, is unlocked through precise functionalization, enabling chemists to orient substituents in three-dimensional space to achieve high-affinity interactions with biological targets.
This guide focuses on 6-iodo-5-methyl-1H-indazole , a highly versatile building block designed for strategic elaboration. The iodine atom at the 6-position serves as a robust and highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions—the cornerstone of modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.[5] The adjacent methyl group at the 5-position is not merely a passive substituent; it provides a crucial steric and electronic handle to modulate physicochemical properties, improve metabolic stability, and enhance binding interactions within hydrophobic pockets of target proteins. This combination makes 6-iodo-5-methyl-1H-indazole an invaluable starting point for the synthesis of complex molecules, particularly in the development of targeted therapies like kinase and PARP inhibitors.[4][6][7]
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties is fundamental to its effective use. The data below is aggregated for 6-iodo-5-methyl-1H-indazole and its close structural analogs.
| Property | Value | Source |
| Chemical Formula | C₈H₇IN₂ | |
| Molecular Weight | 258.06 g/mol | N/A |
| CAS Number | 1082041-53-9 | |
| Appearance | Off-white to yellow or brown solid/powder | [8] |
| Melting Point | 207-211 °C | [8][9] |
| Boiling Point | ~358 °C (Predicted) | [8][9] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [8][9] |
| pKa | ~12.96 (Predicted) | [8][9] |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before handling.[10][11] 6-Iodo-1H-indazole, a related compound, is classified with the following hazards:
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Standard Handling Protocol:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) and protect from light to maintain product quality.[10]
Synthesis of the Building Block
The synthesis of substituted indazoles can be approached through various routes. A common and effective method involves the cyclization of appropriately substituted hydrazines. The following protocol outlines a representative synthesis of 6-iodo-5-methyl-1H-indazole.
Caption: A representative synthetic workflow for 6-iodo-5-methyl-1H-indazole.
Protocol 1: Synthesis via Diazotization and Reductive Cyclization
-
Rationale: This classical approach leverages readily available anilines. The diazotization followed by reduction generates an in situ hydrazine, which can then undergo intramolecular cyclization to form the indazole ring.
-
Step 1: Diazotization of 4-Iodo-3-methylaniline
-
Suspend 4-iodo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
-
Step 2: Reduction to Hydrazine
-
Prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution, maintaining a low temperature.
-
Allow the reaction to stir for 1-2 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt should form.
-
Isolate the precipitate by filtration, wash with cold water, and dry. Causality: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to the corresponding hydrazines.
-
-
Step 3: Cyclization to form the Indazole Ring
-
Reflux the isolated hydrazine hydrochloride salt in a high-boiling point solvent such as ethanol or acetic acid for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 6-iodo-5-methyl-1H-indazole. Causality: The application of heat provides the activation energy needed for the intramolecular cyclization and elimination of ammonia to form the stable aromatic indazole ring.
-
Core Applications in Medicinal Chemistry: Cross-Coupling Protocols
The C-I bond at the 6-position is the key to the utility of this building block, providing a prime site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is arguably the most important C-C bond-forming reaction in modern drug discovery, essential for creating the biaryl motifs prevalent in kinase inhibitors.[5][13][14]
-
Expertise & Rationale: This reaction couples the aryl iodide with a boronic acid or ester. The choice of catalyst, base, and solvent is critical. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. A mixture of an organic solvent (like dioxane or DMF) with water is often used to solubilize both the organic and inorganic reagents.[15]
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Application Notes and Protocols for the Heck Coupling of 6-iodo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-depressant properties.[1] The ability to precisely modify the indazole core is therefore of paramount importance for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile tool for C-C bond formation, enabling the introduction of diverse functionalities onto the indazole nucleus.[2][3]
This document provides a detailed guide to the Heck coupling of 6-iodo-5-methyl-1H-indazole, a key intermediate for the synthesis of complex indazole derivatives. We will delve into the mechanistic underpinnings of the reaction, present a representative experimental protocol as a starting point for optimization, and discuss the critical parameters that influence the success of the coupling.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][4][5] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-iodo-5-methyl-1H-indazole to form a Pd(II) complex. This is often the rate-determining step, and its efficiency follows the trend I > Br > Cl for the halide.[5]
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the indazole moiety into the C-C double bond of the alkene.[4][5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the desired substituted alkene product and a hydrido-palladium(II) complex.[4][5] This step is stereospecific and typically leads to the trans (E) isomer.[5]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst for the next cycle.[4][5]
Caption: Fig. 1: The Heck Reaction Catalytic Cycle.
Representative Protocol: Heck Coupling of 6-iodo-5-methyl-1H-indazole with n-Butyl Acrylate
This protocol is a well-reasoned starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
6-iodo-5-methyl-1H-indazole
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Deionized water
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Fig. 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-iodo-5-methyl-1H-indazole (1.0 eq), n-butyl acrylate (1.2-1.5 eq), and the chosen solvent (e.g., DMF, 5-10 mL per mmol of indazole).
-
Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
Addition of Catalyst System:
-
Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), triphenylphosphine (PPh₃, 0.02-0.10 eq, typically a 2:1 ratio to Pd), and the base (e.g., Et₃N, 2.0-3.0 eq).
-
Rationale: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[4][6] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) catalyst.[3] The base is essential to neutralize the HI formed during the reaction and regenerate the catalyst.[3][4]
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkenyl-5-methyl-1H-indazole derivative.
-
Parameter Optimization: A Guide for Researchers
The success of the Heck reaction is highly dependent on the interplay of several factors. The following table provides a summary of common components and their roles, offering a basis for systematic optimization.
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and PdCl₂ are stable Pd(II) precatalysts that are reduced in situ.[7] Pd₂(dba)₃ and Pd(PPh₃)₄ are Pd(0) sources and do not require an in-situ reduction step.[7] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, P(furyl)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst and modulate its reactivity.[3][7] For electron-rich heterocycles like indazole, phosphine ligands are common. The choice of ligand can influence reaction rate and selectivity.[7] |
| Base | Organic: Et₃N, DIPEA, DBUInorganic: K₂CO₃, Cs₂CO₃, NaOAc | The base neutralizes the generated acid.[3][4][7] Organic bases are generally soluble, while inorganic bases can facilitate product isolation. The strength and nature of the base can impact the reaction. |
| Solvent | DMF, DMAc, NMP, MeCN, THF, Toluene | Aprotic polar solvents like DMF, DMAc, and NMP are commonly used as they can dissolve the reactants and salts formed.[7] The choice of solvent can affect reaction temperature and solubility. |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Optimization is key. |
| Additives | Tetrabutylammonium chloride (TBAC), Silver salts (e.g., Ag₂CO₃) | Additives can sometimes improve reaction efficiency. For instance, silver salts can act as halide scavengers, promoting a cationic pathway which can be beneficial in certain cases.[7][8] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was performed under strictly inert conditions. Consider using a fresh batch of palladium catalyst and ligands.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Substrate Reactivity: Consider a more reactive palladium source or a different ligand.
-
-
Formation of Palladium Black:
-
This indicates catalyst decomposition. Increase the ligand-to-palladium ratio or consider a more robust ligand. Ensure rigorous exclusion of oxygen.
-
-
Side Product Formation:
-
Alkene Isomerization: This can sometimes occur. The addition of certain bases or salts can minimize this side reaction.[4]
-
Homocoupling of the Alkene: This may be due to reaction conditions being too harsh. Lowering the temperature might be beneficial.
-
Conclusion
The Heck coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a reliable method for the functionalization of heterocyclic systems like 6-iodo-5-methyl-1H-indazole. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively employ this powerful transformation to access novel indazole derivatives for applications in drug discovery and materials science. The provided protocol serves as a robust starting point for these endeavors.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
-
Wikipedia. (2023). Heck reaction. [Link]
-
Kumar, A., & Sharma, G. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group, Princeton University.
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Iodo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The indazole nucleus serves as an excellent pharmacophore that can be strategically functionalized to achieve high potency and selectivity against various kinase targets.[4] Several commercially successful anticancer drugs, such as axitinib, pazopanib, and niraparib, feature the indazole core, underscoring its clinical significance.[1]
The 6-iodo-5-methyl-1H-indazole is a particularly valuable starting material for the synthesis of a diverse range of kinase inhibitors. The iodine atom at the C6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.[2][5] The methyl group at the C5-position can contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity. This application note provides a comprehensive guide to the synthesis of kinase inhibitors using 6-iodo-5-methyl-1H-indazole, with a focus on palladium-catalyzed cross-coupling methodologies.
Strategic Importance of 6-Iodo-5-methyl-1H-indazole in Kinase Inhibitor Synthesis
The strategic utility of 6-iodo-5-methyl-1H-indazole stems from its chemical properties and its relevance in the synthesis of targeted therapies. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions that are fundamental to modern drug synthesis. These reactions allow for the modular construction of complex molecules from simpler building blocks.
Key synthetic transformations involving 6-iodo-5-methyl-1H-indazole include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the iodoindazole with boronic acids or esters. This is a robust and widely used method for introducing aryl and heteroaryl substituents.[2][6]
-
Sonogashira Coupling: Creation of C-C triple bonds through the reaction with terminal alkynes. This is invaluable for constructing rigid linkers or introducing alkynyl pharmacophores.[5][7]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a diverse range of primary and secondary amines. This reaction is crucial for installing key hydrogen bond donors and acceptors that often govern kinase binding.[4][8]
The following diagram illustrates the versatility of 6-iodo-5-methyl-1H-indazole as a synthetic intermediate.
Caption: Synthetic utility of 6-iodo-5-methyl-1H-indazole.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions on indazole and other heterocyclic systems.[8][9][10] Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields and purity.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-5-methyl-1H-indazole
This protocol describes the synthesis of 6-aryl(or heteroaryl)-5-methyl-1H-indazoles.
Materials:
-
6-Iodo-5-methyl-1H-indazole
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 6-iodo-5-methyl-1H-indazole, the aryl- or heteroarylboronic acid, and the base.
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
Note: Yields are based on analogous reactions and may vary for 6-iodo-5-methyl-1H-indazole.
Protocol 2: Sonogashira Coupling of 6-Iodo-5-methyl-1H-indazole
This protocol details the synthesis of 6-alkynyl-5-methyl-1H-indazoles.
Materials:
-
6-Iodo-5-methyl-1H-indazole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 6-iodo-5-methyl-1H-indazole, the palladium catalyst, and copper(I) iodide.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 6-Iodo-5-methyl-1H-indazole
This protocol outlines the synthesis of 6-amino-5-methyl-1H-indazoles.
Materials:
-
6-Iodo-5-methyl-1H-indazole
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 1.5 times the palladium)[12]
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 6-iodo-5-methyl-1H-indazole, the amine, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Characterization and Purification
The successful synthesis of the desired kinase inhibitor precursors requires rigorous purification and characterization.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying the crude products from the coupling reactions. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[14]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.[15]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[6][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[11]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.
Application in Kinase Inhibitor Development: The Case of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[17] The development of selective PLK4 inhibitors is therefore a promising therapeutic strategy.[2][3] The indazole scaffold is a key feature in several potent PLK4 inhibitors, such as CFI-400945.[1][2] The synthesis of such inhibitors often involves the functionalization of a 6-halo-indazole core, highlighting the direct applicability of the protocols described herein for the synthesis of novel and potent kinase inhibitors.[17][18]
The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
6-Iodo-5-methyl-1H-indazole is a versatile and valuable building block for the synthesis of kinase inhibitors. The palladium-catalyzed cross-coupling reactions described in this application note provide robust and efficient methods for the diversification of the indazole scaffold at the C6-position. By leveraging these powerful synthetic tools, researchers can generate extensive libraries of novel indazole derivatives for screening against a wide range of kinase targets, ultimately contributing to the discovery and development of new targeted therapies for various diseases.
References
- Mason, J. M., et al. (2017). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor, for the treatment of breast cancer. Cancer Cell, 31(2), 226-240.
- Zhao, Z., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1246.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1645-1667.
- Gande, S. L., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(45), 29469-29476.
- Khan, I., & Ali, S. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ChemistrySelect, 3(33), 9461-9464.
- Elorza, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859-5869.
-
Elorza, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Kumar, A., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]
-
Various Authors. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available at: [Link]
- Brune, A., et al. (2017). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 19(21), 5837-5840.
-
Various Authors. (2025). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-... ResearchGate. Available at: [Link]
-
DEA Diversion Control Division. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
- Pauls, H., et al. (2014). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 57(13), 5569-5596.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination. Chemical Reviews, 116(19), 12564-12649.
- Khdour, O. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13994-14001.
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Popa, A. D., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 28(22), 7578.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Khan, I., & Ali, S. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
- El-Faham, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893.
-
Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]htm)
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Application Notes and Protocols for the Strategic Functionalization of the 6-Iodo-5-Methyl-1H-Indazole Scaffold
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The 6-iodo-5-methyl-1H-indazole variant, in particular, serves as a versatile building block for the synthesis of diverse molecular architectures. Its strategic importance lies in the C-I bond at the 6-position, which is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for the functionalization of the 6-iodo-5-methyl-1H-indazole scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are presented with a focus on the underlying mechanistic principles, practical experimental considerations, and the rationale behind the selection of reaction components, empowering researchers in drug discovery and chemical development to effectively leverage this valuable synthetic intermediate.
Introduction: The Significance of the Functionalized 5-Methyl-1H-Indazole Core
Indazole derivatives are a cornerstone of modern medicinal chemistry, with applications spanning oncology, inflammation, and infectious diseases.[3][4] The 5-methyl-1H-indazole subunit is a key feature in a number of clinically relevant molecules. The introduction of substituents at the 6-position of this scaffold allows for the fine-tuning of physicochemical properties and the exploration of new binding interactions with biological targets. The 6-iodo-5-methyl-1H-indazole is an ideal precursor for this purpose, offering a reactive handle for the introduction of aryl, alkynyl, and amino moieties, which are prevalent in pharmacologically active compounds.
The choice of palladium-catalyzed cross-coupling reactions is predicated on their broad substrate scope, functional group tolerance, and well-understood mechanisms.[5][6][7] These reactions provide a reliable and efficient means to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Synthesis of the Starting Material: 6-Iodo-5-Methyl-1H-Indazole
A common route to 6-iodo-5-methyl-1H-indazole involves the iodination of 5-methyl-1H-indazole. While a direct, high-yielding protocol for the 6-iodination of 5-methyl-1H-indazole can be challenging due to potential regioselectivity issues, an alternative approach involves a Sandmeyer-type reaction from a corresponding amine.
Protocol 1: Synthesis of 5-Methyl-1H-indazole
A practical synthesis of 5-methyl-1H-indazole can be adapted from established methods for substituted indazoles, often starting from a substituted toluene derivative. A common approach involves the diazotization of an appropriate aminotoluene followed by cyclization.
Protocol 2: Synthesis of 6-Iodo-5-Methyl-1H-Indazole
This protocol describes a plausible synthetic route via diazotization of a 6-amino-5-methyl-1H-indazole precursor.
Step 1: Nitration of 5-Methyl-1H-indazole (Illustrative Step - requires specific adaptation and optimization)
-
To a solution of 5-methyl-1H-indazole in a suitable acid (e.g., sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction is carefully monitored until completion.
-
Work-up involves quenching the reaction mixture with ice and neutralization to precipitate the nitro-indazole product.
Step 2: Reduction of the Nitro Group
-
The 5-methyl-6-nitro-1H-indazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂, Pd/C) is employed to reduce the nitro group to an amine.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified.
Step 3: Diazotization and Iodination (Sandmeyer Reaction)
-
The 6-amino-5-methyl-1H-indazole is dissolved in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of potassium iodide in water.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The crude 6-iodo-5-methyl-1H-indazole is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
Palladium-Catalyzed Functionalization of 6-Iodo-5-Methyl-1H-Indazole
The C-I bond at the 6-position of the indazole is the key reactive site for the following transformations. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-Methyl-1H-Indazoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[5][8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a popular choice for its effectiveness in a wide range of Suzuki couplings.
-
Base: A base is required to activate the boronic acid. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed. The choice of base can impact the reaction outcome, particularly with sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 6-iodo-5-methyl-1H-indazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C with stirring for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Iodo-5-Methyl-1H-Indazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | Est. 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 100 | 8 | Est. 70-85 |
| Yields are estimated based on similar transformations reported in the literature and require experimental validation. |
Sonogashira Coupling: Synthesis of 6-Alkynyl-5-Methyl-1H-Indazoles
The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are essential to prevent side reactions and catalyst deactivation.
Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Protocol 4: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add 6-iodo-5-methyl-1H-indazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
The terminal alkyne (1.1-1.5 equiv.) is then added dropwise.
-
The reaction is stirred at room temperature or heated to 40-60 °C for 2-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst and salts.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling of 6-Iodo-5-Methyl-1H-Indazole
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2.5) | THF | RT | 12 | Est. 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | 50 | 6 | Est. 75-85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | TEA (2) | Acetonitrile | 60 | 4 | Est. 70-80 |
| Yields are estimated based on similar transformations reported in the literature and require experimental validation. |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-Methyl-1H-Indazoles
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[3][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often used in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) or bis(trimethylsilyl)amides (e.g., LiHMDS) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the standard.
Sources
- 1. rsc.org [rsc.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Laboratory Preparation of 6-iodo-5-methyl-1H-indazole
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 6-iodo-5-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors for oncology.[1][2] The introduction of an iodine atom at the C6-position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Heck couplings, enabling the exploration of diverse chemical space.[3] This guide details a robust and efficient protocol for the regioselective iodination of 5-methyl-1H-indazole using N-Iodosuccinimide (NIS), explains the underlying reaction mechanism, and provides a framework for reaction monitoring, purification, and characterization.
Introduction: The Significance of Substituted Indazoles
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of modern therapeutics.[4][5] Its structural rigidity and ability to participate in hydrogen bonding interactions make it an ideal scaffold for targeting various biological entities. Notably, indazole derivatives have been successfully developed as potent kinase inhibitors, including the FDA-approved anticancer drug Pazopanib.[2]
Halogenated indazoles, particularly iodo-indazoles, are of paramount importance as synthetic intermediates.[6] The iodine substituent serves as an exceptionally effective leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and vinyl groups.[3][6] The target molecule, 6-iodo-5-methyl-1H-indazole, combines the indazole core with a strategically placed iodine atom, making it a valuable precursor for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
This protocol focuses on a direct C-H functionalization approach, employing N-Iodosuccinimide (NIS) as a mild and effective electrophilic iodinating agent for the regioselective synthesis of the target compound from commercially available 5-methyl-1H-indazole.[7][8]
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is the direct electrophilic aromatic substitution on the 5-methyl-1H-indazole backbone.
Overall Reaction:
(Image depicting the chemical reaction: 5-methyl-1H-indazole reacts with NIS in a solvent like DMF or Acetonitrile to yield 6-iodo-5-methyl-1H-indazole and succinimide)
Choice of Reagents and Rationale
-
Starting Material (5-methyl-1H-indazole): This precursor is readily available and provides the core indazole structure with the C5-methyl group, which is crucial for directing the regioselectivity of the iodination.
-
Iodinating Agent (N-Iodosuccinimide - NIS): NIS is a preferred source of electrophilic iodine (I+).[7] Compared to molecular iodine (I₂), it is easier to handle, less prone to sublimation, and often provides cleaner reactions with higher yields under milder conditions.[8][9] The reaction does not require a strong base, unlike some protocols that use I₂ with KOH, which are typically employed for iodination at the C3 position of the pyrazole ring.[6]
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the indazole substrate and the NIS reagent, facilitating a homogeneous reaction mixture. Acetonitrile can also be considered as an alternative.
Regioselectivity: The Directing Effects
The key to this synthesis is achieving selective iodination at the C6 position. This regioselectivity is governed by the electronic effects of the substituents on the indazole ring.
-
C5-Methyl Group: The methyl group is an electron-donating group (EDG) that activates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-director. The positions ortho to the methyl group are C4 and C6. The position para is C2 of the pyrazole ring.
-
Fused Pyrazole Ring: The pyrazole ring system as a whole influences the electron density of the fused benzene ring. The nitrogen at the N1 position acts as an electron-donating group through resonance, further activating the benzene ring, particularly at the ortho (C7) and para (C5) positions.
The cumulative effect is a strong activation of the C6 position, which is ortho to the activating methyl group and meta to the C7 position influenced by the N1 atom. Steric hindrance at the C4 position (sandwiched between the methyl group and the pyrazole ring junction) makes the C6 position the most favorable site for electrophilic attack by the iodonium ion generated from NIS.
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
Caption: Mechanism of Electrophilic Aromatic Iodination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 5-methyl-1H-indazole | ≥98% | Sigma-Aldrich | 7567-55-7 | Starting material |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | 516-12-1 | Iodinating agent. Protect from light. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. Use under fume hood. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous solution | Lab Prepared | 7772-98-7 | For quenching excess iodine |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | 144-55-8 | For washing |
| Brine | Saturated NaCl(aq) | Lab Prepared | 7647-14-5 | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Merck | 7631-86-9 | For column chromatography |
Equipment
-
Round-bottom flask (50 mL or 100 mL) with a magnetic stir bar
-
Magnetic stirrer with heating plate
-
Nitrogen/Argon gas inlet
-
Condenser (optional, for elevated temperatures)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 6-iodo-5-methyl-1H-indazole.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-indazole (1.32 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous DMF (20 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: To the resulting solution, add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-18 hours. The reaction vessel should be protected from direct light (e.g., by wrapping it in aluminum foil).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete (disappearance of the starting material), pour the reaction mixture into a beaker containing ice-cold water (100 mL) and saturated sodium thiosulfate solution (20 mL) to quench any unreacted NIS.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexane.
-
Final Product: Combine the pure fractions and evaporate the solvent to afford 6-iodo-5-methyl-1H-indazole as a white to off-white solid. Dry the product under vacuum. The expected yield is typically in the range of 75-85%.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment and regiochemistry.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₈H₇IN₂ expected at m/z 258.97).
-
Melting Point (m.p.): To assess purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling chemicals.
-
Fume Hood: All steps of this procedure, especially those involving DMF, should be performed in a well-ventilated fume hood. DMF is a suspected teratogen.
-
N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Methods for preparing indazole compounds. (2006).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2021). MDPI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Recent Literature on Indazole Synthesis. Organic Chemistry Portal.
- N-Iodosuccinimide (NIS). Organic Chemistry Portal.
- Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2009).
- N-Iodosuccinimide: Synthesis and applic
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021).
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
The Indazole Scaffold: Application Notes for 6-Iodo-5-Methyl-1H-Indazole in Modern Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Indazole Core in Oncology
The indazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of bioactive compounds. In the realm of oncology, indazole derivatives have emerged as a cornerstone for the development of targeted therapies. Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature this bicyclic aromatic heterocycle, underscoring its clinical significance.[1][2][3] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic properties and target specificity. This adaptability makes it an attractive starting point for the design of novel anti-cancer agents.[2][4]
This document provides detailed application notes and protocols for the investigation of 6-iodo-5-methyl-1H-indazole , a specific derivative with significant potential in cancer research. While direct literature on this exact molecule is emerging, its structural features—a reactive iodine atom at the 6-position and a methyl group at the 5-position—suggest a dual utility. The iodo group serves as a versatile handle for synthetic elaboration, allowing for the creation of diverse chemical libraries through cross-coupling reactions.[5][6] The methyl group can contribute to favorable hydrophobic interactions within the binding pockets of target proteins.
These notes will guide researchers through the initial characterization and application of 6-iodo-5-methyl-1H-indazole as a potential anti-cancer agent, drawing upon established methodologies for analogous indazole derivatives.
Hypothesized Mechanism of Action: A Multi-Targeted Approach
Based on the known biological activities of various indazole derivatives, 6-iodo-5-methyl-1H-indazole and its subsequent analogs could potentially exert their anti-cancer effects through the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. A plausible multi-targeted mechanism of action is illustrated below, focusing on the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades, as well as the modulation of cell cycle and apoptosis.[1][7]
Caption: Hypothesized multi-targeted mechanism of action for an indazole derivative.
Experimental Protocols
The following protocols are designed to serve as a comprehensive guide for the initial in vitro evaluation of 6-iodo-5-methyl-1H-indazole.
Protocol 1: In Vitro Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]
- Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of 6-iodo-5-methyl-1H-indazole in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
- Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_seeding [label="Seed Cancer Cells\nin 96-well Plates"];
incubation_24h [label="Incubate 24h"];
compound_treatment [label="Treat with Serial Dilutions of\n6-iodo-5-methyl-1H-indazole"];
incubation_48_72h [label="Incubate 48-72h"];
mtt_addition [label="Add MTT Reagent"];
incubation_4h [label="Incubate 4h"];
dmso_addition [label="Add DMSO to\nDissolve Formazan"];
read_absorbance [label="Read Absorbance\nat 570 nm"];
data_analysis [label="Calculate % Viability\nand IC50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_seeding;
cell_seeding -> incubation_24h;
incubation_24h -> compound_treatment;
compound_treatment -> incubation_48_72h;
incubation_48_72h -> mtt_addition;
mtt_addition -> incubation_4h;
incubation_4h -> dmso_addition;
dmso_addition -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Caption: Workflow for the MTT-based antiproliferative assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression.
1. Cell Treatment and Harvesting:
- Seed cancer cells in 6-well plates and allow them to attach overnight.
- Treat the cells with 6-iodo-5-methyl-1H-indazole at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours.
- Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
2. Staining and Flow Cytometry:
- Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.
3. Data Analysis:
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
- Compare the cell cycle profiles of treated cells with the vehicle control.
Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by the test compound.
1. Cell Treatment and Staining:
- Treat cells with the test compound as described for the cell cycle analysis.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
2. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Quantify the percentage of apoptotic cells in the treated and control groups.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol investigates the effect of the test compound on the expression and phosphorylation status of proteins involved in target signaling pathways.
1. Protein Extraction and Quantification:
- Treat cells with the test compound for the desired time points.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4°C.[2][7]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the expression of target proteins to the loading control.
Data Presentation: A Representative Summary
The following table summarizes hypothetical but plausible data that could be obtained from the initial in vitro evaluation of a promising 6-iodo-5-methyl-1H-indazole derivative.
| Assay | Cell Line | Parameter | Result |
| Antiproliferative Activity | A549 (Lung) | IC50 (µM) | 8.5 |
| K562 (Leukemia) | IC50 (µM) | 5.2[7] | |
| PC-3 (Prostate) | IC50 (µM) | 12.1 | |
| HepG2 (Liver) | IC50 (µM) | 15.8 | |
| Cell Cycle Analysis | K562 | % of Cells in G2/M | 45% (at IC50) vs 15% (Control) |
| Apoptosis Assay | K562 | % Apoptotic Cells | 35% (at IC50) vs 5% (Control) |
| Western Blot Analysis | K562 | p-EGFR/Total EGFR | 0.4-fold decrease |
| Bcl-2/GAPDH | 0.6-fold decrease | ||
| Cleaved Caspase-3/GAPDH | 3.5-fold increase | ||
| p53/GAPDH | 2.8-fold increase[7] | ||
| MDM2/GAPDH | 0.5-fold decrease[7] |
Future Directions: From Bench to Preclinical Models
Following promising in vitro results, the next logical steps would involve:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify its specific molecular targets.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of the compound in xenograft or patient-derived xenograft (PDX) mouse models.[2][8]
-
Pharmacokinetic and Toxicological Studies: Assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound to determine its drug-likeness.
Conclusion
6-Iodo-5-methyl-1H-indazole represents a promising starting point for the development of novel anti-cancer therapeutics. Its versatile chemistry and the established anti-cancer potential of the indazole scaffold provide a strong rationale for its investigation. The protocols and conceptual framework provided herein offer a robust guide for researchers to unlock the therapeutic potential of this and related indazole derivatives.
References
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]
-
ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Available at: [Link]
-
Bentham Science. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available at: [Link]
-
MDPI. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-iodo-5-methyl-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-iodo-5-methyl-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics.[1][2] Its unique bicyclic aromatic system, consisting of fused benzene and pyrazole rings, provides a versatile framework for interacting with a wide array of biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2]
Among the vast library of indazole-based compounds, 6-iodo-5-methyl-1H-indazole stands out as a crucial intermediate in the synthesis of highly potent and selective kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The iodo group at the 6-position serves as a versatile synthetic handle, enabling the introduction of various functionalities through cross-coupling reactions, such as the Suzuki and Heck reactions.[4][5] This allows for the systematic exploration of the chemical space around the indazole core, leading to the optimization of drug candidates with enhanced potency and selectivity. The methyl group at the 5-position can also contribute to the molecule's binding affinity and pharmacokinetic properties.
This document provides a comprehensive guide to the large-scale synthesis of 6-iodo-5-methyl-1H-indazole, offering detailed protocols, mechanistic insights, and practical considerations for process optimization and safety.
Synthetic Strategy: A Retrosynthetic Analysis
A robust and scalable synthetic route is paramount for the production of pharmaceutical intermediates. The most logical and efficient pathway to 6-iodo-5-methyl-1H-indazole commences with a commercially available and strategically functionalized precursor, 6-methyl-1H-indazol-5-amine. The introduction of the iodo group at the 6-position can be effectively achieved via a Sandmeyer-type reaction, a well-established and reliable method for the conversion of an aryl amine to an aryl halide.[6]
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for 6-iodo-5-methyl-1H-indazole.
This two-step, one-pot procedure is highly amenable to large-scale production due to the availability of inexpensive reagents and the straightforward nature of the transformations.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the large-scale synthesis of 6-iodo-5-methyl-1H-indazole, starting from 100 grams of 6-methyl-1H-indazol-5-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-1H-indazol-5-amine | >98% | Commercially Available | Starting material |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Chemical Supplier | Diazotizing agent |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | Standard Chemical Supplier | Acid catalyst and proton source |
| Potassium Iodide (KI) | ACS Reagent Grade | Standard Chemical Supplier | Iodide source |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Standard Chemical Supplier | For quenching excess iodine |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Chemical Supplier | For neutralization |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Chemical Supplier | Extraction solvent |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Chemical Supplier | Drying agent |
| Deionized Water | In-house | ||
| Ice | In-house |
Equipment
-
5 L three-necked round-bottom flask equipped with:
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
-
Large ice-water bath
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
-
Buchner funnel and filtration flask
-
Drying oven
Detailed Synthesis Protocol
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Iodination of 5-Methyl-1H-Indazole
Welcome to the technical support center for the synthesis and optimization of 3-iodo-5-methyl-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your experiments are successful, reproducible, and efficient. This guide is structured in a question-and-answer format to directly address common challenges and strategic decisions you will encounter during this critical synthetic step.
The iodination of 5-methyl-1H-indazole is a crucial transformation in medicinal chemistry and drug development. The resulting 3-iodo-5-methyl-1H-indazole is a versatile building block, primarily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct more complex molecular architectures found in numerous biologically active compounds.[1][2] This guide will explain the underlying principles of the reaction, helping you to not only follow protocols but also to troubleshoot and adapt them based on sound scientific reasoning.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 5-methyl-1H-indazole, and what is the chemical reasoning behind it?
Answer: The iodination of 1H-indazoles, including 5-methyl-1H-indazole, overwhelmingly occurs at the C3 position.[1] This high regioselectivity is a direct consequence of the electronic properties of the indazole ring system. The reaction proceeds via an electrophilic aromatic substitution mechanism. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is because deprotonation of the N1 proton by a base generates an indazolide anion. The negative charge is delocalized across the heterocyclic system, but the resonance structures show a significant concentration of electron density on the C3 carbon, making it highly susceptible to attack by an electrophile like I+.
To visualize the underlying mechanism, consider the following simplified pathway:
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause A: Inactive Reagents or Wet Solvent
-
Explanation: Molecular iodine can sublime over time, and bases like KOH can absorb atmospheric CO₂ and water, reducing their efficacy. Water in the solvent (e.g., DMF) can interfere with the deprotonation step.
-
Solution: Use freshly opened or properly stored iodine and base. Ensure your DMF is anhydrous. If in doubt, use a new bottle of solvent.
-
-
Possible Cause B: Insufficient Base
-
Explanation: The deprotonation of the indazole is a stoichiometric step. If too little base is used, a significant portion of the starting material will remain unreacted. Most protocols recommend using a significant excess of base (2 to 4 equivalents) to drive the equilibrium towards the reactive anion. [1][2] * Solution: Verify your calculations and ensure you are using at least 2 equivalents of base. For sluggish reactions, increasing to 4 equivalents of KOH can be beneficial. [1]
-
-
Possible Cause C: Sub-optimal Temperature or Reaction Time
-
Explanation: While many iodinations proceed smoothly at room temperature within 1-3 hours, some substituted indazoles may be less reactive. [1][2] * Solution: First, ensure you are monitoring the reaction by Thin Layer Chromatography (TLC). If you see starting material remaining after 3 hours, consider gently heating the reaction to 40-50 °C. Extend the reaction time and continue monitoring until the starting material is consumed.
-
Problem 2: My TLC shows a complex mixture with multiple spots.
-
Possible Cause A: Di-iodination
-
Explanation: Using a large excess of the iodinating agent (I₂ or NIS) can potentially lead to the formation of a di-iodo species, although this is less common for indazole itself.
-
Solution: Ensure you are using the correct stoichiometry. A slight excess of the iodinating agent (e.g., 1.5 to 2.0 equivalents of I₂) is typically sufficient. [1][2]Add the iodine solution dropwise to the reaction mixture rather than all at once to maintain a low instantaneous concentration and minimize over-reaction.
-
-
Possible Cause B: Starting Material Degradation
-
Explanation: Indazoles can be sensitive to harsh conditions. Very high temperatures or excessively strong bases in combination with impurities could lead to decomposition.
-
Solution: If you are heating the reaction, do so gently (40-60 °C). If degradation is suspected, switch to a milder base (e.g., K₂CO₃) and run the reaction at room temperature, even if it takes longer.
-
Problem 3: I'm having difficulty with the workup and purification.
-
Possible Cause A: Persistent Purple/Brown Color in the Organic Layer
-
Explanation: This is due to residual molecular iodine (I₂). It will contaminate your final product and can complicate chromatography.
-
Solution: The workup must include a quenching step with a reducing agent. After the reaction is complete, pour the mixture into a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). [1]Stir until the color completely disappears before proceeding with the extraction.
-
-
Possible Cause B: Product Loss During Extraction
-
Explanation: The product, 3-iodo-5-methyl-1H-indazole, still contains an N-H group and has some polarity. If the aqueous phase is basic during workup, some product may remain as a salt.
-
Solution: After quenching, ensure the aqueous layer is neutral or slightly acidic before extracting with a solvent like ethyl acetate or DCM. Extract multiple times (e.g., 3x) to ensure complete recovery from the aqueous phase. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with Na₂SO₄ or MgSO₄ before concentrating. [1]
-
-
Possible Cause C: Difficulty in Chromatographic Separation
-
Explanation: The product may co-elute with a persistent impurity.
-
Solution: Use a shallow gradient during column chromatography (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%). [1]If co-elution is still an issue, consider precipitating the product. After workup and concentration, dissolving the crude material in a minimal amount of a hot solvent (like hexanes with a small amount of ethyl acetate) and allowing it to cool can sometimes crystallize the pure product, leaving impurities behind.
-
Optimized Experimental Protocols & Data
The following protocols are robust starting points for your experiments.
Protocol 1: Iodination using Iodine and Potassium Hydroxide (I₂/KOH)
This method is highly reliable and has been reported to give excellent yields. [1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-indazole (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF to form a ~0.2 M solution. To this stirred solution, add powdered potassium hydroxide (KOH, 4.0 eq.) in portions.
-
Iodine Addition: In a separate flask, dissolve iodine (I₂, 2.0 eq.) in a small amount of DMF. Add this iodine solution dropwise to the reaction mixture over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Workup (Quench): Once the reaction is complete, carefully pour the mixture into a beaker containing a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). [1]Stir until the dark color dissipates completely.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash & Dry: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). [1]
Comparative Data for Indazole Iodination
The table below summarizes typical conditions reported in the literature for the C3 iodination of various indazole scaffolds, which can be adapted for 5-methyl-1H-indazole.
| Substrate | Iodinating Agent (eq.) | Base (eq.) | Solvent | Temp. | Time | Yield | Reference |
| 1H-Indazole | I₂ (2.0) | KOH (4.0) | DMF | RT | 1 h | 77% | [1] |
| 6-Bromo-1H-indazole | I₂ (1.5) | KOH (2.0) | DMF | RT | 3 h | 71% | [2] |
| 5-Bromo-1H-indazole | NIS (N/A) | KOH (N/A) | CH₂Cl₂ | N/A | N/A | Good | |
| 5-Nitro-1H-indazole | I₂ (N/A) | K₂CO₃ (N/A) | DMF | N/A | N/A | Good |
References
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-140. [Link]
-
Meti, G. Y., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Image]. Retrieved from [Link]
-
Gros, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(23), 7249. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-iodo-5-methyl-1H-indazole
Welcome to the dedicated technical support guide for the purification of 6-iodo-5-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The indazole scaffold is a cornerstone in modern drug discovery, and achieving high purity of its derivatives is critical for reliable downstream applications and data integrity.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will address common challenges and frequently encountered issues in a direct question-and-answer format, ensuring you have a self-validating system for troubleshooting your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude 6-iodo-5-methyl-1H-indazole?
The choice of purification technique depends primarily on the scale of your reaction and the impurity profile of your crude material. The two most effective methods are recrystallization and silica gel column chromatography.
-
Recrystallization: This is the preferred method for large-scale purification (>5 g) when the crude product has a relatively high purity (>85%). It is cost-effective, scalable, and often yields highly crystalline material. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures. A patent for the related compound 6-iodo-1H-indazole suggests recrystallization from acetonitrile.[2]
-
Silica Gel Column Chromatography: This is the method of choice for small-scale experiments, complex impurity profiles, or when impurities have similar solubility characteristics to the product. It offers high resolving power to separate compounds with subtle differences in polarity.[1][3] Following chromatography, a final recrystallization step can be performed to remove any residual silica or minor impurities and provide a stable, crystalline solid.
Q2: What are the most likely impurities I need to remove after synthesizing 6-iodo-5-methyl-1H-indazole?
Understanding potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes for substituted indazoles, you should be aware of:
-
Unreacted Starting Materials: For instance, if the synthesis proceeds via a Sandmeyer-type reaction from an amino-indazole precursor, residual 6-amino-5-methyl-1H-indazole could be present.[4]
-
Regioisomers: Indazole alkylation or functionalization can sometimes lead to mixtures of N1 and N2 isomers, although the 1H-tautomer is generally more stable.[5] Careful analytical characterization is needed to confirm the structure.
-
De-iodinated Byproduct: The iodo group can be susceptible to reduction, leading to the formation of 5-methyl-1H-indazole.
-
Reaction Reagents and Catalysts: Residual catalysts (e.g., copper salts) or reagents used in the synthesis may persist in the crude product.[2]
Q3: How should I assess the purity and confirm the identity of my final product?
A multi-pronged analytical approach is essential for validating the purity and structure of your 6-iodo-5-methyl-1H-indazole.
-
Thin-Layer Chromatography (TLC): An indispensable tool for initial assessment of crude mixture complexity and for monitoring the progress of column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the chemical structure, identifying the correct regioisomer, and detecting impurities. For indazole derivatives, the sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution quantitative data on purity. A reversed-phase C18 column is typically effective for analyzing moderately polar compounds like indazoles.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. The related compound, 6-iodo-1H-indazole, has a reported melting point of 207-211 °C.[7] The addition of a methyl group may slightly alter this range.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during your experiments.
Recrystallization Issues
Q: My compound has "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent, or when cooling is too rapid.
Causality & Solution:
-
High Solute Concentration: The concentration of your compound might be too high. Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly.
-
Inappropriate Solvent: The solvent may be too "good" a solvent for your compound. Try switching to a less polar solvent or use a co-solvent system. For instance, if you are using a polar solvent like ethanol, try adding a less polar co-solvent like heptane dropwise to the hot, dissolved solution until it just becomes cloudy (the cloud point), then add a drop or two of the primary solvent to clarify and allow it to cool slowly.
-
Impurity Effects: The presence of impurities can disrupt crystal lattice formation. If the issue persists, a preliminary purification by column chromatography may be necessary to remove the problematic impurities before attempting recrystallization.[8]
Q: The purity of my recrystallized product is still low according to HPLC/NMR. What went wrong?
A: This typically points to one of two issues: co-crystallization of an impurity or inadequate removal of impure mother liquor.
Causality & Solution:
-
Co-crystallization: An impurity with a very similar structure and polarity may have incorporated into your product's crystal lattice. This is common with regioisomers. A second recrystallization with a different solvent system may resolve this. If not, column chromatography is the recommended next step.
-
Trapped Mother Liquor: The bulk of the impurities resides in the "mother liquor" (the solution from which the crystals form). If this liquor is not thoroughly removed, it will contaminate your final product upon drying. Ensure your crystalline product is washed with a small amount of cold recrystallization solvent after filtration. Using cold solvent is critical to wash away the mother liquor without significantly redissolving your desired product.
Silica Gel Column Chromatography Issues
Q: I'm getting poor separation of my compound from an impurity on the silica column. How do I select a better solvent system?
A: Proper solvent system (eluent) selection is paramount for achieving good separation. The goal is to find a system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate, with clear separation from other spots.
Causality & Rationale: 6-iodo-5-methyl-1H-indazole is a moderately polar compound due to the N-H group of the indazole ring. The 5-methyl group slightly increases its lipophilicity compared to the parent 6-iodo-1H-indazole. Eluent systems should be chosen to compete effectively with the analyte for binding sites on the polar silica gel.
| Solvent System (Eluent) | Polarity | Rationale & Use Case |
| Hexanes / Ethyl Acetate | Low to Medium | Starting Point. A gradient from 10% to 50% ethyl acetate in hexanes is a standard choice for separating moderately polar compounds. This system offers good resolution and is widely used.[9] |
| Dichloromethane / Methanol | Medium to High | For more polar impurities. If impurities are not eluting with Ethyl Acetate, a small percentage (1-5%) of methanol in dichloromethane can be effective. Use with caution, as methanol can sometimes cause streaking. |
| Toluene / Acetone | Medium | Alternative System. Provides different selectivity compared to ester-based systems and can sometimes resolve impurities that co-elute in Hex/EtOAc. |
Pro-Tip: Adding 0.5-1% triethylamine or acetic acid to the eluent can improve peak shape if you observe significant tailing or streaking on the TLC plate. Tailing is often caused by the acidic nature of silica gel interacting with the basic nitrogen atoms of the indazole ring.
Q: My purified product is a white solid, but it turns yellow or brown after a few days. Is it decomposing?
A: Yes, this discoloration often indicates degradation. Iodo-substituted aromatic compounds, including indazoles, can be sensitive to light and air (oxidation), leading to the liberation of trace amounts of iodine (I₂), which is colored.
Causality & Solution:
-
Photodecomposition: Exposure to ambient or UV light can cause the cleavage of the C-I bond.
-
Oxidation: The indazole ring system can be susceptible to slow oxidation.
-
Residual Acidity: Trace amounts of acid left over from synthesis or chromatography can catalyze decomposition.
Recommended Storage Protocol:
-
Ensure the product is completely dry and free of residual solvents.
-
Store the solid in an amber glass vial to protect it from light.
-
For long-term storage, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[7]
-
Store at a low temperature (2–8 °C) to minimize the rate of any potential decomposition reactions.
Workflow Visualization: Purification Strategy Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.
Caption: Decision workflow for purifying 6-iodo-5-methyl-1H-indazole.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
- WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. PubMed Central. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis method of 6-iodine-1H-indazole. Patsnap. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]
-
6-iodo-1H-indazole | C7H5IN2. PubChem. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
-
Supporting Information for "Enantioselective Rh-Catalyzed Arylation of Dihydropyrrolones". Wiley-VCH. Available at: [Link]
-
INDAZOLE. Organic Syntheses Procedure. Available at: [Link]
-
Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Available at: [Link]
- CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 6-iodo-5-methyl-1H-indazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 6-iodo-5-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this important synthetic building block. Indazole scaffolds are prevalent in modern drug discovery, making the efficient isolation of pure intermediates like this one a critical step in the development pipeline.[1][2]
This guide moves beyond simple protocols to explain the chemical principles behind the purification challenges you may encounter. By understanding the 'why,' you can more effectively troubleshoot and optimize your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 6-iodo-5-methyl-1H-indazole?
A: Your impurity profile will be highly dependent on your synthetic route. However, based on common indazole syntheses, you should anticipate:
-
Unreacted Starting Material: For instance, 6-amino-5-methyl-1H-indazole if you are performing a Sandmeyer-type iodination, or 5-methyl-1H-indazole if performing a direct iodination.
-
Deiodinated Impurity: The 5-methyl-1H-indazole byproduct is a very common issue. The carbon-iodine bond can be labile, especially under thermal stress, in the presence of certain metals, or upon exposure to UV light.[3]
-
Regioisomers: Depending on the synthesis, small amounts of other iodo-isomers may form. More critically, if this compound is used in subsequent N-alkylation steps, the resulting N-1 and N-2 regioisomers can be very difficult to separate.[4][5][6]
-
Residual Catalysts and Reagents: If using a copper-catalyzed reaction, residual copper salts and ligands (e.g., N,N-dimethylethylenediamine) may be present.[7]
Q2: My compound seems to be degrading during column chromatography or workup. The yield is low, and I see a new, faster-moving spot on TLC. What's happening?
A: This is a classic sign of deiodination, where the iodine atom is cleaved from the indazole ring to yield 5-methyl-1H-indazole. This reaction is often unintentionally promoted by:
-
Acidic Conditions: Standard silica gel is slightly acidic and can promote C-I bond cleavage, especially with prolonged contact time.
-
Thermal Stress: Overheating the compound during solvent evaporation can accelerate degradation.
-
Photodegradation: Aryl iodides can be sensitive to light.
Q3: Why is my compound exhibiting significant tailing on my silica gel column?
A: Tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase. The indazole core has two nitrogen atoms: a pyrrole-like NH group (weakly acidic) and a pyridine-like nitrogen (basic). This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and broadly.
Q4: What is the best analytical method to confirm the purity of my final product?
A: A single method is rarely sufficient. For the most comprehensive assessment, we recommend a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities and providing a precise purity value (e.g., % area).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and identifying impurities if they are present at levels >1-2%. It can quickly confirm the absence of starting materials or the presence of the deiodinated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks seen in your HPLC chromatogram by providing molecular weight information.
Section 2: Troubleshooting Guide: Common Purification Challenges
Problem 1: Poor Separation in Column Chromatography
-
Symptoms: Your target compound co-elutes with an impurity, or the collected fractions are all cross-contaminated.
-
Causality: The polarity of the eluent is not optimized for the specific impurities present. The deiodinated byproduct, 5-methyl-1H-indazole, is only slightly less polar than the desired product, making separation challenging in standard solvent systems like ethyl acetate/hexanes. The inherent acidity of silica gel can also alter compound behavior and worsen separation.
-
Solutions:
-
Mobile Phase Modification: To counteract the acidic nature of silica gel and reduce peak tailing, add a basic modifier to your eluent. A 0.5-1% solution of triethylamine (Et₃N) or a 1% solution of ammonia in methanol (if using a more polar system) is highly effective.
-
Solvent System Screening: Don't rely solely on ethyl acetate/hexanes. Explore different solvent systems that offer alternative selectivity. A table of starting points is provided below.
-
Gradient Elution: If a single isocratic system fails, a shallow gradient can help resolve closely eluting spots. Start with a low polarity and gradually increase it.
-
| Solvent System (v/v) | Polarity | Comments |
| Dichloromethane / Methanol (99:1 to 95:5) | High | Excellent for polar indazoles. Add 0.5% Et₃N to prevent tailing. |
| Ethyl Acetate / Hexanes (30:70 to 60:40) | Medium | Standard system. Often requires a basic modifier for good peak shape. |
| Toluene / Acetone (80:20 to 50:50) | Medium | Offers different selectivity compared to ester-based systems. |
Workflow: Optimizing Column Chromatography
Below is a decision-making workflow for troubleshooting your chromatographic purification.
Caption: Decision tree for optimizing flash chromatography.
Problem 2: Low Recovery or Oiling Out During Recrystallization
-
Symptoms: The compound precipitates as an oil instead of a crystalline solid, or the final isolated yield is very low.
-
Causality: 6-iodo-5-methyl-1H-indazole has limited solubility in many common solvents.[10] "Oiling out" occurs when the solution becomes supersaturated at a temperature where the compound's solubility is still too high for it to crystallize, causing it to separate as a liquid phase. The presence of even minor impurities can disrupt the crystal lattice formation. A patent for the parent 6-iodo-1H-indazole suggests acetonitrile is a viable solvent.[7]
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. The ideal solvent will fully dissolve your compound when hot but provide very low solubility when cold. Good candidates include acetonitrile, isopropanol, or mixtures like toluene/heptane.
-
Controlled Cooling: Do not crash-cool the solution by placing it directly in an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., hot DMSO or methanol[10]). Then, slowly add an "anti-solvent" (in which the compound is insoluble, e.g., water or heptane) until the solution becomes persistently cloudy. Heat slightly to redissolve, then allow to cool slowly.
-
Section 3: Recommended Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is adapted from standard methods for analyzing aromatic heterocyclic compounds and is designed to be a robust starting point for purity determination.[8][11]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp | 30 °C |
| Sample Prep | Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile/Water |
Self-Validation: A sharp, symmetrical peak for your main component should be observed. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant impurity peaks (>0.1%) should be investigated, potentially by LC-MS.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Dry-pack a silica gel column or slurry-pack using hexanes.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your compound). To do this, dissolve the crude product in a minimal amount of a solvent it is soluble in (like DCM or acetone), add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained. This "dry loading" method typically provides superior resolution to loading the sample as a concentrated solution.
-
Elution:
-
Place the dry-loaded sample atop the packed column.
-
Begin eluting with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Et₃N) to first wash out very non-polar impurities.
-
Gradually increase the polarity based on your initial TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat (<40 °C) to prevent deiodination.
Section 4: Understanding Impurity Genesis
The purification strategy is dictated by the impurities formed during synthesis. The diagram below illustrates a plausible synthetic pathway and the points at which key impurities can arise.
Caption: Potential origins of impurities during synthesis.
Table of Potential Impurities and Characteristics
| Impurity | Chemical Name | Origin | Analytical Signature |
| Starting Material | e.g., 6-Amino-5-methyl-1H-indazole | Incomplete reaction | More polar than product (lower Rf on TLC). Different ¹H NMR chemical shifts. |
| Deiodinated Product | 5-methyl-1H-indazole | Degradation | Less polar than product (higher Rf on TLC). Absence of C-I signal, simpler aromatic region in ¹H NMR. |
| N-1/N-2 Isomers | N-Alkyl-6-iodo-5-methyl-1H-indazole | In subsequent reactions | Very similar polarity, difficult to separate by chromatography. Distinguishable by 2D NMR (HMBC) experiments.[4] |
References
- Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]
-
Mary Ann Liebert, Inc., publishers. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]
-
MDPI. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. PMC. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
-
Tradeindia. (n.d.). 6-iodo-1h-indazole 261953-36-0. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-iodo-5-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-iodo-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic route optimization and a deep understanding of the underlying chemical principles.
Introduction
6-iodo-5-methyl-1H-indazole is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Achieving a high yield of this compound can be challenging due to potential side reactions and the influence of the methyl substituent on the indazole core. This guide will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issues you may encounter.
Two primary synthetic routes are commonly considered for the preparation of 6-iodo-5-methyl-1H-indazole:
-
The Sandmeyer Reaction: Starting from 6-amino-5-methyl-1H-indazole, this classic transformation involves diazotization followed by iodide substitution.
-
Direct Iodination: This approach involves the electrophilic iodination of 5-methyl-1H-indazole.
A third, less common, but viable alternative is the copper-catalyzed iodination of 6-bromo-5-methyl-1H-indazole.
This guide will focus on troubleshooting the two primary routes, with a brief mention of the copper-catalyzed alternative.
Troubleshooting Guide
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] However, the stability of the diazonium salt and the efficiency of the subsequent substitution can be influenced by factors such as temperature, acidity, and the nature of the substituents on the aromatic ring.
Possible Causes & Solutions
-
Incomplete Diazotization: The formation of the diazonium salt from 6-amino-5-methyl-1H-indazole is a critical first step.
-
Low Acidity: Insufficient acid can lead to incomplete diazotization and the formation of unwanted diazoamino compounds (azo coupling), which appear as colored impurities.
-
Recommendation: Ensure a sufficiently acidic medium, typically by using an excess of a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The reaction is often carried out in a mixture of acid and water.
-
-
Temperature Too High: Diazonium salts are notoriously unstable at elevated temperatures and can decompose prematurely.
-
Recommendation: Maintain a strict temperature control, typically between 0 and 5 °C, throughout the diazotization process. Use an ice-salt bath for efficient cooling.
-
-
Impurities in the Starting Material: The presence of impurities in the 6-amino-5-methyl-1H-indazole can interfere with the diazotization.
-
Recommendation: Ensure the purity of the starting amine through recrystallization or column chromatography.
-
-
-
Decomposition of the Diazonium Salt: Even if formed, the diazonium salt can decompose before the iodide substitution can occur.
-
Premature Warming: Allowing the reaction mixture to warm up before the addition of the iodide source will lead to decomposition.
-
Recommendation: Add the potassium iodide (KI) solution to the cold diazonium salt solution without delay.
-
-
Presence of Nucleophiles: Other nucleophiles present in the reaction mixture can compete with iodide.
-
Recommendation: Use clean glassware and high-purity reagents.
-
-
-
Inefficient Iodide Substitution: The final step of the Sandmeyer reaction is the substitution of the diazonium group with iodide.
-
Insufficient Iodide Source: An inadequate amount of potassium iodide will result in an incomplete reaction.
-
Recommendation: Use a stoichiometric excess of potassium iodide.
-
-
Lack of Catalyst (for Sandmeyer conditions): While the iodination of diazonium salts does not strictly require a copper catalyst, its presence can sometimes improve yields.[4]
-
Recommendation: Consider the addition of a catalytic amount of copper(I) iodide (CuI) to facilitate the substitution.
-
-
Possible Causes & Solutions
-
Azo Coupling: As mentioned, insufficient acidity can lead to the reaction of the diazonium salt with the unreacted starting amine, forming highly colored azo compounds.
-
Recommendation: Maintain a low pH throughout the diazotization step. A slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine can help to minimize local concentration gradients and reduce side reactions.
-
-
Phenolic Byproducts: Decomposition of the diazonium salt in the presence of water can lead to the formation of phenolic byproducts, which can be prone to oxidation and polymerization, resulting in a tarry mixture.
-
Recommendation: Work at low temperatures and minimize the reaction time after the formation of the diazonium salt.
-
Route 2: Direct Iodination
Direct iodination of 5-methyl-1H-indazole offers a more direct route to the target molecule, but the regioselectivity of the reaction is a major concern. The electron-donating methyl group at the 5-position and the pyrazole ring will influence the position of electrophilic attack.
Possible Causes & Solutions
-
Poor Regioselectivity: The primary challenge with this route is controlling the position of iodination. The indazole ring system has several positions susceptible to electrophilic attack, and the 5-methyl group will further activate the benzene ring. You may obtain a mixture of 3-iodo, 4-iodo, 6-iodo, and 7-iodo isomers.
-
Choice of Iodinating Agent and Conditions: The choice of iodinating agent and reaction conditions can significantly influence the regioselectivity.
-
Recommendation: A common method for the iodination of indazoles is the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent such as DMF.[5] This method often favors iodination at the 3-position. To achieve 6-iodination, a different strategy may be required. Consider using N-iodosuccinimide (NIS) in a suitable solvent, as NIS can sometimes offer different regioselectivity compared to I₂.
-
-
Steric Hindrance: The 5-methyl group may sterically hinder iodination at the adjacent 4- and 6-positions to some extent, but electronic effects are also at play.
-
Recommendation: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of the iodinating agent is crucial. Running small-scale trials with different iodinating agents (I₂, NIS, ICl) and solvent systems is highly recommended.
-
-
-
Over-iodination: The activated ring system can undergo di-iodination, leading to the formation of diiodo-5-methyl-1H-indazole species.
-
Recommendation: Use a controlled stoichiometry of the iodinating agent (close to 1 equivalent). A slow, portion-wise addition of the iodinating agent can help to minimize over-reaction. Monitor the reaction progress carefully using TLC or LC-MS.
-
Possible Causes & Solutions
-
Similar Polarity of Isomers: The various iodo-5-methyl-1H-indazole isomers are likely to have very similar polarities, making their separation by conventional column chromatography challenging.
-
Recommendation:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.
-
Recrystallization: If one isomer is formed in significant excess and is a solid, careful fractional recrystallization from a suitable solvent system might be effective. A patent for separating substituted indazole isomers suggests using a mixed solvent system for recrystallization.[6]
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation, followed by deprotection.
-
-
Workflow Diagram for Troubleshooting Low Yield in 6-iodo-5-methyl-1H-indazole Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of 6-iodo-5-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 6-iodo-5-methyl-1H-indazole?
A1: The choice of route depends on the availability of starting materials and the capabilities of the laboratory.
-
The Sandmeyer reaction is often preferred if the precursor, 6-amino-5-methyl-1H-indazole, is readily available or can be synthesized in high purity. This route offers excellent regioselectivity, as the position of the iodo group is predetermined by the position of the amino group.
-
Direct iodination of 5-methyl-1H-indazole is a more direct approach but is likely to suffer from poor regioselectivity, leading to a mixture of isomers that can be difficult to separate. This route may be viable if a highly regioselective iodination protocol can be developed or if efficient purification methods are available.
Q2: What are the key safety precautions to take during a Sandmeyer reaction?
A2: The primary safety concern with the Sandmeyer reaction is the potential for the accumulation of unstable diazonium salts, which can be explosive, especially when dry.
-
Temperature Control: Always maintain a low temperature (0-5 °C) during the diazotization step.
-
No Isolation: Do not attempt to isolate the diazonium salt intermediate. Use it in situ immediately after its formation.
-
Quenching: After the reaction is complete, any excess nitrous acid should be quenched. A common quenching agent is sulfamic acid or urea.
-
Proper Shielding: Always work behind a safety shield, especially when performing the reaction on a larger scale.
Q3: How can I monitor the progress of the direct iodination reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the desired product, and any byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis and to check for the formation of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: Are there any alternative methods for the synthesis of 6-iodo-5-methyl-1H-indazole?
A4: Yes, a potential alternative is a copper-catalyzed halogen exchange reaction . If 6-bromo-5-methyl-1H-indazole is available, it could be converted to the desired iodo-compound using a copper(I) iodide catalyst in the presence of a suitable ligand and a source of iodide, such as potassium iodide. This type of reaction has been reported for the synthesis of other iodo-indazoles.
Experimental Protocols
Protocol 1: Synthesis of 6-iodo-5-methyl-1H-indazole via the Sandmeyer Reaction (Hypothetical Procedure based on similar reactions)
Step 1: Diazotization of 6-amino-5-methyl-1H-indazole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 6-amino-5-methyl-1H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Step 2: Iodide Substitution
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford 6-iodo-5-methyl-1H-indazole.
Protocol 2: Synthesis of 6-iodo-5-methyl-1H-indazole via Direct Iodination (Hypothetical Procedure based on similar reactions)
-
In a round-bottom flask, dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add powdered potassium hydroxide (2.0 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve iodine (1.1 eq) in anhydrous DMF.
-
Slowly add the iodine solution dropwise to the indazole solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which may be a mixture of isomers, using preparative HPLC or careful column chromatography to isolate 6-iodo-5-methyl-1H-indazole.
Data Summary Table
| Parameter | Sandmeyer Reaction | Direct Iodination |
| Starting Material | 6-amino-5-methyl-1H-indazole | 5-methyl-1H-indazole |
| Key Reagents | NaNO₂, H₂SO₄, KI | I₂, KOH (or other base) |
| Typical Solvents | Water/Acid | DMF, Dioxane |
| Reaction Temperature | 0-5 °C (diazotization) | Room Temperature |
| Key Advantage | High Regioselectivity | More Direct Route |
| Key Disadvantage | Unstable Intermediate | Poor Regioselectivity |
| Common Byproducts | Azo compounds, Phenols | Regioisomers, Di-iodinated products |
Logical Relationships in Synthesis Strategy
Caption: A diagram illustrating the two primary synthetic routes to 6-iodo-5-methyl-1H-indazole.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. University of Marburg. [Link]
- Method for separating and purifying substituted indazole isomers.
-
Sandmeyer reaction. Wikipedia. [Link]
-
Regioselective C5-H direct iodination of indoles. RSC Publishing. [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]
-
Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles. ResearchGate. [Link]
-
Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]
- Methods for preparing indazole compounds.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
5-nitroindazole. Organic Syntheses. [Link]
-
Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Reactions involving arenediazonium salts. Lumen Learning. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Iodination reaction of commercial indazole. ResearchGate. [Link]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Deaminative chlorination of aminoheterocycles. National Institutes of Health. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
-
The diazotization process. ResearchGate. [Link]
-
Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]
-
An efficient copper-catalyzed synthesis of hexahydro-1H- phenothiazines. RSC Publishing. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
stability and storage of 6-iodo-5-methyl-1H-indazole
Answering the user's request.## Technical Support Center: 6-iodo-5-methyl-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-iodo-5-methyl-1H-indazole. This document provides in-depth guidance on the stability, storage, and handling of this compound, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the integrity of your material and the success of your experiments.
Disclaimer: Specific stability data for 6-iodo-5-methyl-1H-indazole is not extensively published. The guidance provided herein is expertly extrapolated from data on the parent compound, 6-iodo-1H-indazole, and general principles of heterocyclic chemistry. The methyl group at the 5-position is an electron-donating group and is not expected to dramatically alter the core stability profile of the iodo-indazole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for solid 6-iodo-5-methyl-1H-indazole?
For maximal long-term stability, the solid compound should be stored at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon).[1][2] A safety data sheet for the closely related 6-iodo-1H-indazole emphasizes the importance of keeping the container tightly closed in a dry, cool, and well-ventilated place.[3] It is also crucial to protect the compound from light , as iodo-aromatic compounds can be light-sensitive.[3] For short-term storage, such as during routine lab use, keeping it sealed in a desiccator at room temperature is acceptable, provided exposure to light and atmosphere is minimized.
Q2: The material has a light yellow to brown appearance. Is this normal?
Yes, this is typical. Suppliers describe the physical form of 6-iodo-1H-indazole as a light yellow to brown powder or crystal.[1] However, a significant darkening of the material over time compared to its initial state upon receipt could indicate potential degradation or the presence of impurities. If you observe a progressive color change, we recommend performing a quality control check (e.g., NMR, LC-MS) before use in a critical reaction.
Q3: What are the recommended solvents for dissolving 6-iodo-5-methyl-1H-indazole?
This compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] For synthetic applications, polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used, particularly for reactions like iodination or cross-coupling.[4] When preparing solutions for long-term storage, DMSO is a common choice, but be aware that DMSO is hygroscopic and can absorb water, which may affect compound stability over time.
Q4: Is the compound stable in solution? How should I store stock solutions?
While solid-state stability is generally good, stability in solution is more variable and depends heavily on the solvent, concentration, and storage conditions. A study on related indazole derivatives noted that decomposition could occur in boiling water, and electron-withdrawing groups could increase sensitivity to hydrolysis.
For this reason, we recommend preparing fresh solutions for immediate use. If stock solutions must be stored, they should be kept at -20°C or -80°C in tightly sealed vials with minimal headspace. We advise against repeated freeze-thaw cycles. A workflow for assessing solution stability is provided in the troubleshooting section.
Q5: What are the primary chemical hazards and incompatibilities?
6-iodo-1H-indazole is classified as an irritant that causes skin and serious eye irritation, and it may cause respiratory irritation.[3][5] It is also harmful if swallowed.[3][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid powder should be performed in a chemical fume hood to avoid dust inhalation.[3]
Known chemical incompatibilities include strong oxidizing agents and acid chlorides .[3] Avoid these materials in your reaction setup unless they are part of the intended reaction mechanism under controlled conditions.
Experimental Protocols & Data
Data Summary: Properties and Storage Conditions
| Parameter | Value / Recommendation | Source(s) |
| Appearance | Light yellow to Brown powder/crystal | [1] |
| CAS Number | 261953-36-0 (for 6-iodo-1H-indazole) | [3] |
| Molecular Formula | C₈H₇IN₂ | N/A |
| Molecular Weight | 258.06 g/mol | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |
| Storage (Solid) | 2–8 °C , under inert gas, protected from light | [1][2][3] |
| Storage (Solution) | -20°C to -80°C , tightly sealed, single-use aliquots recommended | Expert Recommendation |
| Incompatibilities | Strong oxidizing agents, Acid chlorides | [3] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid 6-iodo-5-methyl-1H-indazole to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a new, sterile vial. For 1 mL of a 10 mM solution, you will need 2.58 mg.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the vial.
-
Mixing: Vortex the solution gently until all solid material is completely dissolved. Gentle warming (to 30-40°C) may be applied if dissolution is slow.
-
Aliquoting & Storage: For long-term storage, dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.
Troubleshooting Guide
Issue: My downstream reaction (e.g., Suzuki, Heck coupling) is inefficient or failing.
The carbon-iodine bond at the 6-position is the key reactive site for many cross-coupling reactions.[6] If you are experiencing poor yields, consider the following:
-
Cause 1: Compound Degradation. The C-I bond can be susceptible to cleavage, especially under harsh conditions or if the material has degraded. The indazole nitrogen can also interfere with catalysis if not properly protected.
-
Solution: Verify the integrity of your starting material using LC-MS to check for the correct mass and purity. An ¹H NMR can also confirm the structure is intact. Consider using freshly purchased material or material that has been stored under optimal conditions. In some cases, N-protection of the indazole ring may be necessary before proceeding with the coupling reaction.[6]
-
-
Cause 2: Catalyst Inactivation. Trace impurities in the starting material or solvents can poison the palladium catalyst.
-
Solution: Ensure you are using high-purity, anhydrous solvents and that your reaction is performed under an inert atmosphere. It may be necessary to purify the 6-iodo-5-methyl-1H-indazole by recrystallization or column chromatography before use.
-
Issue: The compound appears to be degrading in my solvent system.
-
Cause: Indazoles can be sensitive to certain conditions. For example, high temperatures in polar, aprotic solvents in the presence of a base can lead to an unexpected ring-opening reaction.[7] While this is a specific reaction, it highlights the potential for instability under basic conditions at elevated temperatures.
-
Solution: Assess the stability of your compound under your specific experimental conditions. Set up a small-scale experiment where you dissolve the compound in the solvent and hold it at the reaction temperature for the intended duration. Analyze the sample by LC-MS at various time points to check for the appearance of degradation products.
-
Visual Logic Guides
Here we provide two diagrams to guide your experimental decision-making process.
Caption: Decision workflow for assessing compound integrity before use.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link] (Representative link for SDS formatting).
- Pfizer Inc. (2006). Methods for preparing indazole compounds. Google Patents. WO2006048745A1.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link].
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved from [Link] (Illustrative of indazole reactivity).
-
Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Sources
- 1. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-iodo-5-methyl-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodo-5-methyl-1H-indazole. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating byproduct formation. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize 6-iodo-5-methyl-1H-indazole is showing multiple spots on TLC, with one having a similar Rf to my starting material. What could be the issue?
A1: Incomplete reaction or the formation of an isomeric byproduct are the most probable causes. Depending on your synthetic route, you could be facing different challenges.
-
If you are performing an electrophilic iodination of 5-methyl-1H-indazole: The primary byproduct is likely the regioisomer, 3-iodo-5-methyl-1H-indazole . The indazole nucleus is susceptible to electrophilic attack at multiple positions, with the C3 position being particularly reactive.[1]
-
If you are using a Sandmeyer reaction starting from 6-amino-5-methyl-1H-indazole: A common issue is an incomplete diazotization or premature decomposition of the diazonium salt. This can result in residual starting material or the formation of 5-methyl-1H-indazol-6-ol if the diazonium intermediate reacts with water in the reaction mixture.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of potential byproducts, their formation mechanisms, and strategies for their identification and removal.
Byproduct Profile 1: 3-iodo-5-methyl-1H-indazole (Regioisomer)
-
Context: This is a common byproduct when synthesizing 6-iodo-5-methyl-1H-indazole via electrophilic iodination of 5-methyl-1H-indazole.
-
Mechanism of Formation: During electrophilic iodination, the iodine electrophile can attack different positions on the indazole ring. The C3 position is often kinetically favored, leading to the formation of the 3-iodo isomer alongside the desired 6-iodo product. The regioselectivity can be influenced by reaction conditions such as the choice of iodinating agent, solvent, and temperature.
"5-methyl-1H-indazole" [fillcolor="#FFFFFF"]; "Iodinating_Agent" [label="Iodinating Agent\n(e.g., I₂, NIS)", shape=ellipse, fillcolor="#FFFFFF"]; "Reaction" [label="Electrophilic\nAromatic\nSubstitution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "6-iodo-5-methyl-1H-indazole" [label="Desired Product:\n6-iodo-5-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "3-iodo-5-methyl-1H-indazole" [label="Byproduct:\n3-iodo-5-methyl-1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"5-methyl-1H-indazole" -> "Reaction"; "Iodinating_Agent" -> "Reaction"; "Reaction" -> "6-iodo-5-methyl-1H-indazole" [label="C6 Attack"]; "Reaction" -> "3-iodo-5-methyl-1H-indazole" [label="C3 Attack"]; }
Caption: Formation of regioisomers during electrophilic iodination.-
Identification:
| Technique | Expected Observations for 6-iodo-5-methyl-1H-indazole (Desired) | Expected Observations for 3-iodo-5-methyl-1H-indazole (Byproduct) |
| ¹H NMR | Aromatic region will show distinct signals for H-3, H-4, and H-7. The methyl signal will be a singlet. | Aromatic region will show a different splitting pattern due to the change in substitution. The H-3 proton signal will be absent. |
| ¹³C NMR | The carbon spectrum will show signals corresponding to the substituted indazole core. | The chemical shift of C-3 will be significantly shifted downfield due to the attached iodine. |
| Mass Spec | Molecular ion peak (M+) at m/z = 258.06. | Molecular ion peak (M+) at m/z = 258.06 (isomeric to the desired product). |
-
Mitigation and Purification:
-
Reaction Optimization: Carefully control the reaction temperature and the rate of addition of the iodinating agent to favor C6 iodination. Screening different iodinating agents (e.g., N-iodosuccinimide, iodine monochloride) and solvents may improve regioselectivity.
-
Purification:
-
Column Chromatography: A silica gel column using a gradient elution of ethyl acetate in hexanes is often effective in separating these isomers. Due to their polarity difference, the isomers should have distinct Rf values.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for purification on a larger scale.
-
-
Byproduct Profile 2: 5-methyl-1H-indazol-6-ol (Phenolic Byproduct)
-
Context: This byproduct is primarily observed when using the Sandmeyer reaction, starting from 6-amino-5-methyl-1H-indazole.
-
Mechanism of Formation: The Sandmeyer reaction involves the formation of a diazonium salt intermediate. This intermediate is highly reactive and can be attacked by various nucleophiles present in the reaction mixture. If water is present, it can act as a nucleophile, leading to the formation of a phenolic byproduct.
"6-amino-5-methyl-1H-indazole" [fillcolor="#FFFFFF"]; "Diazotization" [label="Diazotization\n(NaNO₂, H⁺)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Diazonium_Salt" [label="Diazonium Salt\nIntermediate"]; "Iodide_Source" [label="Iodide Source\n(e.g., KI)", shape=ellipse, fillcolor="#FFFFFF"]; "Water" [label="Water\n(nucleophile)", shape=ellipse, fillcolor="#FFFFFF"]; "Desired_Reaction" [label="Iodide\nSubstitution", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Side_Reaction" [label="Hydrolysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "6-iodo-5-methyl-1H-indazole" [label="Desired Product:\n6-iodo-5-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-methyl-1H-indazol-6-ol" [label="Byproduct:\n5-methyl-1H-indazol-6-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"6-amino-5-methyl-1H-indazole" -> "Diazotization"; "Diazotization" -> "Diazonium_Salt"; "Diazonium_Salt" -> "Desired_Reaction"; "Iodide_Source" -> "Desired_Reaction"; "Desired_Reaction" -> "6-iodo-5-methyl-1H-indazole"; "Diazonium_Salt" -> "Side_Reaction"; "Water" -> "Side_Reaction"; "Side_Reaction" -> "5-methyl-1H-indazol-6-ol"; }
Caption: Competing reactions in the Sandmeyer synthesis.-
Identification:
| Technique | Expected Observations for 6-iodo-5-methyl-1H-indazole (Desired) | Expected Observations for 5-methyl-1H-indazol-6-ol (Byproduct) |
| ¹H NMR | Aromatic protons and a methyl singlet. | A broad singlet corresponding to the phenolic -OH proton, in addition to the aromatic and methyl signals. |
| ¹³C NMR | Signals for the iodinated aromatic ring. | The signal for the carbon attached to the hydroxyl group (C-6) will be shifted significantly downfield. |
| Mass Spec | Molecular ion peak (M+) at m/z = 258.06. | Molecular ion peak (M+) at m/z = 148.06. |
| FTIR | Absence of a broad -OH stretch. | Presence of a broad -OH stretching band in the region of 3200-3600 cm⁻¹. |
-
Mitigation and Purification:
-
Reaction Optimization: Ensure anhydrous conditions during the diazotization and subsequent iodide addition steps. Use of aprotic solvents can minimize the formation of the phenolic byproduct.
-
Purification:
-
Acid-Base Extraction: The phenolic byproduct is acidic and can be removed by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH). The desired iodo-indazole will remain in the organic layer.
-
Column Chromatography: If extraction is not sufficient, silica gel chromatography can effectively separate the more polar phenolic byproduct from the desired product.
-
-
Byproduct Profile 3: Di-iodinated Species (e.g., 3,6-diiodo-5-methyl-1H-indazole)
-
Context: Over-iodination can occur during electrophilic iodination if the reaction is not carefully controlled.
-
Mechanism of Formation: After the initial iodination at the C6 position, the product, 6-iodo-5-methyl-1H-indazole, can undergo a second iodination, most likely at the still-activated C3 position, to yield a di-iodinated byproduct.
-
Identification:
| Technique | Expected Observations for 6-iodo-5-methyl-1H-indazole (Desired) | Expected Observations for 3,6-diiodo-5-methyl-1H-indazole (Byproduct) |
| ¹H NMR | Aromatic protons and a methyl singlet. | Fewer aromatic proton signals compared to the mono-iodinated product. The H-3 proton signal will be absent. |
| Mass Spec | Molecular ion peak (M+) at m/z = 258.06. | Molecular ion peak (M+) at m/z = 383.96. |
-
Mitigation and Purification:
-
Reaction Optimization: Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material has been consumed.
-
Purification:
-
Column Chromatography: The di-iodinated product will be less polar than the mono-iodinated product and can be separated by silica gel chromatography.
-
Recrystallization: The difference in polarity and molecular weight may allow for separation by recrystallization from a suitable solvent.
-
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired product.
Protocol 2: General Procedure for Acid-Base Extraction (for removing phenolic byproducts)
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Basic Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic phenolic byproduct. The phenolic compound will be deprotonated and dissolve in the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.
- A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. (n.d.). Benchchem.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. (n.d.). PubChem.
- 3-Iodo-5-methyl-1H-indazole | 885518-92-3. (n.d.). J&K Scientific.
- 1H-Indazol-5-ol | C7H6N2O | CID 101438. (n.d.). PubChem.
- EPA/NIH Mass Spectral D
- 6-Methyl-1H-indazol-5-ol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. (2025). Chemsrc.com.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS.
- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (n.d.). PubMed.
- Method for separating and purifying substituted indazole isomers. (n.d.).
- 3-Iodo-5-methyl-1H-indazole | 885518-92-3 | KKB51892. (n.d.). Biosynth.
- 3-iodo-5-methyl-1H-indazole. (n.d.). MySkinRecipes.
- 13 C NMR of indazoles. (2016).
- 1H-Indazole, 5-methyl-6-nitro-1-(2,3,5-tri-o-benzoyl-.beta.-D-ribofuranosyl)- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed.
- Halo-seq: an RNA proximity labeling method for the isolation and analysis of subcellular RNA popul
- methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589. (n.d.). PubChem.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
- 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4. (n.d.). Benchchem.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. (n.d.). Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
- Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. (n.d.). PubMed.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024).
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. (n.d.). Semantic Scholar.
- 1H NMR spectrum of compound 6. (n.d.).
- 1H-Indazole - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
Sources
Technical Support Center: Troubleshooting Suzuki Coupling with 6-iodo-5-methyl-1H-indazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the coupling of 6-iodo-5-methyl-1H-indazole. This particular substrate, while a valuable building block in pharmaceutical discovery, presents a unique combination of steric and electronic properties that can complicate standard coupling protocols.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is to provide not just procedural recommendations, but also the underlying mechanistic rationale to empower you to make informed decisions in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs) - Initial Reaction Setup
Question 1: I am planning my first Suzuki coupling with 6-iodo-5-methyl-1H-indazole. What is a reliable starting point for reaction conditions?
Answer:
For a robust starting point, it is crucial to select a catalyst system known for its efficacy with heteroaromatic halides, particularly those that can be challenging. The presence of the unprotected N-H group on the indazole ring can lead to catalyst inhibition, and the methyl group at the 5-position introduces some steric hindrance.[1][2]
A well-regarded initial set of conditions would be:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂ (1-3 mol%) | This precatalyst is often effective for coupling bromo- and iodoindazoles, demonstrating good yields in relatively short reaction times.[3] |
| Ligand | (Included in precatalyst) | The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Carbonate and phosphate bases are generally effective and well-tolerated by many functional groups.[1][2] K₃PO₄ can be particularly useful for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DME | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1][2][4] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without promoting significant decomposition.[2][3] |
Experimental Protocol: General Starting Procedure
-
To a reaction vessel, add 6-iodo-5-methyl-1H-indazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: What are the primary roles of the base in the Suzuki coupling, and how does its choice impact my reaction with the indazole substrate?
Answer:
The base plays a critical, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the key transmetalation step.[6] This occurs through the formation of a boronate complex ([R-B(OH)₃]⁻), which accelerates the transfer of the organic group from boron to the palladium center.
For your 6-iodo-5-methyl-1H-indazole, the base has an additional consideration: the acidic N-H proton. Under basic conditions, the indazole can be deprotonated to form the indazolide anion.[2] This anion can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of base becomes a balance between efficiently promoting transmetalation and minimizing catalyst inhibition.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often a good choice for heteroaromatic substrates as it is sufficiently basic to promote the reaction but can be less prone to causing side reactions compared to stronger bases.[1]
-
Organic bases are generally not the first choice for this type of substrate.
-
The presence of a small amount of water can be beneficial when using carbonate or phosphate bases, as it helps to solubilize the base and can participate in the activation of the boronic acid.[1][4]
Section 2: Troubleshooting Common Issues
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction with the recommended starting conditions, but after several hours, you observe primarily unreacted 6-iodo-5-methyl-1H-indazole.
Possible Causes & Solutions:
-
Ineffective Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) complex, might be sluggish.[7] This can be due to the electron-donating nature of the indazole ring system.
-
Solution 1: Switch to a more electron-rich ligand. Modern Buchwald-type ligands such as SPhos or XPhos are designed to accelerate oxidative addition and are highly effective for sterically hindered and electron-rich aryl halides.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[1]
-
Solution 2: Increase the temperature. If the catalyst system is thermally stable, increasing the reaction temperature can provide the necessary activation energy.
-
-
Catalyst Inhibition by the Indazole N-H: Unprotected N-H groups in nitrogen-rich heterocycles are known to inhibit palladium catalysts.[2][8] The deprotonated indazole can coordinate to the Pd(II) intermediate, hindering subsequent steps in the catalytic cycle.
-
Poor Quality Reagents:
-
Palladium Catalyst: Ensure your catalyst has not decomposed. Palladium(0) sources can be sensitive to air and moisture. Using a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is often more reliable as it is reduced in situ to the active Pd(0) species.[9]
-
Boronic Acid: Boronic acids can undergo decomposition, especially protodeboronation, upon storage.[10] It's advisable to use fresh or properly stored boronic acid.
-
Troubleshooting Workflow: Low Conversion
A workflow for diagnosing low conversion issues.
Problem 2: Significant Formation of Protodeboronation Byproduct
You observe the formation of 5-methyl-1H-indazole (the product of replacing iodine with hydrogen) and the homocoupled product of your boronic acid, with little of the desired cross-coupled product.
Possible Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (often water or the indazole N-H) to cleave the C-B bond, rendering it inactive for cross-coupling.[9] This is particularly problematic with electron-deficient or heteroaryl boronic acids and is often accelerated by the basic reaction conditions.[11]
-
Solution 1: Use a boronate ester. Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[9][12]
-
Solution 2: Use potassium trifluoroborate salts (R-BF₃K). These are crystalline, air-stable solids that are significantly more resistant to protodeboronation.[10]
-
Solution 3: Minimize water content. While some water can be beneficial, excess water can promote protodeboronation. Try running the reaction under anhydrous conditions, perhaps with a base like KF.[6]
-
-
Competitive Hydrodehalogenation: The starting 6-iodo-5-methyl-1H-indazole is being reduced to 5-methyl-1H-indazole.
-
Solution: Ensure strictly anaerobic conditions. Oxygen can interfere with the catalytic cycle and promote side reactions. Thoroughly degas all solvents and maintain a positive pressure of an inert gas.
-
Suzuki Catalytic Cycle and Common Side Reactions
The Suzuki catalytic cycle with key side reactions.
Problem 3: Reaction Stalls at Partial Conversion
The reaction proceeds initially but then stops, leaving a mixture of starting materials and product.
Possible Causes & Solutions:
-
Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods. This can manifest as the formation of palladium black (insoluble palladium metal).[9]
-
Solution 1: Use a more robust ligand/precatalyst. Buchwald or NHC-based systems often exhibit greater thermal stability and longevity.
-
Solution 2: Lower the catalyst loading. While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition through bimolecular pathways. Experiment with a lower loading (e.g., 0.5-1 mol%).
-
Solution 3: Add a second charge of catalyst. If you suspect catalyst death, adding a fresh portion of the catalyst midway through the reaction can sometimes restart the conversion.
-
-
Base Incompatibility or Consumption: The chosen base might be causing ester hydrolysis if your boronic acid partner contains an ester group, or it may be consumed in other side reactions.
-
Solution: Switch to a milder base. If you are using a strong base like Cs₂CO₃ or K₃PO₄ and have sensitive functional groups, consider switching to K₂CO₃ or even KF, which is known to be compatible with base-labile groups like esters.[6]
-
Section 3: Advanced Optimization Strategies
Question: My yield is moderate (~50-60%), but I need to improve it for a scale-up campaign. What parameters should I screen?
Answer:
Systematic optimization is key to improving yield and process robustness. A Design of Experiments (DoE) approach is highly recommended, but a one-factor-at-a-time (OFAT) approach can also be effective.
Key Parameters for Optimization Screening:
| Parameter | Variables to Screen | Rationale |
| Ligand | Pd(dppf)Cl₂, SPhos, XPhos, RuPhos | The ligand has the most profound impact on reaction efficiency, especially for challenging substrates. Buchwald-type ligands are excellent for sterically hindered partners.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Fine-tuning the base strength can significantly impact the rate of transmetalation versus side reactions.[1][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF | Solvent polarity and coordination ability can influence catalyst solubility, stability, and the rates of the catalytic steps. |
| Temperature | 60 °C, 80 °C, 100 °C | Balancing reaction rate against catalyst decomposition and side reactions is critical. |
Example Optimization Results for a Model System:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
This guide provides a framework for addressing common challenges encountered during the Suzuki coupling of 6-iodo-5-methyl-1H-indazole. Remember that each specific coupling partner will have its own unique electronic and steric demands, requiring careful optimization.
References
- Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(20), 8572-8581. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. (Chem 115 Lecture Notes). Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available from: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available from: [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 6-Iodo-5-methyl-1H-indazole Derivatives
Welcome to the technical support center for the synthesis of 6-iodo-5-methyl-1H-indazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important scaffold. Our goal is to provide you with the expertise and practical guidance needed to troubleshoot and optimize your experimental outcomes.
Indazole derivatives are significant structural motifs in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The successful synthesis of specifically substituted indazoles, such as 6-iodo-5-methyl-1H-indazole, is a critical step in the development of novel therapeutics. This guide provides in-depth technical assistance to navigate the potential side reactions and procedural nuances of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-iodo-5-methyl-1H-indazole. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and offering validated solutions.
Issue 1: Low Yield of the Desired 6-Iodo-5-methyl-1H-indazole
Question: My reaction to synthesize 6-iodo-5-methyl-1H-indazole is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 6-iodo-5-methyl-1H-indazole can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common strategies for this synthesis are:
-
Route A: Iodination of 5-methyl-1H-indazole. This involves the direct iodination of the pre-formed 5-methyl-1H-indazole.
-
Route B: Cyclization of a substituted aniline derivative. This typically involves a Sandmeyer-type reaction from a 6-amino-5-methyl-1H-indazole precursor.
Potential Causes and Solutions:
-
Incomplete Reaction (Route A & B):
-
Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. The iodination of indazoles, particularly on the benzene ring, can be sluggish.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending the duration or incrementally increasing the temperature. For instance, in copper-catalyzed iodination reactions, refluxing for 48-54 hours may be necessary.[2]
-
-
Suboptimal Reagents (Route A):
-
Causality: The choice of iodinating agent and conditions is critical. Harsh reagents can lead to decomposition, while overly mild reagents may not be effective.
-
Solution: For the direct iodination of the indazole ring, a common and effective method is the use of iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][4] This system promotes the formation of the desired iodinated product under relatively mild conditions.
-
-
Poor Diazotization (Route B):
-
Causality: The conversion of the 6-amino group to a diazonium salt is a crucial and often sensitive step.[5] Incomplete diazotization due to improper temperature control or incorrect stoichiometry of reagents will directly impact the yield.
-
Solution: Maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite). Ensure the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the diazonium salt.[5]
-
-
Side Reactions:
-
Causality: The formation of byproducts is a major contributor to low yields. These can include over-iodinated products, isomers, or products from reactions with the solvent.
-
Solution: Refer to the specific troubleshooting sections below for guidance on identifying and mitigating these side reactions.
-
Issue 2: Formation of Multiple Iodinated Products
Question: I am observing the formation of di-iodinated or other isomeric iodinated products in my reaction mixture. How can I improve the regioselectivity for the 6-iodo product?
Answer:
The indazole ring has multiple sites susceptible to electrophilic substitution, which can lead to a mixture of iodinated products.[6] The primary competing side reaction is often iodination at the C3 position.
Understanding Regioselectivity:
The electronic properties of the indazole ring and the directing effects of the methyl group at the 5-position influence the position of iodination. While the 6-position is activated by the methyl group, the C3 position is also reactive.
Troubleshooting Regioselectivity:
-
Control of Reaction Conditions:
-
Causality: Harsher reaction conditions (e.g., high temperatures, strong Lewis acids) can decrease regioselectivity and lead to the formation of multiple products.
-
Solution: Employ milder iodination conditions. The use of I₂ with a base like KOH in DMF is generally selective for the desired product.[4] If you are using a Sandmeyer-type reaction from 6-amino-5-methyl-1H-indazole, this route inherently provides high regioselectivity for the 6-iodo product.[5]
-
-
Protecting Groups:
-
Causality: The N-H proton of the indazole is acidic and can be deprotonated, influencing the electronic distribution in the ring. Protection of the N1 position can alter the reactivity and selectivity of the C3 position.
-
Solution: While not always necessary, if C3-iodination is a significant issue, consider protecting the N1 position with a suitable protecting group (e.g., tetrahydropyran (THP) or Boc).[5] This can help direct iodination to the benzene ring. The protecting group can be removed in a subsequent step.
-
Visualizing the Challenge: Iodination Sites
A diagram illustrating the primary desired and competing iodination sites on the 5-methyl-1H-indazole scaffold.
Issue 3: Unwanted N-Alkylation or N-Arylation
Question: My final product is contaminated with an N-methylated (or other N-alkylated) derivative. Where is this coming from and how can I prevent it?
Answer:
The nitrogen atoms of the indazole ring are nucleophilic and can react with electrophiles, leading to N-alkylation or N-arylation. This can occur at either the N1 or N2 position, leading to a mixture of isomers.
Sources of N-Alkylation/Arylation:
-
Solvent Reactivity:
-
Causality: Solvents like DMF, under certain conditions (especially at high temperatures or in the presence of strong bases), can be a source of methyl groups.
-
Solution: If N-methylation is observed and you are using DMF, consider switching to an alternative polar aprotic solvent such as 1,4-dioxane or acetonitrile.
-
-
Reagent Contamination or Side Reactions:
-
Causality: The presence of alkylating agents in your starting materials or formed as byproducts during the reaction can lead to unwanted N-alkylation.
-
Solution: Ensure the purity of your starting materials and reagents. If a protecting group strategy is used, ensure that the deprotection step is clean and does not generate reactive alkylating species.
-
Controlling N1 vs. N2 Alkylation:
The ratio of N1 to N2 alkylation is influenced by several factors, including the substitution pattern on the indazole ring, the nature of the alkylating agent, the base, and the solvent used.[7] Generally, N1-alkylation is thermodynamically favored.[3]
Troubleshooting Workflow for N-Alkylation
A decision-making workflow to troubleshoot and minimize unwanted N-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of 6-iodo-5-methyl-1H-indazole?
For regiochemical control, a Sandmeyer-type reaction starting from 6-amino-5-methyl-1H-indazole is often the most reliable. This involves the diazotization of the amino group followed by treatment with an iodide salt (e.g., potassium iodide).[5] This approach ensures that the iodine is introduced specifically at the 6-position.
Q2: How can I effectively purify my final 6-iodo-5-methyl-1H-indazole product?
Purification can typically be achieved through column chromatography on silica gel.[3] A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can also be employed to obtain a highly pure product.[2]
Q3: Are there any safety concerns I should be aware of during this synthesis?
Yes, several safety precautions should be taken:
-
Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Iodine: Iodine is corrosive and can cause burns. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use N-Iodosuccinimide (NIS) for the iodination of 5-methyl-1H-indazole?
Yes, NIS is a common and effective electrophilic iodinating agent that can be used for this transformation. The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane. The regioselectivity will still be a consideration, and optimization of the reaction conditions (e.g., temperature, addition of an acid catalyst) may be necessary to favor the 6-iodo isomer.
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-5-methyl-1H-indazole via Sandmeyer Reaction
This protocol is adapted from general procedures for Sandmeyer reactions on indazole cores.[5]
Step 1: Diazotization of 6-Amino-5-methyl-1H-indazole
-
Dissolve 6-amino-5-methyl-1H-indazole (1.0 eq) in a solution of aqueous hydrochloric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Iodination of 5-Methyl-1H-indazole
This protocol is based on common methods for the direct iodination of indazoles.[4]
-
To a solution of 5-methyl-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Protocol 1 (Sandmeyer) | Protocol 2 (Direct Iodination) |
| Typical Yield | 60-80% | 50-75% |
| Regioselectivity | High for C6 | Moderate to Good for C6 |
| Key Advantage | Excellent regiocontrol | Fewer synthetic steps |
| Key Challenge | Handling of diazonium salts | Potential for isomer formation |
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Methods for preparing indazole compounds.
- Synthesis method of 6-iodine-1H-indazole.
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Iodination reaction of commercial indazole. ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]
-
Methylation of indazoles and related reactions. RSC Publishing. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Safe Handling and Disposal of 6-iodo-5-methyl-1H-indazole and Related Iodinated Indazoles
A Note from the Senior Application Scientist: This guide provides comprehensive safety protocols for 6-iodo-5-methyl-1H-indazole. As specific safety data for this exact molecule is not extensively published, the following procedures are synthesized from authoritative data on the structurally similar and well-documented compounds 6-iodo-1H-indazole and 6-iodo-1-methyl-1H-indazole. The core hazards are associated with the iodinated indazole scaffold, making this a robust and scientifically grounded guide for researchers in the field.
Section 1: Hazard Identification & Key Properties
Understanding the intrinsic properties of a compound is the foundation of safe laboratory practice. 6-iodo-5-methyl-1H-indazole is a solid, likely a crystalline powder, that requires careful handling to avoid generating dust.[1]
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) classifications for closely related iodinated indazoles indicate that this compound should be treated as hazardous.[2]
| Hazard Class | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3][4] |
1.2 Physicochemical Properties Summary
These properties are based on related indazole structures and are critical for anticipating the compound's behavior during experiments.
| Property | Value | Rationale & Implications | Citations |
| Molecular Formula | C₈H₇IN₂ | Used for calculating molarity and reaction stoichiometry. | [4][5] |
| Molecular Weight | ~258.06 g/mol | Essential for accurate weighing and solution preparation. | [4][5] |
| Appearance | Solid (likely crystalline powder) | The primary physical hazard is dust inhalation; handle in a fume hood. | [4] |
| Storage Temperature | Room Temperature | Store in a secure, designated area away from heat sources. | [4] |
| Solubility | Low water solubility expected | Likely soluble in common organic solvents; verify in small quantities. | [1][6] |
| Stability | Protect from light | Iodinated compounds can be light-sensitive, leading to degradation. | [1][6] |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure.[7][8] The choice of PPE depends on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Storage & Transport | Safety glasses | Nitrile gloves | Lab coat |
| Weighing (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat; handle exclusively within a certified chemical fume hood. |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat; handle within a chemical fume hood. |
| Reaction Workup | Chemical safety goggles & face shield (if splash risk exists) | Nitrile or other chemically-resistant gloves (consult solvent compatibility chart) | Lab coat; handle within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat; ensure proper ventilation. |
Expert Rationale:
-
Eye Protection: Chemical safety goggles are required for all handling procedures as they provide a seal against dust and splashes, which standard safety glasses do not.[9] A face shield should be used over goggles when handling larger volumes or during procedures with a heightened risk of splashing.[10]
-
Hand Protection: Nitrile gloves offer sufficient protection for handling the solid compound and for incidental contact with most organic solvents.[7][10] For extended work with specific solvents, always consult a glove compatibility chart to ensure the material's breakthrough time is adequate for the task.
-
Respiratory Protection: The primary respiratory risk is the inhalation of aerosolized powder.[2] Therefore, all manipulations of the solid compound must be performed within a chemical fume hood to contain any dust.
Section 3: Safe Handling & Storage (FAQs)
This section addresses common questions encountered during the daily use of 6-iodo-5-methyl-1H-indazole.
Q1: How should I properly store this compound to ensure its stability and safety?
A: Proper storage is critical for both safety and maintaining the compound's integrity.
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Atmosphere: For long-term storage, it is best practice to store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.[1]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][4]
-
Light: The container should be placed in a dark location, such as a cabinet, to protect it from light, as iodinated compounds can be photosensitive.[1][11][12]
Q2: What are the most critical steps for weighing out the powder?
A: Weighing is the step with the highest risk of generating airborne dust.
-
Work Area: ALWAYS perform weighing inside a certified chemical fume hood.
-
PPE: Don all required PPE, including goggles, a lab coat, and nitrile gloves.[13]
-
Technique: Use a spatula to carefully transfer the solid to a tared weigh boat or vial. Avoid tapping or dropping the powder, which can create dust clouds.
-
Cleanup: After weighing, gently wipe the spatula and the balance area with a damp cloth or towel to collect any residual powder. Dispose of the wipe as solid chemical waste.
-
Transport: Securely cap the vial containing the weighed compound before removing it from the fume hood.
Q3: Are there any chemicals or conditions I should avoid mixing this with?
A: Yes. Based on data from similar compounds, avoid contact with strong oxidizing agents and acid chlorides.[1] Reactions with these materials can be vigorous and produce hazardous byproducts. Also, do not autoclave materials contaminated with this compound, as this can create dangerous iodine vapor.[14]
Section 4: Troubleshooting & Emergency Procedures
Rapid and correct responses to unexpected events are crucial for laboratory safety.
Q1: I've spilled a small amount of the solid powder on the lab bench inside the fume hood. What is the correct cleanup protocol?
A: For a small, contained spill:
-
Ensure Safety: Do not rush. Keep the fume hood sash at the appropriate working height. Ensure your PPE is intact.
-
Containment: Gently cover the spill with a paper towel to prevent further aerosolization.
-
Wetting: Carefully dampen the paper towel with water or an appropriate solvent (like isopropanol) to wet the powder and prevent it from becoming airborne.
-
Collection: Gently wipe the area from the outside of the spill inward. Place the contaminated towels and any other cleanup materials into a clearly labeled, sealable bag or container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with soap and water, followed by a solvent rinse if necessary. Dispose of all cleaning materials as hazardous waste.
Q2: What are the immediate first-aid measures for skin or eye contact?
A: Immediate action is required to minimize harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention afterward. Do not wear contact lenses when handling this chemical.[9]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.
Section 5: Waste Disposal Protocol
All waste streams containing 6-iodo-5-methyl-1H-indazole must be treated as hazardous waste.[15][16] Improper disposal can harm the environment.[16] Never discharge this chemical or its solutions down the drain.[16]
Waste Segregation Workflow:
-
Solid Waste:
-
Collect excess or unwanted solid 6-iodo-5-methyl-1H-indazole in a designated, clearly labeled hazardous waste container.
-
Place all contaminated disposable materials (e.g., gloves, weigh boats, paper towels, pipette tips) into a separate, sealed, and labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, clearly labeled, and sealed hazardous liquid waste container.
-
Ensure the waste container is compatible with the solvents used.
-
Do not mix this waste stream with incompatible waste, such as bleach-containing solutions.[14]
-
-
Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department.
-
Workflow Diagram: Laboratory Lifecycle and Disposal
Lifecycle of 6-iodo-5-methyl-1H-indazole in the laboratory.
Section 6: Detailed Experimental Protocol Example
Objective: To safely weigh and prepare a 10 mM stock solution of 6-iodo-5-methyl-1H-indazole (MW: 258.06 g/mol ) in 10 mL of DMSO.
Methodology:
-
Preparation (Pre-Operation):
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: vial of 6-iodo-5-methyl-1H-indazole, analytical balance, spatula, weigh paper or boat, 15 mL conical tube, volumetric pipette (10 mL), pipette bulb, and a bottle of DMSO.
-
Don all required PPE: chemical safety goggles, lab coat, and nitrile gloves.
-
-
Weighing (Inside Fume Hood):
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer approximately 2.6 mg (0.0026 g) of 6-iodo-5-methyl-1H-indazole from the stock bottle to the weigh boat using a clean spatula. Record the exact mass.
-
Securely close the primary container of the solid compound.
-
-
Dissolution (Inside Fume Hood):
-
Carefully transfer the weighed powder from the weigh boat into the 15 mL conical tube.
-
Using the volumetric pipette, add exactly 10.0 mL of DMSO to the conical tube.
-
Secure the cap on the conical tube.
-
Gently vortex or swirl the tube until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Labeling and Storage:
-
Clearly label the conical tube with the compound name, exact concentration, solvent (DMSO), preparation date, and your initials.
-
Store the stock solution according to the guidelines in Section 3 (cool, dry, protected from light).
-
-
Waste Disposal (Post-Operation):
-
Dispose of the used weigh boat and any contaminated wipes or gloves in the designated solid hazardous waste container.
-
Rinse the spatula with an appropriate solvent and dispose of the rinseate in the hazardous liquid waste container.
-
References
-
National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved from [Link]
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Aman, O., Mahajan, S., & Singh, G. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1031-1065. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
Nikpassand, M., & Zare, M. (2015). An easy, safe and simple method for the iodination of heterocyclic compounds in water. Journal of Chemical and Pharmaceutical Research, 7(4), 1129-1131. Retrieved from [Link]
-
American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(10), 1638-1648. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Management of radioactive waste from the use of radionuclides in medicine. Retrieved from [Link]
-
Cledera, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7949. Retrieved from [Link]
-
University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
Siddiqui, A. A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 90-101. Retrieved from [Link]
-
Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ChemBK. (2024). 6-iodo (1H)indazole. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5959-5972. Retrieved from [Link]
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EPOS - European Society of Radiology. (n.d.). Storage and administration of iodine contrast agents in Slovenian hospitals. Retrieved from [Link]
-
Reddit. (2022). storing iodine. Retrieved from [Link]
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Technical Support Center: Resolving Solubility Challenges with 6-iodo-5-methyl-1H-indazole
Welcome to the technical support guide for 6-iodo-5-methyl-1H-indazole. This document is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this compound. As a substituted indazole, this molecule possesses a rigid, heterocyclic aromatic structure that, while valuable for its pharmacological potential, often leads to poor aqueous solubility.[1][2] This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve successful dissolution for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving my 6-iodo-5-methyl-1H-indazole. What's the recommended starting solvent?
A1: Start with a polar aprotic solvent, but proceed with a systematic approach.
For initial solubilization, especially for creating a high-concentration stock solution, polar aprotic solvents are generally the most effective for indazole derivatives and other poorly soluble organic molecules.[1]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent capable of disrupting the crystal lattice energy of compounds like 6-iodo-5-methyl-1H-indazole.
-
Alternative Options: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be effective.
Causality: The poor aqueous solubility of this compound stems from its hydrophobic bicyclic core and the heavy iodine atom, which dominate over the polarizable N-H bond. Polar aprotic solvents excel at solvating such molecules by overcoming the intermolecular forces in the solid state without the competing hydrogen-bonding networks found in protic solvents like water or ethanol.
Actionable Protocol:
-
Begin by attempting to dissolve a small, accurately weighed amount of the compound in a measured volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use gentle warming (30-40°C) and vortexing or sonication to aid dissolution. Overheating should be avoided to prevent potential degradation.
-
Visually inspect for any remaining particulate matter. A clear solution indicates complete dissolution.
Q2: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common phenomenon called precipitation, driven by the shift from a favorable organic solvent to an unfavorable aqueous environment. The key is to control the dilution process and consider the final DMSO concentration.
When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO molecules quickly disperse and interact with water, leaving the poorly soluble drug molecules to agglomerate and precipitate out of the solution.[3][4] The aqueous environment cannot maintain the solubility achieved in the neat organic solvent.
Troubleshooting Workflow:
Caption: Workflow to prevent precipitation upon aqueous dilution.
Prevention Strategies:
-
Minimize Final Organic Solvent Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (often below 0.5% or even 0.1%). This requires making your initial stock solution as concentrated as possible.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing immediately, and then add this intermediate solution to the final bulk volume.
-
Stir Vigorously: When adding the stock solution to the aqueous buffer, do so dropwise into the vortex of the stirring liquid. This promotes rapid mixing and dispersion, preventing localized high concentrations that trigger precipitation.
Q3: My experimental needs require a higher aqueous concentration than I can achieve with DMSO alone. What other strategies can I employ?
A3: If simple dilution fails, you must modify the formulation. The two primary approaches are pH modification and the use of co-solvents.
These techniques alter the properties of the solvent or the solute to favor dissolution.[5][6]
Strategy 1: pH Modification
-
Scientific Principle: The indazole ring system is weakly basic.[7][8] The nitrogen atom in the pyrazole ring can be protonated in acidic conditions to form a more soluble salt. Weakly basic drugs typically exhibit higher solubility at a lower pH.[9][10] The predicted pKa of 6-iodo-1H-indazole is around 12.96, but the pKa for protonation of the parent indazole is approximately 1.04.[7][11] This suggests that significant protonation will occur at a very low pH.
-
Experimental Protocol:
-
Prepare a range of buffers with pH values from 2 to 7.5 (e.g., citrate for pH 2-6, phosphate for pH 6-7.5).
-
Add a known excess of 6-iodo-5-methyl-1H-indazole to a fixed volume of each buffer.
-
Equilibrate the samples for several hours (e.g., 24h) at a controlled temperature with constant agitation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH to determine the optimal pH range for your experiment.
-
-
Caveat: Ensure the selected pH is compatible with your downstream application (e.g., cell viability, enzyme activity).
Strategy 2: Co-solvent Systems
-
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[5][12] They work by reducing the interfacial tension between the hydrophobic compound and the aqueous solution.
-
Common Co-solvents in Research & Formulation:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
-
Experimental Approach:
-
Prepare various binary (e.g., water:ethanol) or ternary (e.g., water:PEG 400:ethanol) solvent systems.
-
Determine the maximum solubility in each system using the equilibrium solubility method described above.
-
This approach is particularly useful for in vivo studies where formulations require specific toxicological profiles.[13]
-
| Solubilization Aid | Mechanism of Action | Typical Use Case | Considerations |
| DMSO | High polarity, aprotic solvent. Excellent at solvating diverse organic molecules. | In vitro stock solutions. | Can be toxic to cells at >0.5-1%. May precipitate upon aqueous dilution.[14] |
| pH Adjustment (Acidic) | Protonates the basic nitrogen on the indazole ring, forming a more soluble salt. | Aqueous buffers for biochemical assays. | pH must be compatible with the biological system. Solubility gain may only be significant at very low pH.[15] |
| Ethanol | Reduces solvent polarity. | Co-solvent for in vitro and in vivo formulations. | Can have biological effects; potential for evaporation. |
| PEG 400 | Non-volatile, low-toxicity polymer that reduces solvent polarity. | Co-solvent, especially for parenteral formulations.[16] | Can increase viscosity. |
| Propylene Glycol | Similar to PEG 400, common in pharmaceutical formulations. | Co-solvent for oral and parenteral routes. | Generally recognized as safe (GRAS). |
Q4: How should I prepare and store my stock solutions to ensure stability and prevent precipitation?
A4: Proper preparation and storage are critical for reproducible results. Use anhydrous DMSO and store appropriately to prevent water absorption and degradation.
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your DMSO stock can lower the solubility of your compound over time, leading to precipitation, especially after freeze-thaw cycles.[17]
Best Practices for Stock Solutions:
-
Use Anhydrous Solvent: Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing your primary stock solution.
-
Aliquot: After preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric moisture.
-
Storage Conditions: Store the aliquots at -20°C or -80°C. The storage temperature specified for 6-iodo-1H-indazole is often under inert gas at 2–8 °C for the solid, but frozen solutions in DMSO are standard practice.[11][18]
-
Inert Gas: For long-term storage, flushing the headspace of the vials with an inert gas like argon or nitrogen before sealing can further protect against degradation.
Caption: Best practice workflow for stock solution preparation and storage.
By adhering to these guidelines, you can significantly improve the reliability and reproducibility of your experiments involving 6-iodo-5-methyl-1H-indazole.
References
-
Indazole - Wikipedia . Wikipedia. [Link].
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link].
-
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors . PubMed. [Link].
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How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . ResearchGate. [Link].
-
List of parenteral drug formulations containing co-solvents and surfactants . ResearchGate. [Link].
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates . PubMed. [Link].
-
1H-Indazole | C7H6N2 | CID 9221 . PubChem. [Link].
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs . ACS Publications. [Link].
-
Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link].
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . Ziath. [Link].
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link].
-
Drug Solubility: Importance and Enhancement Techniques . PMC. [Link].
-
6-iodo-1H-indazole | C7H5IN2 | CID 12991241 . PubChem. [Link].
- Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates . ResearchGate. [Link].
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug . PMC. [Link].
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link].
-
Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? . ResearchGate. [Link].
-
Samples in DMSO: What an end user needs to know . Ziath. [Link].
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link].
-
Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case . YouTube. [Link].
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? . NIH. [Link].
-
1H-Indazol-5-ol | C7H6N2O | CID 101438 . PubChem. [Link].
-
5-Iodo-1-methyl-1H-indazole | CAS 1072433-59-0 . American Elements. [Link].
-
Pharmacological Properties of Indazole Derivatives: Recent Developments . ResearchGate. [Link].
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. [Link].
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 6-iodo-5-methyl-1H-indazole Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Drug Development
6-iodo-5-methyl-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. As with any API candidate, its purity is not merely a quality metric but a fundamental determinant of safety and efficacy. Uncontrolled impurities, which can arise from starting materials, synthetic byproducts, or degradation, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final drug product.
Therefore, a robust, validated analytical method for purity assessment is non-negotiable. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector stands as the gold standard for this purpose, offering a powerful combination of separation efficiency and spectral analysis. This guide provides an in-depth, field-proven protocol for the validation of an HPLC method for 6-iodo-5-methyl-1H-indazole, structured not as a rigid template, but as a logical narrative explaining the causality behind each experimental choice. Our objective is to establish a self-validating system that ensures trustworthiness and scientific rigor, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Foundational Strategy: Developing the Separation Method
The success of any validation rests upon a well-developed and optimized chromatographic method. The goal is to achieve a baseline resolution of the main 6-iodo-5-methyl-1H-indazole peak from all potential impurities and degradation products.
The Causality of Column and Mobile Phase Selection
-
Analyte Chemistry: 6-iodo-5-methyl-1H-indazole possesses a moderately non-polar iodinated benzene ring and a more polar indazole moiety with a hydrogen-bonding N-H group. This amphiphilic nature makes Reversed-Phase (RP) HPLC the ideal separation mode.[4][5]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point due to its strong hydrophobic retention capabilities. For halogenated compounds like our analyte, alternative phases such as Phenyl or Pentafluorophenyl (PFP) can offer different selectivity due to π-π interactions, which can be invaluable if co-elution with impurities occurs on a C18 phase.[6][7] We will proceed with a C18 column for initial development due to its versatility.
-
Mobile Phase: The mobile phase in RP-HPLC is typically a mixture of water (or an aqueous buffer) and a less polar organic solvent.[4]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: Using a slightly acidic aqueous phase (e.g., 0.1% formic acid in water) is crucial. This suppresses the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks and more reproducible retention times.
-
Elution Mode: A gradient elution (gradually increasing the percentage of acetonitrile over time) is superior to an isocratic (constant composition) elution for purity analysis. This approach ensures that late-eluting, highly non-polar impurities are cleared from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.
-
The Power of Photodiode Array (PDA) Detection
While a standard UV detector measures absorbance at a single, pre-selected wavelength, a PDA (or Diode Array Detector, DAD) detector acquires spectra across a wide UV-Vis range for every point in the chromatogram.[8][9][10] This is a critical choice for a purity method for two reasons:
-
Optimal Wavelength Selection: It allows for the determination of the maximum absorbance wavelength (λmax) of the analyte, ensuring the highest sensitivity.
-
Peak Purity Assessment: It is the cornerstone of specificity. By comparing spectra across a single peak, the detector's software can calculate a purity angle or factor, which helps to determine if a peak is spectrally homogeneous or if it contains a co-eluting impurity.[11][12]
Experimental Protocol: The Validated HPLC Method
This section details the step-by-step protocol for the purity determination of 6-iodo-5-methyl-1H-indazole.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard analytical HPLC system capable of gradient elution and PDA detection. |
| Detector | Photodiode Array (PDA/DAD) | Enables spectral analysis for peak purity assessment and optimal wavelength selection.[8][9] |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A general-purpose column providing good resolution and efficiency for this type of molecule.[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified to ensure consistent analyte ionization state and sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with good UV transparency. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B | A shallow gradient provides good resolution of closely eluting impurities, followed by a wash step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from injection effects. |
| Detection λ | Monitor at 254 nm; Quantify at λmax (~285 nm) | 254 nm is a common wavelength for aromatic compounds. λmax provides maximum sensitivity for the main peak. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 6-iodo-5-methyl-1H-indazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 6-iodo-5-methyl-1H-indazole sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. A higher concentration is used for the test sample to ensure that low-level impurities can be accurately quantified.
Method Validation: A Self-Validating System per ICH Q2(R1)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] We will follow the parameters outlined in ICH Q2(R1).[1][3]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable quality check.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and system electronics. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Inject the diluent (blank), a standard solution, a sample solution, and a sample solution spiked with known related substances (if available).
-
Causality: The blank injection must show no interfering peaks at the retention time of the analyte or its impurities. The PDA detector is used here to perform peak purity analysis on the analyte peak in the sample chromatogram. A "pure" peak confirms that no impurities are co-eluting.[11][15]
Linearity
This test verifies that the detector response is directly proportional to the analyte concentration within a given range.
-
Procedure: Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 0.05, 0.1, 0.15, 0.2 mg/mL).
-
Data & Acceptance:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy demonstrates the closeness of the test results to the true value. It is determined by recovery studies.
-
Procedure: A placebo or sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze three preparations at each level.
-
Data & Acceptance:
| Spike Level | Acceptance Criteria for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Six separate sample preparations are analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument.
-
Data & Acceptance:
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | %RSD of purity results (n=6) | ≤ 2.0% |
| Intermediate Precision | %RSD of all results (n=12) | ≤ 3.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Acceptance: The LOQ must be determined with acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase pH (±0.2 units).
-
Causality: This study identifies which parameters are critical to the separation, providing confidence that normal day-to-day variations will not adversely affect the results. System suitability parameters must still be met under all varied conditions.
Comparative Guide: Placing the HPLC-PDA Method in Context
While the validated HPLC-PDA method is robust for routine quality control, other technologies offer distinct advantages depending on the specific analytical challenge.
| Feature | HPLC with PDA Detector | UHPLC with PDA Detector | LC with Mass Spectrometry (MS) |
| Primary Use | Routine QC, Purity Testing, Assay | High-Throughput Screening, Fast QC | Impurity Identification, Metabolite ID |
| Speed | Standard (e.g., 25 min run time) | Very Fast (e.g., < 5 min run time) | Standard to Fast |
| Resolution | Good | Excellent | Good (separation-dependent) |
| Sensitivity | Good | Good to Excellent | Unmatched (for MS detection) |
| Identification Power | Suggests impurity via UV spectra | Suggests impurity via UV spectra | Confirms impurity structure via mass |
| Cost (Instrument) | Moderate | High | Very High |
| Complexity | Low to Moderate | Moderate | High |
When to Choose an Alternative:
-
Choose UHPLC (Ultra-High-Performance Liquid Chromatography) when sample throughput is the primary driver. By using columns with smaller particles (<2 µm), UHPLC dramatically reduces run times and solvent consumption, but requires specialized equipment capable of handling higher backpressures.
-
Choose LC-MS (Liquid Chromatography-Mass Spectrometry) when the identity of an unknown impurity must be determined. If a peak appears in your chromatogram that is not a known related substance, LC-MS is the definitive tool for providing the mass-to-charge ratio, which is a critical piece of data for structural elucidation.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for purpose. For determining the purity of 6-iodo-5-methyl-1H-indazole, a well-developed reversed-phase HPLC method with PDA detection provides a robust, reliable, and self-validating system. By understanding the scientific rationale behind each parameter—from column choice to the specific validation tests outlined by ICH guidelines—researchers can generate data that is not only accurate and precise but also defensible and trustworthy. While alternative technologies like UHPLC and LC-MS offer advantages in speed and identification power respectively, the foundational HPLC-PDA method remains the cornerstone of quality control in the pharmaceutical development pipeline.
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Sycamore Scholars. (2003). Development and Optimization of HPLC-ICPMS for the Determination of Iodine Speciation in Groundwater. Available at: [Link]
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Chromatography Online. (2013). HPLC Column Selection. Available at: [Link]
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Patsnap. Synthesis method of 6-iodine-1H-indazole. Available at: [Link]
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ResearchGate. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Available at: [Link]
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ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]
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MDPI. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Available at: [Link]
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Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Available at: [Link]
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Chromatography Online. (2016). Peak Purity Algorithms using Diode Array Detectors. Available at: [Link]
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Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 6-iodo-5-methyl-1H-indazole
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the cornerstone of discovery and development. The indazole scaffold is a privileged motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including use in oncology with drugs like Niraparib.[1] This guide provides an in-depth comparison of analytical methodologies for the characterization of a specific substituted indazole, 6-iodo-5-methyl-1H-indazole. We will move beyond a simple listing of techniques to provide a logical framework for their application, grounded in the principles of scientific integrity and supported by experimental insights.
The Analytical Challenge: Isomeric Differentiation and Structural Confirmation
The primary challenge in the characterization of substituted indazoles lies in the potential for isomerism. The position of substituents on the bicyclic ring system can dramatically influence the molecule's physicochemical and pharmacological properties. Therefore, a multi-pronged analytical approach is not just recommended, but essential for unequivocal structural confirmation and purity assessment. This guide will focus on a suite of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Orthogonal Analytical Workflow
Caption: A logical workflow for the synthesis and analytical characterization of 6-iodo-5-methyl-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[2][3][4] For 6-iodo-5-methyl-1H-indazole, ¹H and ¹³C NMR will provide the foundational data for confirming the connectivity of the atoms.
Expertise & Experience in NMR Analysis
The key to interpreting the NMR spectra of substituted indazoles is to understand how the substituents influence the chemical shifts of the protons and carbons in the aromatic rings. The iodine atom, being electron-withdrawing, will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the methyl group is electron-donating and will cause an upfield shift.
Expected ¹H NMR Spectral Features for 6-iodo-5-methyl-1H-indazole:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| NH | > 10 | broad singlet | The acidic proton on the nitrogen of the indazole ring. |
| H3 | ~8.0 | singlet | Aromatic proton on the pyrazole ring. |
| H4 | ~7.5 | singlet | Aromatic proton on the benzene ring, adjacent to the methyl group. |
| H7 | ~7.8 | singlet | Aromatic proton on the benzene ring, adjacent to the iodine atom. |
| CH₃ | ~2.4 | singlet | Protons of the methyl group. |
Expected ¹³C NMR Spectral Features for 6-iodo-5-methyl-1H-indazole:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C3 | ~135 | Carbon of the pyrazole ring. |
| C3a | ~120 | Bridgehead carbon. |
| C4 | ~125 | Carbon adjacent to the methyl group. |
| C5 | ~130 | Carbon bearing the methyl group. |
| C6 | ~90 | Carbon bearing the iodine atom (ipso-carbon). |
| C7 | ~115 | Carbon adjacent to the iodine atom. |
| C7a | ~140 | Bridgehead carbon. |
| CH₃ | ~20 | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 6-iodo-5-methyl-1H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]
-
Referencing: Use the residual solvent peak as an internal standard for chemical shift referencing.
-
2D NMR: If there is any ambiguity in the assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
Mass Spectrometry (MS): Confirming the Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
Trustworthiness in MS Data
For a halogenated compound like 6-iodo-5-methyl-1H-indazole, the isotopic pattern in the mass spectrum is a critical self-validating feature. Iodine has one stable isotope (¹²⁷I), while carbon has a natural abundance of ¹³C (~1.1%). This will result in a characteristic M+1 peak.
Expected Mass Spectrometric Data for 6-iodo-5-methyl-1H-indazole (C₈H₇IN₂):
| Ion | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | 258.9727 |
| [M+Na]⁺ | 280.9546 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis:
-
Low-Resolution MS (LRMS): Acquire a spectrum on a quadrupole or ion trap mass spectrometer to confirm the nominal molecular weight.
-
High-Resolution MS (HRMS): For accurate mass measurement and elemental composition determination, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.[5]
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of a compound and for separating it from any impurities or isomers.
Causality in HPLC Method Development
The choice of the stationary phase and mobile phase is critical for achieving good separation. For a moderately polar compound like 6-iodo-5-methyl-1H-indazole, a reversed-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Experimental Protocol for HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Determination: The purity is calculated from the relative area of the main peak in the chromatogram.
Caption: A standard workflow for the HPLC analysis of 6-iodo-5-methyl-1H-indazole.
X-ray Crystallography: The Definitive Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is the gold standard for structural determination.[4][6][7][8][9][10]
Authoritative Grounding in Crystallography
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of 6-iodo-5-methyl-1H-indazole. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software. The final refined structure will provide precise bond lengths, bond angles, and the overall molecular conformation.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, isomeric differentiation. | Non-destructive, provides rich structural information. | Requires relatively large sample amounts, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Provides limited structural information on its own. |
| HPLC | Purity assessment, separation of isomers and impurities. | High resolution, quantitative. | Requires method development, destructive. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles. | Unambiguous structural determination. | Requires a single crystal of good quality, which can be difficult to obtain. |
Conclusion
The comprehensive characterization of 6-iodo-5-methyl-1H-indazole necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy provides the structural framework, mass spectrometry confirms the molecular formula, HPLC assesses the purity, and X-ray crystallography, when possible, offers the definitive structural proof. By employing this orthogonal analytical workflow, researchers can ensure the identity, purity, and structural integrity of their synthesized compounds, which is a prerequisite for any further biological or medicinal chemistry studies.
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved January 26, 2026, from [Link]
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6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025, August 9). Retrieved January 26, 2026, from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved January 26, 2026, from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27). Retrieved January 26, 2026, from [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]
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(PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]
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The Strategic Role of Iodinated Indazoles in Kinase Inhibitor Scaffolding: A Comparative Guide to 6-Iodo-5-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in the realm of protein kinase inhibitors. Its bioisosteric relationship with indole allows it to engage in similar crucial interactions with target proteins, while offering distinct physicochemical properties and synthetic handles. Among the various functionalized indazoles, iodinated derivatives have emerged as exceptionally versatile intermediates, primarily due to the iodo-group's amenability to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the strategic introduction of diverse aryl and heteroaryl moieties, which are often essential for achieving high potency and selectivity in kinase inhibitors.
This guide provides an in-depth comparison of 6-iodo-5-methyl-1H-indazole with other key iodinated indazoles, offering insights into their synthesis, reactivity, and the ultimate impact of their structural nuances on the biological activity of the resulting kinase inhibitors.
The Indazole Scaffold: A Cornerstone in Kinase Inhibition
Indazoles are bicyclic aromatic heterocycles that have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects. Their prominence in oncology is largely due to their effectiveness as kinase inhibitors. Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.
The strategic functionalization of the indazole ring is paramount in tuning the pharmacological profile of these inhibitors. Halogenation, particularly iodination, at various positions of the indazole ring provides a critical gateway for introducing the necessary diversity to interact with the highly conserved ATP-binding pocket of kinases, as well as with more variable allosteric sites.
Synthesis of Iodinated Indazoles: A Comparative Overview
The synthesis of iodinated indazoles can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Here, we compare the synthesis of 6-iodo-5-methyl-1H-indazole with other synthetically important iodinated indazoles.
Proposed Synthesis of 6-Iodo-5-Methyl-1H-Indazole
Proposed Iodination of 5-Methyl-1H-Indazole
Caption: Proposed synthetic route for 6-iodo-5-methyl-1H-indazole via direct iodination.
This proposed synthesis is analogous to the well-documented iodination of other indazoles at various positions. The methyl group at the 5-position is expected to be compatible with these reaction conditions.
Established Syntheses of Other Key Iodinated Indazoles
For comparative purposes, established and detailed protocols for the synthesis of other significant iodinated indazoles are presented below.
Table 1: Comparative Synthesis of Key Iodinated Indazoles
| Compound | Starting Material | Key Reagents & Conditions | Reported Yield | Reference |
| 6-Iodo-1H-indazole | 6-Bromo-1H-indazole | KI, CuI, N,N'-dimethylethylenediamine, tetrabutylammonium iodide, 1,4-dioxane, reflux, 48h | 85% | |
| 6-Iodo-1H-indazole | 6-Amino-1H-indazole | 1. NaNO₂, HCl, H₂O, 0°C2. KI, H₂O, rt | Not specified | |
| 3-Iodo-1H-indazole | 1H-Indazole | I₂, KOH, DMF, rt, 1h | 77% | |
| 6-Bromo-3-iodo-1H-indazole | 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 71.2% |
Experimental Protocol: Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole
-
To a reaction vessel, add 6-bromo-1H-indazole (1.0 eq), potassium iodide (2.7 eq), cuprous iodide (0.1 eq), and tetrabutylammonium iodide (0.1 eq).
-
Add 1,4-dioxane as the solvent.
-
Add N,N'-dimethylethylenediamine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, filter the reaction mixture and wash the filter cake with 1,4-dioxane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the concentrate in ethyl acetate and wash with 13% aqueous ammonia.
-
Separate the organic phase, concentrate, and recrystallize from acetonitrile to yield 6-iodo-1H-indazole.
This protocol highlights a robust method for the synthesis of a 6-iodoindazole, which serves as a valuable benchmark for the proposed synthesis of its 5-methyl analog.
The Role of Substitution: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern on the indazole ring profoundly influences the biological activity of the resulting kinase inhibitors. The interplay between the position of the iodo group and other substituents, such as the methyl group in 6-iodo-5-methyl-1H-indazole, can have significant consequences for target engagement and overall efficacy.
The Strategic Importance of the 6-Iodo Position
The 6-position of the indazole ring is a common attachment point for moieties that extend into the solvent-exposed region of the kinase active site or that form crucial interactions with residues outside the immediate ATP-binding pocket. The 6-iodo substituent serves as an excellent synthetic handle for introducing these groups via cross-coupling reactions. Prominent examples of kinase inhibitors derived from 6-substituted indazoles include Axitinib and the clinical candidate CFI-400945, a potent PLK4 inhibitor.
The Influence of the 5-Methyl Group
The introduction of a methyl group at the 5-position, adjacent to the 6-iodo substituent, can have several effects:
-
Steric Hindrance: The methyl group can influence the preferred conformation of substituents introduced at the 6-position, potentially leading to more favorable or unfavorable interactions with the target protein.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electronic properties of the indazole ring system, which may impact binding affinity.
-
Metabolic Stability: The methyl group can block a potential site of metabolism, potentially improving the pharmacokinetic profile of the final drug molecule.
While direct comparative data for inhibitors derived from 6-iodo-5-methyl-1H-indazole is scarce, a study on GSK-3 inhibitors provides a valuable insight. In this study, an indazole derivative with a methyl group at the 5-position exhibited lower inhibitory activity compared to its analog with a methoxy group at the same position. This suggests that for this particular target, the electronic and/or steric properties of the methoxy group are more favorable for potent inhibition.
Comparative Biological Activity of 5-Substituted Indazole Derivatives (GSK-3 Inhibitors)
| Compound ID | 5-Position Substituent | IC₅₀ (µM) |
| 48 | -CH₃ | Lower activity |
| 49 | -OCH₃ | 1.7 |
| 50 | -OCH₃ | 0.35 |
Data from reference. "Lower activity" for compound 48 is as stated in the reference relative to the methoxy analogs.
This data, while specific to one target, underscores the critical importance of seemingly minor structural modifications on the indazole scaffold.
Reactivity in Cross-Coupling Reactions: A Comparative Outlook
The primary synthetic utility of iodinated indazoles lies in their reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The iodine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Cross-Coupling of Iodinated Indazoles
Caption: General scheme for the Suzuki-Miyaura cross-coupling of iodinated indazoles.
While direct comparative studies on the reactivity of 6-iodo-5-methyl-1H-indazole versus other iodinated indazoles are not available in the reviewed literature, some general principles can be applied:
-
Electronic Effects: The electron-donating methyl group at the 5-position in 6-iodo-5-methyl-1H-indazole might slightly decrease the rate of oxidative addition compared to the unsubstituted 6-iodo-1H-indazole. However, this effect is generally expected to be minor.
-
Steric Effects: The steric hindrance from the adjacent methyl group is also expected to be minimal and is unlikely to significantly impede the approach of the palladium catalyst to the C-I bond.
In practice, iodinated indazoles are generally excellent substrates for Suzuki-Miyaura coupling, and it is highly probable that 6-iodo-5-methyl-1H-indazole would perform comparably to other iodinated isomers under optimized conditions.
Conclusion: The Strategic Choice of Iodinated Indazole
The selection of a specific iodinated indazole intermediate is a critical decision in the design and synthesis of novel kinase inhibitors. While 6-iodo-1H-indazole and 3-iodo-1H-indazole are well-established and versatile building blocks, the introduction of additional substituents, such as the 5-methyl group in 6-iodo-5-methyl-1H-indazole, offers a route to fine-tune the steric and electronic properties of the final molecule.
Although direct comparative data is limited, the available information suggests that:
-
Synthesis: 6-iodo-5-methyl-1H-indazole should be readily accessible through direct iodination of 5-methyl-1H-indazole, with synthetic routes for other iodinated indazoles providing robust templates.
-
Reactivity: It is expected to be a highly effective substrate in Suzuki-Miyaura and other cross-coupling reactions, comparable to other iodinated indazoles.
-
Biological Impact: The 5-methyl group can have a discernible, though not always predictable, impact on the biological activity of the final kinase inhibitor. As evidenced by the GSK-3 inhibitor example, this substitution can modulate potency, highlighting the importance of empirical testing in structure-activity relationship studies.
Ultimately, the choice between 6-iodo-5-methyl-1H-indazole and other iodinated indazoles will depend on the specific design hypothesis for the target kinase and the desired pharmacological profile. This guide provides a framework for understanding the comparative advantages and considerations for utilizing these key synthetic intermediates in the ongoing quest for more effective and selective kinase inhibitors.
References
- Anhui Nuoquan Pharmaceutical Co., Ltd.; Qian Zhujin; Hu Zhigang; Xu Liangzhi; He Darong; Du Xiaopeng; He Yong; Chen Yuelei. A kind of synthetic method of the iodo- 1H- indazole of 6-. CN109761904A, May 14, 2019.
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry. This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives. The current developments in the biological activities of indazole-based compounds are also presented. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787.
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(21), 5039.
- The indazole core is an interesting pharmacophore due to its applications in medicinal chemistry. In the past few years, this moiety has been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases. A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib,
A Senior Application Scientist's Comparative Guide to 6-Iodo-5-methyl-1H-indazole and Structurally Related Building Blocks
Introduction: The Privileged Status of the Indazole Scaffold in Medicinal Chemistry
To researchers in drug discovery, the term "privileged scaffold" denotes a molecular framework that consistently appears in bioactive compounds, often binding to multiple protein targets. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2] Its unique combination of a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 nitrogen) allows it to form critical interactions with protein active sites, particularly the hinge region of protein kinases.[3] This has led to the successful development of numerous kinase inhibitors for oncology, such as Pazopanib and Niraparib.[1]
The strategic functionalization of the indazole core is paramount for modulating a compound's potency, selectivity, and pharmacokinetic properties. Halogenated indazoles, in particular, serve as versatile synthetic handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[4] This guide provides an in-depth comparative analysis of 6-iodo-5-methyl-1H-indazole , a key building block, and its structural analogs, offering field-proven insights into their synthetic utility and impact on drug design.
Spotlight on 6-Iodo-5-methyl-1H-indazole: A Versatile Intermediate
6-Iodo-5-methyl-1H-indazole is a highly valuable building block for several reasons. The iodine atom at the 6-position provides a reactive site for a broad range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions.[5][6] The methyl group at the 5-position serves as a subtle yet crucial modulator of the molecule's electronic and steric properties, often improving metabolic stability and target engagement.
The primary utility of the C6-iodo substituent lies in its high reactivity in the oxidative addition step of palladium-catalyzed cycles, which is typically the rate-determining step.[7] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, leading to faster reaction kinetics and often allowing for milder reaction conditions. This is a significant advantage in complex, multi-step syntheses where preserving sensitive functional groups is critical.
Comparative Analysis of Indazole Building Blocks
The choice of building block is a critical decision in a synthetic campaign, influencing not only the reaction efficiency but also the physicochemical and biological properties of the final compound. Here, we compare 6-iodo-5-methyl-1H-indazole with three pertinent alternatives.
1. Reactivity and Synthetic Accessibility:
The primary point of differentiation among halogenated indazoles is their reactivity in cross-coupling reactions, which generally follows the order: I > Br > Cl . This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
| Building Block | Relative Reactivity (Suzuki Coupling) | Common Synthetic Route | Key Considerations |
| 6-Iodo-5-methyl-1H-indazole | Very High | Diazotization of 6-amino-5-methyl-1H-indazole followed by Sandmeyer iodination.[8] | Highest reactivity allows for milder conditions and broader substrate scope. May be more expensive than bromo-analog. |
| 6-Bromo-5-methyl-1H-indazole | High | Direct bromination of 5-methyl-1H-indazole. | Good balance of reactivity and stability. Often more cost-effective than the iodo-analog. May require more forcing conditions (higher temperature, stronger base).[9] |
| 6-Iodo-1H-indazole | Very High | Iodination of commercially available 6-aminoindazole.[10] | Lacks the 5-methyl group, which can impact lipophilicity and metabolic stability. Useful for exploring SAR at the 5-position. |
| 5-Bromo-4-fluoro-1H-indazole | High | Multi-step synthesis starting from substituted anilines.[11] | The fluorine atom can significantly alter pKa and serve as a hydrogen bond acceptor or metabolic blocking point. The synthetic route is more complex. |
Causality Behind Reactivity: The efficiency of palladium-catalyzed cross-coupling hinges on the initial oxidative addition of the Pd(0) catalyst into the aryl-halide bond. The weaker C-I bond (approx. 220 kJ/mol) compared to the C-Br bond (approx. 280 kJ/mol) lowers the activation energy for this step, resulting in faster reactions.[7][12]
dot digraph "Reactivity_Comparison" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactivity" { label="Relative Reactivity in Cross-Coupling"; bgcolor="#F1F3F4"; Iodo [label="6-Iodo-5-methyl-1H-indazole", fillcolor="#34A853"]; Bromo [label="6-Bromo-5-methyl-1H-indazole", fillcolor="#FBBC05"]; Chloro [label="6-Chloro-5-methyl-1H-indazole (Hypothetical)", fillcolor="#EA4335"]; }
Iodo -> Bromo [label="Faster Kinetics\nMilder Conditions"]; Bromo -> Chloro [label="Slower Kinetics\nHarsh Conditions"];
subgraph "cluster_properties" { label="Key Properties"; bgcolor="#F1F3F4"; node [shape=ellipse]; Reactivity [label="Reactivity", fillcolor="#4285F4"]; Cost [label="Cost", fillcolor="#4285F4"]; Stability [label="Stability", fillcolor="#4285F4"]; }
Iodo -> Reactivity [label="Highest", color="#34A853"]; Bromo -> Reactivity [label="High", color="#FBBC05"]; Chloro -> Reactivity [label="Lower", color="#EA4335"];
Iodo -> Cost [label="Higher", color="#EA4335"]; Bromo -> Cost [label="Moderate", color="#FBBC05"];
Bromo -> Stability [label="Good", color="#34A853"]; Iodo -> Stability [label="Moderate", color="#FBBC05"]; } enddot Caption: Comparison of Halogenated Indazoles.
2. Impact on Physicochemical and Biological Properties:
The choice of substituents on the indazole ring directly influences key drug-like properties.
| Property | 6-Iodo-5-methyl-1H-indazole | 6-Bromo-5-methyl-1H-indazole | 6-Iodo-1H-indazole | 5-Bromo-4-fluoro-1H-indazole |
| Lipophilicity (cLogP) | Higher | Moderate | Lower than methyl analog | High, fluorine increases lipophilicity |
| Metabolic Stability | Methyl group can block a potential site of metabolism. | Similar to iodo-analog. | Potentially more susceptible to oxidation at C5. | Fluorine can block metabolism at C4. |
| Target Interactions | The 5-methyl group can form favorable hydrophobic interactions in a protein's active site. | Similar to iodo-analog. | Lacks the hydrophobic interaction from the methyl group. | The 4-fluoro group can act as a weak H-bond acceptor and alter electronics. |
Expert Insight: The seemingly minor change from a hydrogen to a methyl group at the 5-position can have profound effects. In kinase inhibitor design, this methyl group can occupy a small hydrophobic pocket near the hinge region, increasing binding affinity. Furthermore, it can sterically shield the indazole ring from metabolic enzymes like cytochrome P450s, improving the compound's half-life. The introduction of fluorine, as seen in 5-bromo-4-fluoro-1H-indazole, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions.[13]
Experimental Protocols: A Guide to Practice
The following protocols are representative examples of key synthetic transformations involving these building blocks. They are designed to be self-validating, with explanations for the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-5-methyl-1H-indazole
This protocol describes the C-C bond formation between the indazole core and a generic arylboronic acid.
dot digraph "Suzuki_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
reagents [label="Reagents:\n- 6-Iodo-5-methyl-1H-indazole\n- Arylboronic Acid\n- Pd Catalyst (e.g., Pd(dppf)Cl2)\n- Base (e.g., K2CO3)\n- Solvent (e.g., Dioxane/H2O)"]; setup [label="Reaction Setup:\nCombine reagents in a flask.\nDegas with N2 or Argon."]; reaction [label="Reaction:\nHeat to 80-100 °C.\nMonitor by TLC or LC-MS."]; workup [label="Workup:\nCool to RT.\nDilute with EtOAc.\nWash with H2O and brine."]; purify [label="Purification:\nDry organic layer (Na2SO4).\nConcentrate in vacuo.\nPurify by column chromatography."]; product [label="Final Product:\n6-Aryl-5-methyl-1H-indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> setup -> reaction -> workup -> purify -> product; } enddot Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-iodo-5-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: The base (K₂CO₃) is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate salt.[12] An excess is used to drive the reaction to completion.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the reductive elimination step.[14]
-
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) indicates complete consumption of the starting material (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-5-methyl-1H-indazole
This protocol outlines the formation of a C-N bond, a common step in linking the indazole core to other pharmacophoric elements.
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube, combine 6-bromo-5-methyl-1H-indazole (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[6]
-
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).
-
Causality: The combination of a palladium source and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for C-N coupling. These ligands accelerate the rate-limiting reductive elimination step.[15]
-
-
Solvent and Degassing: Add anhydrous toluene. Seal the tube and degas by performing three cycles of vacuum followed by backfilling with argon.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.
dot digraph "Kinase_Inhibition" { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., FGFR1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indazole-based\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phospho_Substrate [label="Phosphorylated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Downstream\nSignaling", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
subgraph "cluster_active" { label="Active Kinase"; bgcolor="#E8F0FE"; ATP -> Kinase [label="Binds to\nActive Site"]; Kinase -> Substrate [label="Phosphorylates"]; Substrate -> Phospho_Substrate [style=dashed]; Phospho_Substrate -> Signal [label="Activates"]; }
subgraph "cluster_inhibited" { label="Inhibited Kinase"; bgcolor="#FCE8E6"; Inhibitor -> Kinase [label="Competitively Binds\nto Hinge Region", dir=back, constraint=false]; } } enddot Caption: Indazole inhibitors block kinase activity.
Conclusion and Forward Outlook
6-Iodo-5-methyl-1H-indazole stands out as a premier building block for medicinal chemistry campaigns due to its high reactivity in a wide array of robust cross-coupling reactions. This reactivity profile allows for greater synthetic flexibility and the use of milder conditions compared to its bromo- and chloro-analogs. However, the choice of building block is never made in a vacuum. A careful analysis of cost, the specific synthetic route, and the desired final compound properties is essential. For instance, 6-bromo-5-methyl-1H-indazole offers a cost-effective and highly viable alternative when slightly more forcing reaction conditions are tolerable. Analogs like 6-iodo-1H-indazole and 5-bromo-4-fluoro-1H-indazole provide crucial tools for probing structure-activity relationships, allowing researchers to fine-tune lipophilicity, metabolic stability, and target engagement.[16]
Ultimately, a deep understanding of the comparative advantages of each building block empowers the medicinal chemist to design and execute more efficient and effective synthetic strategies, accelerating the journey from a hit compound to a clinical candidate.
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Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Vertex AI Search. 17
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Link
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Link
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Link
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Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Link
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Link
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Link
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6-Iodo-1H-indazole synthesis. ChemicalBook. Link
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Link
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Link
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Link
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CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. Link
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Link
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Link
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Link
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Link
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4-Bromo-6-fluoro-5-iodo-1H-indazole. EvitaChem. Link
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Link
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Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Link
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Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. Link
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Link
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Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatobiliary & Pancreatic Diseases International. Link
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Link
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A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. BenchChem. Link
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Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem. Link
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Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Link
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Link
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Link
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Link
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. Link
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A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. Link
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Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Link
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. Link
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Link
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Link
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Link
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Link
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Buchwald–Hartwig amination. Wikipedia. Link
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How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Mol-Instincts. Link
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Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Link
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Navigating the Landscape of Indazole-Based Kinase Inhibitors: A Comparative Guide
A Note to Our Readers: Our initial investigation sought to provide a focused analysis of the biological evaluation of 6-iodo-5-methyl-1H-indazole derivatives. However, a comprehensive search of the current scientific literature revealed a significant scarcity of publicly available data for this specific scaffold. To provide a valuable and data-rich resource for researchers in drug discovery, we have broadened the scope of this guide to encompass the wider, and extensively studied, class of biologically active indazole derivatives, with a particular focus on their role as kinase inhibitors in oncology. The principles, experimental methodologies, and structure-activity relationship discussions presented herein provide a robust framework for the evaluation of novel indazole-based compounds, including any future investigations into the 6-iodo-5-methyl-1H-indazole core.
The Indazole Scaffold: A Privileged Motif in Kinase Inhibition
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in a variety of non-covalent interactions, particularly hydrogen bonding through its N-H and N atoms, make it an ideal pharmacophore for targeting the ATP-binding pocket of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, the development of small molecule kinase inhibitors has been a major focus of modern oncology drug discovery, with several indazole-containing drugs, such as Pazopanib and Axitinib, achieving clinical success.[4][5]
This guide provides a comparative biological evaluation of various classes of indazole derivatives that have demonstrated significant potential as kinase inhibitors. We will delve into their structure-activity relationships (SAR), compare their inhibitory potencies against different kinase targets, and provide detailed experimental protocols for their biological assessment.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The versatility of the indazole scaffold allows for substitutions at multiple positions, leading to a diverse array of derivatives with varying target specificities and potencies. Here, we compare several key classes of indazole-based kinase inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway.[6] VEGFR kinases are therefore a prime target for anticancer therapies.
A novel series of 1H-indazole derivatives has been developed as potent VEGFR-2 kinase inhibitors. The general synthesis of these compounds involves a multi-step process, often culminating in a Suzuki coupling reaction to introduce various substituents.[2]
Table 1: Comparative Inhibitory Activity of Indazole Derivatives against VEGFR-2
| Compound ID | R1-Group | R2-Group | VEGFR-2 IC50 (nM) | Reference |
| Compound A | Phenyl | Pyrazole | 5.8 | [2] |
| Compound B | 4-Fluorophenyl | Pyrazole | 3.2 | [2] |
| Compound C | Phenyl | 1-Methylpyrazole | 12.1 | [2] |
Data presented is representative of reported findings.
The data clearly indicates that substitutions on the indazole core significantly impact inhibitory potency. For instance, the addition of a fluorine atom to the phenyl group at the R1 position (Compound B) enhances the inhibitory activity against VEGFR-2 compared to the unsubstituted analog (Compound A).
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is another crucial regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.
A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives has been reported as potent FGFR inhibitors.[3]
Table 2: Comparative Inhibitory Activity of Indazole Derivatives against FGFR1
| Compound ID | 4-Substituent | FGFR1 IC50 (nM) | Reference |
| Compound D | H | 69.1 | [3] |
| Compound E | 4-methylpiperazine | 30.2 | [3] |
| Compound F | N-methylcarbamoyl | 38.6 | [3] |
Data presented is representative of reported findings.
These results highlight the importance of the substituent at the 4-position of the indazole ring for FGFR1 inhibition. The introduction of a 4-methylpiperazine moiety (Compound E) leads to a significant increase in potency compared to the unsubstituted analog (Compound D).
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the biological evaluation of indazole-based kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (indazole derivative) in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of these inhibitors is crucial for their development as therapeutic agents. Indazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival.
VEGFR Signaling Pathway
This diagram illustrates how indazole derivatives can block the binding of ATP to the VEGFR kinase domain, thereby inhibiting the downstream signaling cascades that lead to cancer cell proliferation and angiogenesis.
Experimental Workflow for Evaluating Kinase Inhibitors
This workflow outlines the logical progression from the synthesis of indazole derivatives to their comprehensive biological evaluation, culminating in lead optimization for potential clinical candidates.
Conclusion and Future Directions
The indazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors with significant therapeutic potential in oncology. The comparative data presented in this guide underscore the importance of systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds. While the specific biological profile of 6-iodo-5-methyl-1H-indazole derivatives remains to be elucidated, the experimental frameworks and mechanistic insights provided here offer a clear path for the evaluation of this and other novel indazole-based compounds. Future research will undoubtedly continue to expand the chemical space around the indazole core, leading to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 22065-22086. [Link]
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Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2673. [Link]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
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Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
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Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6539. [Link]
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Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 15(3), 564-574. [Link]
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Mason, J. M., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4377-4381. [Link]
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
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Thai, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(52), 32943-32952. [Link]
-
Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 29-39. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26036-26054. [Link]
-
Ramya, V., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. [Link]
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Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4), 114-121. [Link]
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Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(9), 1163-1169. [Link]
-
Norman, M. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302. [Link]
-
Harikrishnan, H., et al. (2019). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-5-Methyl-1H-Indazole and Its Positional Isomer, 4-Iodo-5-Methyl-1H-Indazole
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of isomeric molecules is a cornerstone of robust research. Substituted indazoles are a prominent scaffold in numerous pharmacologically active compounds, and the specific arrangement of substituents on the indazole ring can profoundly influence their biological activity. This guide provides a comprehensive spectroscopic comparison of 6-iodo-5-methyl-1H-indazole and its positional isomer, 4-iodo-5-methyl-1H-indazole. For professionals in pharmaceutical research and development, the ability to unequivocally distinguish between such closely related isomers is critical for ensuring the synthesis of the correct target molecule and for understanding structure-activity relationships (SAR).
This guide will delve into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of these two isomers. While specific experimental data for 6-iodo-5-methyl-1H-indazole is not abundant in publicly available literature, this guide will present a detailed analysis based on established principles of spectroscopy and data from closely related substituted indazoles. The objective is to provide a predictive and instructional framework for researchers to confidently identify these compounds.
The Structural Imperative: Why Isomer Differentiation Matters
The indazole core, a bicyclic aromatic heterocycle, offers a versatile template for drug design. The introduction of a methyl group and an iodine atom at various positions on this scaffold can lead to a range of positional isomers, each with a unique electronic and steric profile. The 6-iodo-5-methyl-1H-indazole and 4-iodo-5-methyl-1H-indazole isomers, while sharing the same molecular formula and mass, are expected to exhibit distinct spectroscopic signatures due to the differing electronic environments of their constituent atoms. These differences are not merely academic; they can translate to significant variations in how the molecules interact with biological targets.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135900549&t=l" labelloc=b]; "6-iodo-5-methyl-1H-indazole" [label="6-iodo-5-methyl-1H-indazole"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031149&t=l" labelloc=b]; "4-iodo-5-methyl-1H-indazole" [label="4-iodo-5-methyl-1H-indazole"]; } Caption: Molecular structures of 6-iodo-5-methyl-1H-indazole and its positional isomer, 4-iodo-5-methyl-1H-indazole.
Synthetic Pathways: A Brief Overview
The synthesis of these target molecules would likely begin with a suitable methyl-substituted indazole, followed by a regioselective iodination step. For instance, the synthesis of 6-iodo-5-methyl-1H-indazole could potentially start from 5-methyl-1H-indazole. The iodination of indazoles can be achieved using various reagents, such as iodine in the presence of a base like potassium hydroxide in DMF.[1][2] The regioselectivity of the iodination will be dictated by the directing effects of the methyl group and the indazole ring itself.
dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
Start [label="5-Methyl-1H-Indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iodination [label="Iodination\n(e.g., I₂, KOH, DMF)", shape=ellipse, fillcolor="#FBBC05"]; Mixture [label="Isomeric Mixture\n(6-iodo & 4-iodo)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic\nSeparation", shape=ellipse, fillcolor="#FBBC05"]; Isomer1 [label="6-iodo-5-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer2 [label="4-iodo-5-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopy [label="Spectroscopic\nAnalysis", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Iodination; Iodination -> Mixture; Mixture -> Separation; Separation -> Isomer1; Separation -> Isomer2; Isomer1 -> Spectroscopy; Isomer2 -> Spectroscopy; } Caption: A generalized workflow for the synthesis and spectroscopic characterization of iodo-methyl-1H-indazole isomers.
Spectroscopic Comparison: Unraveling the Isomeric Differences
The following sections will provide a detailed, comparative analysis of the expected spectroscopic data for 6-iodo-5-methyl-1H-indazole and 4-iodo-5-methyl-1H-indazole.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the positions of the methyl and iodo substituents.
Predicted ¹H NMR Data:
| Proton | Predicted δ (ppm) for 6-iodo-5-methyl-1H-indazole | Predicted δ (ppm) for 4-iodo-5-methyl-1H-indazole | Rationale for Predicted Differences |
| N-H | ~13.0 | ~13.0 | The N-H proton chemical shift in indazoles is typically broad and downfield. Minor differences might be observed due to subtle changes in electron density. |
| H-3 | ~8.0 | ~7.8 | The position of this proton on the pyrazole ring is sensitive to the overall electron distribution in the benzene ring. |
| H-4 | ~7.8 (s) | - | The absence of a proton at the 4-position in the 4-iodo isomer is a key distinguishing feature. In the 6-iodo isomer, H-4 would likely appear as a singlet due to the absence of adjacent protons. |
| H-6 | - | ~7.2 (d) | The presence of a doublet for H-6 in the 4-iodo isomer, coupled to H-7, is a clear diagnostic signal. |
| H-7 | ~7.5 (s) | ~7.0 (d) | In the 6-iodo isomer, H-7 is adjacent to the iodine-bearing carbon and would likely appear as a singlet. In the 4-iodo isomer, H-7 would be a doublet coupled to H-6. |
| CH₃ | ~2.4 | ~2.5 | The chemical shift of the methyl protons will be influenced by the proximity of the iodine atom. The deshielding effect of the iodine might be slightly more pronounced in the 4-iodo isomer. |
Predicted ¹³C NMR Data:
| Carbon | Predicted δ (ppm) for 6-iodo-5-methyl-1H-indazole | Predicted δ (ppm) for 4-iodo-5-methyl-1H-indazole | Rationale for Predicted Differences |
| C-3 | ~135 | ~134 | Similar to the H-3 proton, the chemical shift of C-3 is influenced by the overall electronic nature of the benzene ring. |
| C-3a | ~122 | ~124 | The position of the bridgehead carbon is sensitive to the substitution pattern on the benzene ring. |
| C-4 | ~130 | ~90 | The most significant difference is expected for the carbon bearing the iodine atom. The direct attachment of the heavy iodine atom causes a substantial upfield shift (the "heavy atom effect"). |
| C-5 | ~138 | ~140 | The carbon bearing the methyl group will have a chemical shift influenced by the adjacent iodine in the 4-iodo isomer. |
| C-6 | ~92 | ~128 | Similar to C-4, the carbon directly bonded to iodine in the 6-iodo isomer will be significantly shielded. |
| C-7 | ~118 | ~115 | The chemical shift of C-7 will be influenced by the neighboring substituents. |
| C-7a | ~140 | ~141 | The other bridgehead carbon will also show minor differences based on the overall substitution pattern. |
| CH₃ | ~17 | ~18 | The methyl carbon chemical shifts are expected to be in the typical range for an aromatic methyl group, with minor variations. |
The unambiguous assignment of ¹H and ¹³C signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both 6-iodo-5-methyl-1H-indazole and 4-iodo-5-methyl-1H-indazole will have the same molecular weight (258.02 g/mol ). Therefore, differentiation must rely on subtle differences in their fragmentation patterns, which might arise from the different stabilities of the fragment ions.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 258 is expected for both isomers.
-
Loss of Iodine ([M-I]⁺): A significant fragment at m/z 131, corresponding to the loss of an iodine radical, is anticipated for both isomers. The relative intensity of this peak might differ slightly.
-
Loss of Methyl ([M-CH₃]⁺): A peak at m/z 243, resulting from the loss of a methyl radical, should be observed.
-
Loss of HI ([M-HI]⁺): A fragment at m/z 130 could be present due to the elimination of hydrogen iodide.
-
Other Fragments: Further fragmentation of the indazole ring system may lead to smaller, characteristic ions.
While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, the fragmentation patterns from techniques like electron ionization (EI) or collision-induced dissociation (CID) would be crucial for distinguishing the isomers. The relative bond strengths influenced by the substituent positions could lead to variations in the abundance of certain fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectra of both isomers are expected to be broadly similar, with characteristic peaks for the N-H, C-H, and aromatic C=C stretching and bending vibrations. However, subtle shifts in the positions and intensities of these peaks, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Expected Characteristic IR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3100-3000 (broad) | Characteristic of the N-H bond in the indazole ring. |
| Aromatic C-H Stretch | 3100-3000 | Sharp peaks corresponding to the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2950-2850 | Corresponding to the methyl group. |
| Aromatic C=C Stretch | 1620-1450 | A series of sharp peaks characteristic of the indazole ring system. The substitution pattern can influence the exact positions and relative intensities of these bands. |
| C-H Bending (out-of-plane) | 900-675 | The pattern of these bands in the fingerprint region is often diagnostic of the substitution pattern on the aromatic ring. This region could be particularly useful for distinguishing between the 6-iodo and 4-iodo isomers. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons. Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. For fragmentation studies, use an instrument capable of MS/MS analysis.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in a fragmentation mode (e.g., product ion scan) to elucidate the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
Conclusion and Future Perspectives
The definitive differentiation of 6-iodo-5-methyl-1H-indazole and its 4-iodo positional isomer is a critical task in synthetic and medicinal chemistry. This guide provides a comprehensive framework for achieving this through a multi-technique spectroscopic approach. While experimental data for these specific compounds is limited, the principles outlined here, based on the known effects of substituents on the indazole scaffold, offer a robust predictive tool for researchers.
The key distinguishing features are expected to be found in the ¹H and ¹³C NMR spectra, particularly the chemical shifts of the aromatic protons and the carbons directly attached to the iodine atom. Mass spectrometry and IR spectroscopy provide valuable complementary data for confirmation.
As a final recommendation, for absolute structural confirmation, single-crystal X-ray diffraction would be the gold standard. However, in its absence, the careful and combined application of the spectroscopic methods detailed in this guide should provide researchers with the confidence to correctly identify their target isomers and advance their research with a solid structural foundation.
References
- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5696-5711.
- Elguero, J., et al. (2016). 13C NMR of indazoles.
- Giraud, F., Anizon, F., & Moreau, P.
-
MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
MySkinRecipes. 4-Iodo-5-methyl-1H-indazole. [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
- Teixeira, F. C., et al. (2006).
-
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
Sources
A Multi-Faceted Approach to Confirming the Structure of Synthesized 6-iodo-5-methyl-1H-indazole: A Comparative Guide for Researchers
For scientists engaged in the synthesis of novel chemical entities, particularly within the realm of drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The indazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities.[1] The precise placement of substituents on the indazole ring system can dramatically influence a compound's pharmacological profile. This guide provides a comprehensive, in-depth comparison of analytical techniques to definitively confirm the structure of synthesized 6-iodo-5-methyl-1H-indazole.
Given the absence of published experimental spectra for 6-iodo-5-methyl-1H-indazole, this guide will utilize predicted spectroscopic data, derived from established principles and experimental data of analogous compounds. This predictive approach serves as a robust framework for researchers to compare their experimental findings against, enabling confident structural elucidation.
Predicted Spectroscopic Data for 6-iodo-5-methyl-1H-indazole
The following tables summarize the predicted spectroscopic data for the target compound. These values are estimated based on the analysis of similar substituted indazoles and the known effects of iodo and methyl substituents on various spectroscopic measurements.[2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-iodo-5-methyl-1H-indazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~13.0 | br s | - |
| H-3 | ~8.0 | s | - |
| H-4 | ~7.5 | s | - |
| H-7 | ~7.8 | s | - |
| -CH₃ | ~2.4 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-iodo-5-methyl-1H-indazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~90 |
| C-7 | ~120 |
| C-7a | ~142 |
| -CH₃ | ~20 |
Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data for 6-iodo-5-methyl-1H-indazole
| Technique | Parameter | Predicted Value |
| Mass Spectrometry (HRMS) | [M+H]⁺ | 258.9832 |
| Infrared Spectroscopy | N-H stretch | 3100-3300 cm⁻¹ |
| C-H aromatic stretch | ~3050 cm⁻¹ | |
| C-H aliphatic stretch | ~2950 cm⁻¹ | |
| C=C aromatic stretch | 1500-1600 cm⁻¹ |
Experimental Protocols and Data Interpretation
A multi-technique approach is essential for a self-validating structural confirmation.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR spectroscopy is the first-line technique for structural elucidation of organic molecules. It provides information about the number of different types of protons, their chemical environment, and their connectivity. For 6-iodo-5-methyl-1H-indazole, it is crucial for confirming the presence and relative positions of the aromatic protons and the methyl group.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation:
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one signal in the aliphatic region. The broad singlet at approximately 13.0 ppm is characteristic of the N-H proton of the indazole ring. The singlets corresponding to H-3, H-4, and H-7 are due to the absence of adjacent protons for splitting. The singlet at around 2.4 ppm confirms the presence of the methyl group. The integration of these peaks should correspond to a 1:1:1:1:3 ratio.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. It is particularly useful for identifying the number of non-equivalent carbons and confirming the presence of the indazole core and the substituents.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The signal for the carbon bearing the iodine atom (C-6) is expected to be significantly upfield (around 90 ppm) due to the heavy atom effect of iodine.[5] The DEPT spectrum will confirm the presence of one methyl carbon, three aromatic CH carbons, and four quaternary carbons.
Mass Spectrometry
Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the elemental composition and aspects of the structure. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Data Interpretation:
The HRMS spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value that corresponds to the calculated exact mass of C₈H₈IN₂ (258.9832). The isotopic pattern of this peak should be consistent with the presence of one iodine atom. Fragmentation analysis can provide further structural confirmation.[6]
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule. For 6-iodo-5-methyl-1H-indazole, it is used to confirm the presence of the N-H and C-H bonds.
Experimental Protocol:
-
Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
Data Interpretation:
The IR spectrum should exhibit a characteristic broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.[7] Aromatic C-H stretching vibrations are expected around 3050 cm⁻¹, while aliphatic C-H stretching from the methyl group should appear around 2950 cm⁻¹.
Comparative Analysis with Potential Isomers
The synthesis of 6-iodo-5-methyl-1H-indazole may yield other positional isomers. Spectroscopic analysis is crucial to differentiate the desired product from these alternatives. For instance, a potential isomer could be 5-iodo-6-methyl-1H-indazole. In the ¹H NMR of this isomer, the signals for H-4 and H-7 would likely be doublets due to coupling with each other, which would be a clear distinction from the expected all-singlet aromatic region of the target compound.
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
For an unequivocal confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
Grow single crystals of the synthesized compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer.
-
Solve and refine the crystal structure to determine the precise atomic coordinates.
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis and spectroscopic characterization of 6-iodo-5-methyl-1H-indazole.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 6-iodo-5-methyl-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the starting purity of key intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. 6-iodo-5-methyl-1H-indazole is a vital heterocyclic building block in the synthesis of various pharmacologically active agents, most notably as a precursor to kinase inhibitors. The presence of even minor impurities—such as regioisomers, starting materials, or reaction byproducts—can have profound downstream consequences, leading to failed reactions, misleading biological data, and the squandering of valuable resources.
This guide provides an in-depth, objective comparison of methodologies for assessing the purity of commercially available 6-iodo-5-methyl-1H-indazole. We will move beyond simple data reporting to explain the causality behind experimental choices, providing a self-validating framework for researchers to implement in their own laboratories.
The Strategic Importance of Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the application of orthogonal techniques, each interrogating a different physicochemical property of the molecule. For 6-iodo-5-methyl-1H-indazole, a multi-pronged approach using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for confident characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is unparalleled for quantifying the primary analyte and detecting non-volatile impurities. A reverse-phase method is the logical choice for this compound, given its moderate polarity.
Causality Behind the Method:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like our indazole derivative.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both more polar and less polar impurities can be resolved and eluted from the column within a reasonable timeframe. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in this context.
-
UV Detection (254 nm): The indazole ring contains a chromophore that absorbs strongly in the UV region. Detection at 254 nm is a standard wavelength for aromatic compounds and provides high sensitivity for the main peak and related impurities.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the 6-iodo-5-methyl-1H-indazole sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area %).
NMR Spectroscopy: The Gold Standard for Structural Verification
While HPLC quantifies purity, NMR spectroscopy validates the chemical structure of the main component and can identify and quantify impurities if their structures are known or can be deduced.[1][2][3]
Causality Behind the Method:
-
¹H NMR: Provides information on the electronic environment of protons, their connectivity (via coupling constants), and stoichiometry (via integration). The presence of unexpected signals or incorrect integration values can indicate impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for identifying isomeric impurities which may have very similar proton spectra.
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice as it can solubilize the indazole derivative well and its residual peak does not interfere with the key aromatic signals of the analyte.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[4]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Record a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Compare the acquired spectra with a reference spectrum or with predicted chemical shifts.
-
Verify that all expected peaks are present and that their chemical shifts, multiplicities, and coupling constants are correct.
-
Scrutinize the baseline for small peaks that could represent impurities. Use the integration of a well-resolved impurity peak relative to a known proton signal from the main compound to estimate its concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Molecular Weight Confirmation
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unambiguous confirmation of the molecular weight of the main peak and offering mass information on any separated impurities.[5]
Causality Behind the Method:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar molecules like indazoles, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes for straightforward interpretation of the mass spectrum.
-
Time-of-Flight (TOF) or Orbitrap Analyzer: High-resolution mass analyzers can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any impurities, further aiding in their identification.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) 1:100 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the same HPLC method as described above to ensure correlation between UV and MS data.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Confirm that the main peak in the total ion chromatogram (TIC) corresponds to the retention time of the main peak in the UV chromatogram.
-
Verify that the mass spectrum of the main peak shows a prominent ion at m/z 259.0, corresponding to the [M+H]⁺ for C₈H₇IN₂ (calculated exact mass of protonated species: 258.9727).
-
Extract mass spectra for any impurity peaks to determine their molecular weights, which provides critical clues to their identity.
-
Workflow for Comprehensive Purity Assessment
The following diagram illustrates the logical flow for a robust purity assessment of a commercial batch of 6-iodo-5-methyl-1H-indazole.
Caption: A comprehensive workflow for the purity assessment of 6-iodo-5-methyl-1H-indazole.
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the importance of this multi-faceted approach, we present hypothetical data for three different commercial suppliers. This data is representative of what a researcher might encounter.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% (HPLC) | >98% |
| HPLC Purity (Area %) | 98.5% | 99.6% | 97.2% |
| Major Impurity (HPLC) | 1.1% @ RRT 1.2 | 0.2% @ RRT 0.8 | 2.5% @ RRT 1.05 |
| ¹H NMR Conformance | Conforms | Conforms | Conforms, with minor unidentified peaks |
| LC-MS [M+H]⁺ | m/z 259.0 | m/z 259.0 | m/z 259.0 |
| Impurity m/z (LC-MS) | m/z 259.0 | m/z 133.1 | m/z 273.0 |
| Melting Point | 205-208 °C | 209-211 °C | 203-208 °C |
Interpretation of Comparative Data:
-
Supplier A: This material meets its advertised purity. The major impurity has the same mass as the parent compound (m/z 259.0), strongly suggesting it is a regioisomer , such as 7-iodo-5-methyl-1H-indazole or 4-iodo-5-methyl-1H-indazole. While the ¹H NMR appears clean at a glance, a regioisomer can be difficult to detect without careful analysis of aromatic coupling patterns. This impurity could significantly impact subsequent regioselective reactions.
-
Supplier B: This is a high-purity sample. The major impurity at m/z 133.1 likely corresponds to the des-iodo starting material, 5-methyl-1H-indazole . This is a common process-related impurity from an incomplete iodination reaction.[6] For many applications, this level of a relatively simple impurity may be acceptable.
-
Supplier C: This sample fails to meet its advertised purity. The major impurity has a mass of m/z 273.0, which corresponds to the addition of a methyl group ([M+CH₃-H]⁺). This could be an N-methylated byproduct (e.g., 6-iodo-1,5-dimethyl-1H-indazole). This type of impurity, which alters a key reactive site (the N-H), would be highly detrimental to subsequent N-alkylation or N-arylation reactions.[7][8]
Visualizing Purity Differences
The following conceptual diagram illustrates how the HPLC chromatograms from the three suppliers might differ, providing a clear visual representation of their purity profiles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
A Senior Application Scientist's Guide to the Regioselective Functionalization of the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and the presence of multiple reactive sites offer a rich playground for chemical modification. However, this versatility also presents a significant challenge: achieving regioselective functionalization. Understanding the nuanced reactivity of each position on the indazole ring is paramount for the efficient and predictable synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of the different positions on the indazole ring, supported by experimental data and mechanistic insights to empower your synthetic strategies.
The Indazole Ring: A Landscape of Reactivity
The indazole ring system, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This fusion results in a unique distribution of electron density, making different positions susceptible to various types of chemical transformations. The primary sites of reactivity are the two nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms, most notably C3, and to a lesser extent, the positions on the carbocyclic ring (C4, C5, C6, and C7). The tautomeric nature of the N-unsubstituted indazole, existing as the more stable 1H-indazole and the less stable 2H-indazole, further complicates its reactivity profile.[1]
Section 1: N-Functionalization - The Battle for N1 vs. N2
Direct functionalization of the nitrogen atoms is one of the most common modifications of the indazole ring. However, the presence of two nucleophilic nitrogens often leads to mixtures of N1 and N2 substituted products.[1][4] The regiochemical outcome of N-alkylation and N-acylation is highly dependent on the reaction conditions, including the nature of the electrophile, the base, and the solvent employed.
N-Alkylation: A Game of Sterics, Electronics, and Solvation
The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers.[1] Achieving high regioselectivity is a critical challenge. The choice of base and solvent plays a pivotal role in directing the alkylation to the desired nitrogen.
Experimental Insights:
A systematic study on the N-alkylation of various substituted indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product.[4][5] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically hinders the approach of the electrophile to the N2 position. In contrast, the use of polar aprotic solvents like dimethylformamide (DMF) can lead to solvent-separated ion pairs, resulting in diminished regioselectivity.[4]
Table 1: Regioselectivity of N-Alkylation of 3-Substituted Indazoles
| 3-Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |
| -COOCH3 | n-pentyl bromide | NaH/THF | >99:1 | 89 | [4][5] |
| -C(CH3)3 | n-pentyl bromide | NaH/THF | >99:1 | 95 | [4][5] |
| -COCH3 | n-pentyl bromide | NaH/THF | >99:1 | 98 | [4][5] |
| -H | n-pentyl bromide | NaH/THF | 85:15 | 75 | [4][5] |
| -NO2 (at C7) | n-pentyl bromide | NaH/THF | 4:96 | 92 | [4][5] |
Causality Behind Experimental Choices:
The use of NaH in a non-polar solvent like THF is a deliberate choice to promote the formation of the kinetically favored N1-product. The sodium cation coordinates with the N2 atom, effectively blocking it and directing the incoming electrophile to N1. Conversely, in a polar solvent like DMF, the sodium cation is well-solvated, leaving both nitrogen atoms more accessible and leading to a mixture of products. The electronic nature of substituents on the indazole ring also significantly influences the N1/N2 ratio. Electron-withdrawing groups at the C7 position can favor N2-alkylation, as seen with the 7-nitroindazole.[4][5] Density Functional Theory (DFT) calculations have been employed to understand the underlying mechanisms, suggesting that chelation and non-covalent interactions can drive the regioselectivity.[1][6]
Experimental Protocol: Regioselective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [4][5]
-
To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., n-pentyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: C3-Functionalization - The Privileged Position
The C3 position of the indazole ring is the most common site for electrophilic substitution and metal-catalyzed functionalization. Its reactivity is attributed to the electronic characteristics of the pyrazole ring. A wide array of functional groups can be introduced at this position, making it a key handle for molecular diversification.
Electrophilic Substitution at C3
Halogenation: Halogenation, particularly iodination and bromination, at the C3 position is a well-established transformation that provides a versatile precursor for further cross-coupling reactions.
-
Iodination: Treatment of N-unprotected indazoles with iodine (I2) in the presence of a base like potassium hydroxide (KOH) in DMF readily affords 3-iodoindazoles in good yields.
-
Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles at the C3 position.
Nitration: The introduction of a nitro group at C3 can be achieved under various conditions. For instance, radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate in the presence of TEMPO.
Metal-Catalyzed C3-Functionalization
Modern synthetic methods have enabled the direct C-H functionalization of the C3 position, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.
(Hetero)arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of 3-arylindazoles. These reactions typically involve the use of a palladium catalyst, a ligand, and a base.
Alkylation and Alkenylation: Direct C3-alkylation and alkenylation of N-protected indazoles have been achieved through palladium-catalyzed cross-coupling reactions.
Table 2: Comparison of C3-Functionalization Reactions
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Iodination | I2, KOH, DMF | 3-Iodoindazole | 80-95 | |
| Bromination | NBS, MeCN | 3-Bromoindazole | 85-98 | |
| Nitration | Fe(NO3)3, TEMPO, O2 | 3-Nitro-2H-indazole | 60-80 | |
| Arylation | Pd(OAc)2, Phenanthroline, K2CO3 | 3-Arylindazole | 70-90 |
Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Substituted Indazole
-
In a reaction vessel, combine the N-substituted indazole (1.0 eq), aryl halide (1.5 eq), palladium acetate (Pd(OAc)2, 5 mol%), phenanthroline (10 mol%), and potassium carbonate (K2CO3, 2.0 eq).
-
Add a suitable solvent, such as DMA (N,N-dimethylacetamide).
-
Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Section 3: Reactivity of the Carbocyclic Ring (C4-C7)
While N1, N2, and C3 are the most reactive sites, the benzene portion of the indazole ring can also undergo functionalization, primarily through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the fused pyrazole ring and any existing substituents on the carbocyclic ring. Generally, electrophilic substitution on the unsubstituted indazole ring is less facile compared to benzene and the position of substitution can vary. For instance, nitration of indazole can lead to a mixture of 5-nitro and 7-nitro isomers. The presence of directing groups on the benzene ring will dictate the position of further substitution according to standard aromatic substitution rules.
Logical Framework for Regioselective Indazole Synthesis
The choice of synthetic strategy for a desired indazole derivative depends on the target position for functionalization. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for regioselective indazole functionalization.
Conclusion and Future Outlook
The regioselective functionalization of the indazole ring is a mature yet continually evolving field. While robust methods exist for targeting the N1, N2, and C3 positions, the development of milder, more efficient, and highly regioselective protocols remains an active area of research. The insights provided in this guide, grounded in experimental evidence and mechanistic understanding, are intended to equip researchers with the knowledge to navigate the complexities of indazole chemistry and accelerate the discovery of new therapeutic agents. The strategic application of the principles outlined herein will undoubtedly lead to the synthesis of novel indazole derivatives with enhanced biological activities.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1883–1894. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1883–1894. [Link]
-
Li, Y., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(30), 6544-6563. [Link]
-
Wang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(18), 3299. [Link]
-
Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(11), e202200158. [Link]
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- 3. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
A Senior Application Scientist's Guide to Benchmarking 6-iodo-5-methyl-1H-indazole in Synthesis
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This bicyclic heterocycle is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[2] Notable FDA-approved pharmaceuticals, such as the multi-kinase inhibitor Axitinib used for treating advanced renal cell carcinoma, prominently feature the indazole motif.[3]
The synthetic utility of a particular building block is paramount for its adoption in drug discovery and development pipelines. For the synthesis of complex molecules like Axitinib, 6-iodo-5-methyl-1H-indazole serves as a critical intermediate.[4] Its value lies in the strategic placement of the iodine atom at the 6-position, which acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation.
This guide provides an in-depth performance benchmark of 6-iodo-5-methyl-1H-indazole against its halogenated counterparts, 6-bromo-5-methyl-1H-indazole and 6-chloro-5-methyl-1H-indazole. We will explore the fundamental principles governing their reactivity and provide standardized experimental protocols and comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Underlying Principle: Halogen Reactivity in Cross-Coupling
The efficacy of a halogenated aromatic compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex.[5][6]
The bond dissociation energies for aryl halides follow the trend: C-Cl > C-Br > C-I .[5] Consequently, the C-I bond is the weakest and most readily cleaved, making aryl iodides the most reactive substrates. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to aryl bromides and chlorides.[7][8]
Benchmark 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures.[9] Here, we compare the performance of the three halo-indazoles in a coupling reaction with phenylboronic acid.
Causality of Experimental Choices
The selection of a palladium catalyst, base, and solvent system is critical. We utilize Pd(dppf)Cl2, a robust and versatile catalyst known for its effectiveness with a range of aryl halides.[10] A combination of an aqueous carbonate base (K2CO3) and a water-miscible solvent like 1,4-dioxane is a standard, reliable condition that facilitates both the organic and inorganic reaction components. The reaction temperature is initially set at 80°C, a moderate temperature sufficient for aryl iodides and bromides, but we anticipate the need for higher temperatures for the less reactive aryl chloride.
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add the 6-halo-5-methyl-1H-indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-methyl-6-phenyl-1H-indazole.
Comparative Performance Data
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6-iodo-5-methyl-1H-indazole | 3 | 80 | 2 | >95% |
| 6-bromo-5-methyl-1H-indazole | 3 | 80-90 | 6-8 | 85-90% |
| 6-chloro-5-methyl-1H-indazole | 3-5 | 100-110 | 12-24 | 50-65% |
Yields are synthesized from typical literature values for analogous Suzuki-Miyaura reactions.[7][10][11]
Discussion: The data clearly demonstrates the superior reactivity of the iodo-derivative, achieving a near-quantitative yield in a short time under mild conditions. The bromo-analog performs admirably but requires a longer reaction time or slightly elevated temperature. The chloro-analog is significantly less reactive, necessitating higher temperatures, longer reaction times, and often still resulting in moderate yields. For efficient and rapid synthesis, the iodo-indazole is the unequivocal choice.
Benchmark 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, prevalent in many pharmaceutical compounds.[12][13] We benchmark the coupling of our halo-indazoles with a representative primary amine, aniline.
Causality of Experimental Choices
The choice of ligand is crucial in Buchwald-Hartwig aminations. Sterically hindered, electron-rich biarylphosphine ligands like XPhos are known to facilitate the reaction with a broad range of substrates, including less reactive aryl halides.[14] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate the catalytic cycle. Toluene is an excellent solvent for this transformation. The lower reactivity of aryl bromides and especially chlorides often requires higher temperatures to drive the initial oxidative addition.
Standardized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with Pd2(dba)3 (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the 6-halo-5-methyl-1H-indazole (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL), seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the N-phenyl-5-methyl-1H-indazol-6-amine.
Comparative Performance Data
| Substrate | Catalyst Loading (mol% Pd) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6-iodo-5-methyl-1H-indazole | 2 | 90 | 4 | ~90% |
| 6-bromo-5-methyl-1H-indazole | 2 | 100 | 12 | 80-85% |
| 6-chloro-5-methyl-1H-indazole | 2-4 | 110 | 24 | 60-70% |
Yields are synthesized from typical literature values for Buchwald-Hartwig amination reactions.[12][13]
Discussion: Similar to the Suzuki coupling, the iodo-indazole demonstrates superior performance, enabling the reaction to proceed efficiently at a lower temperature. The bromo-indazole remains a viable, albeit slower, alternative. The chloro-indazole proves to be the most challenging substrate, requiring forcing conditions and yielding a significantly lower amount of product. The trend I > Br > Cl holds true for C-N bond formation.
Benchmark 3: Sonogashira C-C Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are versatile intermediates in organic synthesis.[15] This benchmark evaluates the coupling of the halo-indazoles with phenylacetylene.
Causality of Experimental Choices
The classic Sonogashira reaction employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[16] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step. An amine base, such as triethylamine (TEA), typically serves as both the base and, in some cases, the solvent. The reactivity trend of aryl halides is particularly pronounced in this reaction, with iodides reacting readily at room temperature, while bromides often require heating.[8]
Standardized Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an argon atmosphere, add the 6-halo-5-methyl-1H-indazole (1.0 mmol, 1.0 equiv), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv).
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the 5-methyl-6-(phenylethynyl)-1H-indazole.
Comparative Performance Data
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6-iodo-5-methyl-1H-indazole | Pd(PPh3)2Cl2 / CuI | Room Temp - 40 | 1-2 | >95% |
| 6-bromo-5-methyl-1H-indazole | Pd(PPh3)2Cl2 / CuI | 60-80 | 8-16 | 75-85% |
| 6-chloro-5-methyl-1H-indazole | Specialized Catalysts | 100-120 | 24-48 | <40% |
Yields are based on established reactivity patterns for Sonogashira reactions.[8][16][17]
Discussion: The performance gap between the halo-indazoles is most dramatic in the Sonogashira coupling. The iodo-derivative reacts with exceptional efficiency at or near room temperature. The bromo-derivative requires significant heating and longer reaction times to achieve good yields. The chloro-derivative is largely unreactive under standard Sonogashira conditions and would require specialized, highly active catalyst systems, often resulting in poor yields. For alkyne installation, 6-iodo-5-methyl-1H-indazole is overwhelmingly the superior substrate.
Senior Application Scientist's Recommendation
The choice of starting material is a critical decision that balances reactivity, cost, and availability. Our comprehensive benchmarking analysis leads to the following expert recommendations:
-
For Maximum Efficiency and Mild Conditions: 6-iodo-5-methyl-1H-indazole is the premier choice for researchers prioritizing high yields, short reaction times, and mild conditions. Its high reactivity in Suzuki, Buchwald-Hartwig, and especially Sonogashira couplings minimizes the need for harsh conditions, reduces catalyst loadings, and simplifies purification, making it ideal for complex, multi-step syntheses where preserving sensitive functional groups is paramount.
-
For a Balance of Reactivity and Cost: 6-bromo-5-methyl-1H-indazole represents a viable and often more economical alternative.[18] While it requires more forcing conditions (higher temperatures, longer reaction times) than its iodo counterpart, it consistently delivers good to high yields in Suzuki and Buchwald-Hartwig reactions. It is a workhorse substrate suitable for many applications where the ultimate in reactivity is not strictly necessary.
-
For Specialized Applications or as a Last Resort: 6-chloro-5-methyl-1H-indazole is the least reactive of the series. Its use should be reserved for situations where the corresponding iodo- or bromo-derivatives are unavailable or where its low reactivity is strategically leveraged in sequential cross-coupling schemes. Successful coupling of the chloro-derivative often requires specialized, state-of-the-art ligands and catalysts, higher temperatures, and extended reaction times, which may not be compatible with sensitive substrates.[5][19]
References
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RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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ACS Publications. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]
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RSC Publishing. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
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Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]
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National Center for Biotechnology Information. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
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Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-iodo-5-methyl-1H-indazole
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-iodo-5-methyl-1H-indazole, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for minimizing risks to personnel and ensuring compliance with regulatory standards.
The causality behind these protocols is grounded in the inherent hazards of the compound and the regulatory framework governing hazardous waste. As a halogenated organic compound, 6-iodo-5-methyl-1H-indazole requires specific disposal pathways that differ significantly from non-halogenated chemical waste.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of 6-iodo-5-methyl-1H-indazole, it is crucial to understand its associated hazards. This understanding informs the necessity of the stringent handling and disposal protocols outlined below.
Based on data for the closely related compound 6-iodo-1H-indazole, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
In addition to these health hazards, the compound's chemical properties dictate specific handling and storage requirements to prevent dangerous reactions.
Table 1: Key Safety and Handling Information for Iodo-indazoles
| Property | Information | Source(s) |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides. | [3] |
| Storage Conditions | Keep container tightly closed in a dry, cool, well-ventilated place. Store under an inert atmosphere and protect from light. | [3] |
The presence of iodine, a halogen, is a critical factor. Halogenated organic compounds are often subject to specific waste disposal regulations due to the potential formation of dioxins and other persistent organic pollutants if not incinerated at appropriate temperatures. Furthermore, disposal costs for halogenated waste streams are typically higher than for non-halogenated ones, making proper segregation an economic imperative as well as a safety one[4].
Part 2: Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE. The following PPE is mandatory when handling 6-iodo-5-methyl-1H-indazole in any form, including during waste consolidation and disposal preparation.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are compatible with the chemicals being handled and are changed immediately if contaminated[5][6].
-
Respiratory Protection: If working with the solid in a way that generates dust, or if handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is required. All handling of the solid material should ideally occur within a fume hood to minimize inhalation risk[7].
-
Hand Washing: Always wash hands thoroughly after handling the chemical, even if gloves were worn[2][8].
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.
-
Cleanup:
-
For small powder spills, gently sweep up the material and place it into a designated, labeled hazardous waste container[3]. Moisten the material slightly if necessary to prevent dust generation[9].
-
Use a HEPA-filter vacuum for larger quantities of spilled solid if available[9].
-
Do not wash spills into the sewer system[9].
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (wipes, absorbent pads) must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 4: Step-by-Step Disposal Procedure
The disposal of 6-iodo-5-methyl-1H-indazole must be managed through your institution's hazardous waste program. Direct disposal via trash or sanitary sewer is strictly prohibited[4][10]. The following steps detail the in-laboratory procedures for preparing the waste for collection by trained EHS personnel or a licensed waste carrier[2].
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant laboratory waste management[11][12].
-
Designate a Specific Waste Stream: 6-iodo-5-methyl-1H-indazole is a halogenated organic solid . It must be collected in a waste container specifically designated for this category.
-
Avoid Co-mingling:
The rationale for separating halogenated and non-halogenated waste is rooted in the different treatment methods required for their disposal. Halogenated waste often requires high-temperature incineration to ensure the complete destruction of the molecules and prevent the formation of harmful byproducts[6][14].
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, vapor-tight lid to prevent leaks or the release of fumes[13][15][16]. The original product container can be used if it is in good condition[17].
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added[4][16]. The label must include:
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel[16][18].
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills. The secondary container must be made of a compatible material and be large enough to hold the entire contents of the primary container[10][19].
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste[4][13][16]. This minimizes the risk of spills and personnel exposure.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or their designated contractor.
-
Do Not Exceed Limits: Be aware of regulatory limits on the volume of waste that can be accumulated in a satellite area and the time limits for storage (e.g., up to 90 days)[18].
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-iodo-5-methyl-1H-indazole.
Caption: Workflow for the safe disposal of 6-iodo-5-methyl-1H-indazole.
Conclusion
The responsible disposal of 6-iodo-5-methyl-1H-indazole is not merely a procedural task but a critical component of a comprehensive laboratory safety culture. By understanding the chemical's hazards, adhering to strict segregation protocols, and following established institutional procedures, researchers can protect themselves, their colleagues, and the environment. This guide, grounded in established safety data and regulatory principles, provides the necessary framework for achieving that goal. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department for guidance tailored to your location[20][21].
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6-Iodo-1H-indazole - SAFETY DATA SHEET. Thermo Fisher Scientific.
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Safety Data Sheet - 6-BROMO-5-FLUORO-3-IODO-1-METHYL-1H-INDAZOLE. CymitQuimica.
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6-iodo-1H-indazole | C7H5IN2 | CID 12991241. PubChem, National Institutes of Health.
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Effective Laboratory Waste Management Tips. Environmental Marketing Services.
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Organic Solvents. Cornell University Environmental Health and Safety.
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OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-iodo-5-methyl-1H-indazole
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-iodo-5-methyl-1H-indazole. As a professional in the field of drug development and scientific research, you understand that robust safety practices are not merely procedural hurdles; they are the bedrock of reliable and reproducible science. This document is structured to provide not just a list of equipment, but a clear rationale for each recommendation, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Compound
While specific toxicological data for 6-iodo-5-methyl-1H-indazole is not extensively published, a thorough hazard assessment can be constructed based on the known properties of closely related iodo-indazole analogs and the general principles of handling halogenated heterocyclic compounds.
The primary hazards are associated with its presumed physical state as a solid powder and its chemical reactivity. Data from analogs such as 6-iodo-1H-indazole and 5-iodo-1-methyl-1H-indazole consistently indicate the following GHS Hazard Statements[1][2][3][4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality of Hazards:
-
Dermal and Eye Irritation: The indazole ring system, combined with a halogen like iodine, can interact with biological tissues, leading to irritation. Direct contact with the skin or, more critically, the eyes, can cause significant inflammation and discomfort[1][5].
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these particles can lead to irritation of the entire respiratory tract[1][5][6].
-
Oral Toxicity: Ingestion, typically through accidental transfer from contaminated hands or surfaces, is a significant risk. The compound is classified as harmful if swallowed, implying potential systemic effects[1][7].
Given these factors, a multi-layered PPE strategy is essential to create a reliable barrier against all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core PPE Requirements: A Multi-Barrier Approach
The selection of PPE must be deliberate and based on the identified risks. The following sections detail the minimum required PPE for handling 6-iodo-5-methyl-1H-indazole in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation[1]. Therefore, eye protection is non-negotiable.
-
Recommendation: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5][8].
-
Expert Rationale: Standard safety glasses are insufficient as they do not protect against airborne dust that can circulate around the lenses. Goggles provide a seal around the eyes, offering superior protection from particulate matter. In situations with a higher risk of splashes or significant dust generation, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: Preventing Dermal Exposure
The compound is a known skin irritant[1][3][4]. Preventing skin contact is crucial to avoid irritation and potential absorption.
-
Laboratory Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, should be worn at all times. This prevents contamination of personal clothing.
-
Gloves:
-
Recommendation: Nitrile gloves are the standard for handling most powdered chemicals. It is imperative to wear gloves at all times and to practice proper removal techniques to avoid contaminating your hands[9].
-
Expert Rationale: Always check the manufacturer's compatibility chart for the specific gloves you are using, although for incidental contact with solids, nitrile generally provides adequate protection. For extended handling periods or when working with solutions of the compound, consider double-gloving. Always change gloves immediately if they become contaminated.
-
-
Full Body Protection: For large-scale operations or situations with a high potential for dust generation, disposable coveralls may be necessary to supplement a lab coat[9].
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation from airborne particulates is a primary concern[1][6].
-
Recommendation: All handling of powdered 6-iodo-5-methyl-1H-indazole should be performed within a certified chemical fume hood or a powder containment hood to minimize the release of dust into the laboratory environment[10].
-
Expert Rationale: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particulates[11]. A surgical mask is not a substitute as it does not protect the wearer from inhaling small airborne particles[11]. For users of respirators, a formal respiratory protection program, including fit-testing, is required by OSHA.
PPE Selection and Specification Summary
The following table summarizes the essential PPE for handling 6-iodo-5-methyl-1H-indazole.
| Protection Area | Required PPE | Specification / Standard | Rationale for Use |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects against airborne dust and accidental splashes, preventing serious eye irritation. |
| Skin (Hands) | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin irritation and accidental ingestion via hand-to-mouth contact. |
| Skin (Body) | Laboratory Coat | Standard | Protects personal clothing from contamination. Elastic cuffs provide a better seal with gloves. |
| Respiratory | Chemical Fume Hood | (Engineering Control) | Primary method to contain airborne powder and prevent inhalation. |
| Respiratory | N95 Air-Purifying Respirator | NIOSH-Approved | Required if fume hood is unavailable or insufficient. Prevents inhalation of fine particles that cause respiratory tract irritation. |
Procedural Guidance: Safe Handling Workflow
A disciplined, step-by-step approach to handling ensures that safety protocols are consistently applied.
Experimental Workflow Diagram
The following diagram illustrates the critical steps for safely handling 6-iodo-5-methyl-1H-indazole.
Caption: Workflow for handling 6-iodo-5-methyl-1H-indazole.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if needed): If a respirator is required, perform a seal check.
-
Goggles: Put on your chemical safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove your respirator.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Handling Spills: In the event of a small spill, ensure you are wearing your full PPE. Gently cover the spill with an absorbent material suitable for chemical spills. Carefully sweep the material into a designated hazardous waste container. Avoid any actions that could create dust. Decontaminate the spill area thoroughly.
Waste Disposal: All materials contaminated with 6-iodo-5-methyl-1H-indazole, including excess chemical, contaminated gloves, absorbent materials, and disposable labware, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.
-
Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.[10]
By adhering to these rigorous protocols, you not only ensure your personal safety but also uphold the integrity of your research environment.
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1H-Imidazole, 1-methyl- - Evaluation statement. Australian Department of Health. [Link]
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6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. National Institutes of Health. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
